Product packaging for Methyl 4,5-dimethyl-2-nitrobenzoate(Cat. No.:CAS No. 90922-74-0)

Methyl 4,5-dimethyl-2-nitrobenzoate

Cat. No.: B1394992
CAS No.: 90922-74-0
M. Wt: 209.2 g/mol
InChI Key: BDRRSVADGVAMQA-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethyl-2-nitrobenzoate is a useful research compound. Its molecular formula is C10H11NO4 and its molecular weight is 209.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO4 B1394992 Methyl 4,5-dimethyl-2-nitrobenzoate CAS No. 90922-74-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4,5-dimethyl-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-6-4-8(10(12)15-3)9(11(13)14)5-7(6)2/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDRRSVADGVAMQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30696359
Record name Methyl 4,5-dimethyl-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90922-74-0
Record name Methyl 4,5-dimethyl-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"Methyl 4,5-dimethyl-2-nitrobenzoate CAS number and properties"

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 90922-74-0

This technical guide provides a comprehensive overview of Methyl 4,5-dimethyl-2-nitrobenzoate, a key intermediate in organic synthesis, particularly in the development of pharmaceuticals. This document is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical and Physical Properties

This compound is a nitroaromatic compound with the molecular formula C₁₀H₁₁NO₄.[1][2] Its chemical structure consists of a benzene ring substituted with two methyl groups, a nitro group, and a methyl ester group. This unique arrangement of functional groups dictates its chemical reactivity and utility as a versatile building block in organic chemistry.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 90922-74-0[1][3]
Molecular Formula C₁₀H₁₁NO₄[1][2]
Molecular Weight 209.20 g/mol [1][2][3]
LogP 1.99824[1]
Topological Polar Surface Area (TPSA) 69.44 Ų[1]
Hydrogen Bond Acceptors 4[1]
Hydrogen Bond Donors 0[1]
Rotatable Bonds 2[1]

Synthesis

The synthesis of this compound is typically achieved through a two-step process starting from 4,5-dimethylbenzoic acid.[3] The first step involves the nitration of the aromatic ring, followed by the esterification of the carboxylic acid group.

Experimental Protocol: Synthesis of this compound

Step 1: Nitration of 4,5-dimethylbenzoic acid

A mixture of concentrated nitric acid and concentrated sulfuric acid is commonly used for the nitration of 4,5-dimethylbenzoic acid.[3] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).[3] Strict temperature control is crucial to ensure the regioselective introduction of the nitro group at the 2-position and to minimize the formation of byproducts.[3]

A detailed, specific protocol for the nitration of 4,5-dimethylbenzoic acid was not found in the searched literature. However, a general procedure for the nitration of a similar compound, methyl benzoate, can be adapted with careful optimization of reaction conditions.

General Nitration Procedure (adapted from a similar synthesis):

  • In a round-bottomed flask fitted with a mechanical stirrer, dissolve 4,5-dimethylbenzoic acid in a cooled, concentrated sulfuric acid.

  • Cool the mixture in an ice bath to maintain a temperature between 0-10°C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution. The temperature should be carefully monitored and maintained within the range of 5-15°C throughout the addition.[4]

  • After the addition is complete, continue stirring for a short period.

  • Pour the reaction mixture onto crushed ice to precipitate the crude 4,5-dimethyl-2-nitrobenzoic acid.[4]

  • Filter the solid product, wash with cold water, and dry.

Step 2: Esterification of 4,5-dimethyl-2-nitrobenzoic acid

The resulting 4,5-dimethyl-2-nitrobenzoic acid is then esterified to yield this compound.[3]

A specific protocol for the esterification of 4,5-dimethyl-2-nitrobenzoic acid was not found. A general esterification procedure is provided below.

General Esterification Procedure:

  • Reflux a mixture of 4,5-dimethyl-2-nitrobenzoic acid and an excess of methanol with a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, neutralize the acid catalyst.

  • Remove the excess methanol by distillation.

  • Extract the product with a suitable organic solvent, wash with water and brine, and dry over an anhydrous salt (e.g., sodium sulfate).

  • Purify the crude product by recrystallization or column chromatography.

Chemical Reactivity and Key Experiments

The chemical reactivity of this compound is primarily influenced by its nitro and ester functional groups.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group, forming methyl 4,5-dimethyl-2-aminobenzoate.[3] This transformation is a crucial step in the synthesis of various pharmaceutical compounds.[3]

Experimental Protocol: Catalytic Hydrogenation

Catalytic hydrogenation using hydrogen gas with a palladium on carbon (Pd/C) catalyst is a common and efficient method for the reduction of nitroaromatic compounds.[3]

  • Dissolve this compound in a suitable solvent (e.g., methanol or ethanol) in a hydrogenation vessel.

  • Add a catalytic amount of 10% Pd/C.

  • Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or hydrogen uptake).

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude methyl 4,5-dimethyl-2-aminobenzoate, which can be further purified if necessary.

Hydrolysis of the Ester Group

The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, 4,5-dimethyl-2-nitrobenzoic acid.[3] This reaction can be performed under acidic or basic conditions.[3]

Experimental Protocol: Acid-Catalyzed Hydrolysis

  • Reflux a solution of this compound in an aqueous acidic solution (e.g., dilute sulfuric acid or hydrochloric acid).[3]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4,5-dimethyl-2-nitrobenzoic acid.

Safety Information

It is important to handle this compound with appropriate safety precautions.

Table 2: GHS Hazard and Precautionary Statements

CategoryCodeStatement
Hazard Statements H302Harmful if swallowed.
H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.

This information is based on available data for similar compounds and should be used as a guideline. A comprehensive safety data sheet (SDS) should be consulted before handling this chemical.

Applications in Drug Development

While not extensively studied for its direct therapeutic effects, this compound and its derivatives serve as important intermediates in the synthesis of biologically active molecules.[3] For instance, a related compound, Methyl 4-(butyrylamino)-5-methyl-2-nitrobenzoate, is a precursor in the synthesis of Telmisartan, an angiotensin II receptor antagonist used in the treatment of hypertension.[3][5] The nitrobenzoate scaffold is also being investigated for the development of new antimicrobial agents.[6]

Visualizations

Synthetic Pathway

The following diagram illustrates the two-step synthesis of this compound from 4,5-dimethylbenzoic acid.

Synthesis_Pathway 4,5-Dimethylbenzoic_Acid 4,5-Dimethylbenzoic Acid Nitration Nitration (HNO3, H2SO4) 4,5-Dimethylbenzoic_Acid->Nitration 4,5-Dimethyl-2-nitrobenzoic_Acid 4,5-Dimethyl-2- nitrobenzoic Acid Nitration->4,5-Dimethyl-2-nitrobenzoic_Acid Esterification Esterification (Methanol, H+) 4,5-Dimethyl-2-nitrobenzoic_Acid->Esterification Product Methyl 4,5-dimethyl- 2-nitrobenzoate Esterification->Product

Caption: Synthesis of this compound.

Key Reactions Workflow

This diagram shows the primary chemical transformations of this compound.

Reactions_Workflow Start This compound Reduction Reduction of Nitro Group (e.g., H2, Pd/C) Start->Reduction Hydrolysis Hydrolysis of Ester (Acid or Base) Start->Hydrolysis Amine_Product Methyl 4,5-dimethyl-2-aminobenzoate Reduction->Amine_Product Acid_Product 4,5-Dimethyl-2-nitrobenzoic Acid Hydrolysis->Acid_Product

References

An In-depth Technical Guide to the Synthesis Pathway of Methyl 4,5-dimethyl-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for Methyl 4,5-dimethyl-2-nitrobenzoate, a key intermediate in the development of various pharmaceutical compounds. This document details the underlying chemical reactions, experimental methodologies, and quantitative data to support research and development in organic synthesis and drug discovery.

Synthesis Overview

The synthesis of this compound is primarily achieved through a two-step process commencing with 4,5-dimethylbenzoic acid, also known as 3,4-dimethylbenzoic acid. The pathway involves an electrophilic aromatic substitution (nitration) followed by an esterification reaction.[1]

The overall synthesis pathway can be visualized as follows:

Synthesis_Pathway 4,5-Dimethylbenzoic Acid 4,5-Dimethylbenzoic Acid Nitration Nitration 4,5-Dimethylbenzoic Acid->Nitration 4,5-Dimethyl-2-nitrobenzoic Acid 4,5-Dimethyl-2-nitrobenzoic Acid Nitration->4,5-Dimethyl-2-nitrobenzoic Acid Esterification Esterification 4,5-Dimethyl-2-nitrobenzoic Acid->Esterification This compound This compound Esterification->this compound

Figure 1: Overall synthesis pathway of this compound.

The initial step is the nitration of the aromatic ring of 4,5-dimethylbenzoic acid to introduce a nitro group. This is followed by the esterification of the carboxylic acid group to yield the final methyl ester product.

Step 1: Nitration of 4,5-Dimethylbenzoic Acid

The first step in the synthesis is the nitration of 4,5-dimethylbenzoic acid to form 4,5-dimethyl-2-nitrobenzoic acid. This reaction is a classic example of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) acts as the electrophile.[1] The nitronium ion is generated in situ from the reaction of concentrated nitric acid with concentrated sulfuric acid, where sulfuric acid acts as a catalyst.[1]

The directing effects of the substituents on the benzene ring guide the incoming nitro group primarily to the 2-position, which is ortho to the carboxylic acid group and adjacent to one of the methyl groups. Strict temperature control is crucial to prevent over-nitration and the formation of unwanted byproducts.[1]

Experimental Protocol: Nitration

Materials:

  • 4,5-Dimethylbenzoic Acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (68-70%)

  • Ice

  • Distilled Water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Buchner funnel and flask for vacuum filtration

Procedure:

  • In a round-bottom flask, dissolve 4,5-dimethylbenzoic acid in concentrated sulfuric acid with stirring, while maintaining the temperature at 0-5 °C using an ice bath.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 4,5-dimethylbenzoic acid using a dropping funnel. The temperature of the reaction mixture should be carefully maintained below 10 °C throughout the addition.

  • After the addition is complete, continue stirring the mixture in the ice bath for a specified period to allow the reaction to go to completion.

  • Pour the reaction mixture slowly onto crushed ice with constant stirring.

  • The precipitated solid, 4,5-dimethyl-2-nitrobenzoic acid, is collected by vacuum filtration.

  • Wash the solid with cold distilled water to remove any residual acid.

  • The crude product can be further purified by recrystallization from a suitable solvent system.

Quantitative Data (Representative)

The following table summarizes representative quantitative data for the nitration of a substituted benzoic acid, which can be used as a starting point for optimizing the synthesis of 4,5-dimethyl-2-nitrobenzoic acid.

ParameterValueReference
Molar Ratio (Substrate:HNO₃:H₂SO₄)1 : 1.2 : 2.5[2]
Reaction Temperature0 - 5 °C[2]
Reaction Time1 - 2 hours[2]
Yield Not Specified
Purity Not Specified

Step 2: Esterification of 4,5-Dimethyl-2-nitrobenzoic Acid

The second and final step is the esterification of the intermediate, 4,5-dimethyl-2-nitrobenzoic acid, to produce this compound. The most common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid, and heat.

The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfer steps, a molecule of water is eliminated, and the ester is formed.

Experimental Protocol: Fischer Esterification

The following is a general procedure for the Fischer esterification of a nitrobenzoic acid, which can be adapted for the synthesis of this compound.

Materials:

  • 4,5-Dimethyl-2-nitrobenzoic Acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (98%)

  • Sodium Bicarbonate solution (saturated)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Ice

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, suspend 4,5-dimethyl-2-nitrobenzoic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.

  • Wash the organic layer with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by recrystallization or column chromatography.

Quantitative Data (Representative)

The table below provides representative quantitative data for the Fischer esterification of a similar nitrobenzoic acid.

ParameterValue
Molar Ratio (Acid:Methanol)1 : 15
Catalyst Loading (H₂SO₄)~5 mol%
Reaction TemperatureReflux (approx. 65 °C)
Reaction Time2 - 4 hours
Yield Not Specified
Purity Not Specified

Experimental Workflow Visualization

The following diagram illustrates the general experimental workflow for the synthesis of this compound.

Experimental_Workflow cluster_Nitration Step 1: Nitration cluster_Esterification Step 2: Esterification Start_N Dissolve 4,5-Dimethylbenzoic Acid in conc. H₂SO₄ at 0-5 °C Add_Nitrating_Mix Add Nitrating Mixture (HNO₃/H₂SO₄) dropwise at <10 °C Start_N->Add_Nitrating_Mix React_N Stir in ice bath Add_Nitrating_Mix->React_N Quench_N Pour onto ice React_N->Quench_N Isolate_N Vacuum filtration and wash with water Quench_N->Isolate_N Purify_N Recrystallize Intermediate Isolate_N->Purify_N Intermediate 4,5-Dimethyl-2-nitrobenzoic Acid Purify_N->Intermediate Start_E Suspend Intermediate in Methanol with H₂SO₄ catalyst Intermediate->Start_E React_E Reflux for several hours Start_E->React_E Workup_1 Remove excess Methanol React_E->Workup_1 Workup_2 Liquid-liquid extraction and wash Workup_1->Workup_2 Workup_3 Dry and concentrate Workup_2->Workup_3 Purify_E Purify by recrystallization or chromatography Workup_3->Purify_E Final_Product This compound Purify_E->Final_Product

Figure 2: General experimental workflow for the synthesis.

Conclusion

The synthesis of this compound is a straightforward two-step process involving well-established organic reactions. Careful control of reaction conditions, particularly temperature during the nitration step, is essential for achieving good yields and high purity. The provided experimental protocols, while based on analogous transformations, offer a solid foundation for the development of a robust and optimized synthesis for this valuable chemical intermediate. Further process development and optimization may be required to tailor the synthesis for specific research or production needs.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 4,5-dimethyl-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4,5-dimethyl-2-nitrobenzoate is a substituted aromatic compound with the CAS Number 90922-74-0. Its chemical structure, featuring a nitro group ortho to a methyl ester and two methyl groups on the benzene ring, makes it a molecule of interest in organic synthesis and as a potential building block in the development of new pharmaceutical agents. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and the ester functionality. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a discussion of its relevance in research and drug development.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some data is available from chemical suppliers, specific experimental values for properties such as melting and boiling points are not widely reported in the literature.

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₄--INVALID-LINK--[1]
Molecular Weight 209.20 g/mol --INVALID-LINK--[1]
CAS Number 90922-74-0--INVALID-LINK--[1]
Appearance Not explicitly stated in available literature.
Melting Point Not explicitly stated in available literature.
Boiling Point Not explicitly stated in available literature.
Solubility Expected to be soluble in common organic solvents like DMSO and methanol.[2]
Spectroscopic Data (Predicted)

¹H NMR (Predicted) [3]

ProtonsChemical Shift (ppm)
Aromatic-H7.8 – 8.2
Ester -OCH₃3.8 – 3.9
Ring -CH₃2.3 – 2.5

¹³C NMR (Predicted) [3]

CarbonChemical Shift (ppm)
Carbonyl (C=O)165 – 170
Aromatic C-NO₂145 – 150
Aromatic C-H120 – 140
Ester -OCH₃~52
Ring -CH₃15 – 25

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 4,5-dimethylbenzoic acid.[3]

Step 1: Nitration of 4,5-dimethylbenzoic acid to 4,5-dimethyl-2-nitrobenzoic acid [3]

This reaction is an electrophilic aromatic substitution where the nitronium ion (NO₂⁺) is the electrophile.

  • Materials: 4,5-dimethylbenzoic acid, concentrated sulfuric acid (H₂SO₄), concentrated nitric acid (HNO₃).

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 4,5-dimethylbenzoic acid to chilled concentrated sulfuric acid with stirring.

    • Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

    • Slowly add the nitrating mixture dropwise to the solution of 4,5-dimethylbenzoic acid in sulfuric acid, maintaining the temperature between 5-15°C.[4]

    • After the addition is complete, continue stirring for a specified time (e.g., 15 minutes) while monitoring the reaction by thin-layer chromatography (TLC).[4]

    • Pour the reaction mixture onto crushed ice to precipitate the product.

    • Filter the solid product, wash with cold water, and dry to obtain crude 4,5-dimethyl-2-nitrobenzoic acid.

Step 2: Esterification of 4,5-dimethyl-2-nitrobenzoic acid to this compound [3]

This is a Fischer esterification reaction.

  • Materials: 4,5-dimethyl-2-nitrobenzoic acid, methanol (CH₃OH), concentrated sulfuric acid (catalyst).

  • Procedure:

    • In a round-bottom flask, dissolve 4,5-dimethyl-2-nitrobenzoic acid in an excess of methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for several hours, monitoring the reaction progress by TLC.

    • After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

    • Neutralize the remaining mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

    • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Key Chemical Reactions

1. Reduction of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group to form Methyl 2-amino-4,5-dimethylbenzoate.[3] This is a crucial transformation for the synthesis of various heterocyclic compounds and other pharmaceutical intermediates.

  • Method: Catalytic Hydrogenation [3]

    • Reagents: this compound, Palladium on carbon (Pd/C) catalyst, Hydrogen gas (H₂).

    • Procedure: Dissolve the nitro compound in a suitable solvent (e.g., ethanol or ethyl acetate), add the Pd/C catalyst, and subject the mixture to an atmosphere of hydrogen gas in a hydrogenation apparatus until the reaction is complete.

  • Method: Metal-Acid Reduction [3]

    • Reagents: this compound, Iron powder (Fe), Hydrochloric acid (HCl).

    • Procedure: Stir the nitro compound with iron powder in an acidic aqueous solution (e.g., ethanol/water with HCl) at an elevated temperature.

2. Nucleophilic Aromatic Substitution (SNAr)

The presence of the electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack, potentially leading to the displacement of the nitro group by a strong nucleophile.[3]

  • General Protocol with an Amine Nucleophile:

    • Reagents: this compound, a primary or secondary amine.

    • Procedure: Heat the nitrobenzoate with an excess of the amine in a suitable solvent. The reaction may require a base to neutralize the liberated nitrous acid.

3. Hydrolysis of the Ester Group

The methyl ester can be hydrolyzed back to the corresponding carboxylic acid, 4,5-dimethyl-2-nitrobenzoic acid.[3]

  • Acid-Catalyzed Hydrolysis: [3]

    • Reagents: this compound, aqueous acid (e.g., H₂SO₄ or HCl).

    • Procedure: Reflux the ester in an aqueous acidic solution.

  • Base-Mediated Hydrolysis (Saponification): [3]

    • Reagents: this compound, aqueous base (e.g., NaOH or KOH).

    • Procedure: Heat the ester with an aqueous solution of a strong base. The reaction is typically irreversible due to the formation of the carboxylate salt.

Logical and Experimental Workflows

The following diagrams illustrate the key logical and experimental workflows associated with this compound.

synthesis_workflow start 4,5-Dimethylbenzoic Acid nitration Nitration (HNO₃, H₂SO₄) start->nitration intermediate 4,5-Dimethyl-2-nitrobenzoic Acid nitration->intermediate esterification Esterification (CH₃OH, H⁺) intermediate->esterification product This compound esterification->product reaction_pathways cluster_reactions Key Chemical Transformations start This compound reduction Nitro Group Reduction (e.g., H₂/Pd-C) start->reduction snar Nucleophilic Aromatic Substitution (e.g., with R₂NH) start->snar hydrolysis Ester Hydrolysis (H₃O⁺ or OH⁻) start->hydrolysis product1 Methyl 2-amino-4,5-dimethylbenzoate reduction->product1 product2 Substituted Aminobenzoate Derivative snar->product2 product3 4,5-Dimethyl-2-nitrobenzoic Acid hydrolysis->product3 biological_activation prodrug Nitroaromatic Prodrug (e.g., this compound) activation Nitroreductase (e.g., in hypoxic cells) prodrug->activation intermediate Reactive Nitroso and Hydroxylamine Intermediates activation->intermediate target Cellular Macromolecules (e.g., DNA, Proteins) intermediate->target Covalent Binding effect Cellular Damage and Therapeutic Effect target->effect

References

"Methyl 4,5-dimethyl-2-nitrobenzoate molecular structure and weight"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Methyl 4,5-dimethyl-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of this compound, a key intermediate in various synthetic applications.

Physicochemical Properties

The fundamental quantitative data for this compound are summarized in the table below for easy reference.

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₄[1][2]
Molecular Weight 209.20 g/mol [1][2]
CAS Number 90922-74-0[1][2]
SMILES CC1=CC(=C(C=C1C)--INVALID-LINK--[O-])C(=O)OC[2]
Synonyms METHYL 4,5-DIMETHYL-2-NITRO-BENZOATE[2]

Spectroscopic data such as ¹H NMR, ¹³C NMR, and IR have not been explicitly reported in the cited literature.

Molecular Structure

The molecular structure of this compound is depicted below. The diagram illustrates the arrangement of the methyl, nitro, and methyl ester functional groups on the benzene ring.

molecular_structure cluster_substituents C1 C C2 C C1->C2 C_ester C(=O)OC C1->C_ester C3 C C2->C3 C2->C3 NO2 NO₂ C2->NO2 C4 C C3->C4 C5 C C4->C5 C4->C5 CH3_4 CH₃ C4->CH3_4 C6 C C5->C6 CH3_5 CH₃ C5->CH3_5 C6->C1 C6->C1

Molecular structure of this compound.

Experimental Protocols

This compound serves as a valuable intermediate in organic synthesis. Its preparation and subsequent reactions are crucial for the development of more complex molecules.[1]

Synthesis of this compound

The synthesis is typically a two-step process starting from 4,5-dimethylbenzoic acid.[1]

Workflow for the Synthesis of this compound

synthesis_workflow start 4,5-Dimethylbenzoic Acid step1 Nitration (HNO₃, H₂SO₄) start->step1 intermediate 4,5-Dimethyl-2- nitrobenzoic Acid step1->intermediate step2 Esterification (Methanol, Acid Catalyst) intermediate->step2 product Methyl 4,5-dimethyl-2- nitrobenzoate step2->product

Synthetic pathway from 4,5-dimethylbenzoic acid.

Step 1: Nitration of 4,5-dimethylbenzoic acid

This initial step involves the regioselective introduction of a nitro group onto the aromatic ring.[1]

  • Reactants : 4,5-dimethylbenzoic acid, concentrated nitric acid, concentrated sulfuric acid.

  • Procedure :

    • Carefully add 4,5-dimethylbenzoic acid to an excess of concentrated sulfuric acid, ensuring the mixture is well-stirred and cooled in an ice bath to maintain a low temperature.

    • Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution. Strict temperature control is crucial to prevent the formation of byproducts.[1]

    • After the addition is complete, allow the reaction to proceed with continued stirring.

    • Pour the reaction mixture onto crushed ice to precipitate the product, 4,5-dimethyl-2-nitrobenzoic acid.

    • Collect the solid product by filtration and wash with cold water.

Step 2: Esterification of 4,5-dimethyl-2-nitrobenzoic acid

The carboxylic acid is then converted to its methyl ester.[1]

  • Reactants : 4,5-dimethyl-2-nitrobenzoic acid, methanol, a strong acid catalyst (e.g., sulfuric acid).

  • Procedure :

    • Dissolve 4,5-dimethyl-2-nitrobenzoic acid in an excess of methanol.

    • Add a catalytic amount of a strong acid.

    • Heat the mixture to reflux for several hours to drive the reaction to completion.

    • After cooling, remove the excess methanol under reduced pressure.

    • The crude product can be purified by recrystallization or chromatography to yield pure this compound.

Key Reactions: Reduction of the Nitro Group

A significant reaction of this compound is the reduction of its nitro group to an amine, yielding Methyl 4,5-dimethyl-2-aminobenzoate.[1] This transformation is a key step in the synthesis of various fine chemicals and pharmaceuticals.[1]

Method: Catalytic Hydrogenation

  • Reactants : this compound, a suitable solvent (e.g., ethanol or ethyl acetate), and a palladium on carbon (Pd/C) catalyst.[1]

  • Procedure :

    • Dissolve this compound in the chosen solvent in a hydrogenation vessel.

    • Add a catalytic amount of Pd/C.

    • Pressurize the vessel with hydrogen gas.

    • Stir the mixture vigorously at room temperature until the uptake of hydrogen ceases.

    • Filter the reaction mixture to remove the catalyst.

    • Evaporate the solvent to obtain the product, Methyl 4,5-dimethyl-2-aminobenzoate.

Applications in Drug Development

While not extensively studied for direct therapeutic applications, the structural motifs within this compound are present in biologically active molecules.[1] It primarily serves as a precursor in the synthesis of more complex compounds. For instance, a related compound, Methyl 4-(butyrylamino)-5-methyl-2-nitrobenzoate, is an intermediate in the synthesis of Telmisartan, a medication used in the management of metabolic syndrome.[1] The reduction of the nitro group to an amine is a critical transformation that opens pathways to a variety of pharmaceutical agents.[1]

References

An In-depth Technical Guide to Methyl 4,5-dimethyl-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 4,5-dimethyl-2-nitrobenzoate (CAS No. 90922-74-0), with a focus on its synthesis and proposed spectroscopic characterization. Due to the limited availability of public domain spectroscopic data for this specific compound, this document outlines the expected analytical data based on its chemical structure and provides detailed experimental protocols for its preparation and analysis.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₁₀H₁₁NO₄[1]
Molecular Weight209.20 g/mol [1]
Purity≥96% (commercially available)[1]
SMILESCC1=CC(=C(C=C1C)--INVALID-LINK--[O-])C(=O)OC[1]

Predicted Spectroscopic Data

Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.8 - 8.0Singlet1HAr-H (proton ortho to the nitro group)
~ 7.2 - 7.4Singlet1HAr-H (proton ortho to the ester group)
~ 3.9Singlet3HO-CH₃ (methyl ester)
~ 2.4Singlet3HAr-CH₃
~ 2.3Singlet3HAr-CH₃
Predicted ¹³C NMR Data

Solvent: CDCl₃

Chemical Shift (δ, ppm)Assignment
~ 165C =O (ester carbonyl)
~ 148Ar-C -NO₂
~ 140Ar-C -CH₃
~ 138Ar-C -CH₃
~ 132Ar-C -H
~ 128Ar-C -COOCH₃
~ 125Ar-C -H
~ 53O-C H₃ (methyl ester)
~ 20Ar-C H₃
~ 19Ar-C H₃
Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityFunctional Group
~ 3100 - 3000MediumAromatic C-H Stretch
~ 2960 - 2850MediumAliphatic C-H Stretch
~ 1730StrongC=O Stretch (Ester)
~ 1610, 1480Medium-WeakAromatic C=C Stretch
~ 1530, 1350StrongN-O Asymmetric & Symmetric Stretch (Nitro group)
~ 1250StrongC-O Stretch (Ester)

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from 4,5-dimethylbenzoic acid.[4]

Synthesis Workflow

G cluster_synthesis Synthesis cluster_purification Purification & Characterization A 4,5-Dimethylbenzoic Acid B Nitration (HNO₃, H₂SO₄) A->B Step 1 C 4,5-Dimethyl-2-nitrobenzoic Acid B->C D Fischer Esterification (Methanol, H₂SO₄ catalyst) C->D Step 2 E This compound (Crude) D->E F Purification (Recrystallization/Chromatography) E->F G Pure Product F->G H Spectroscopic Analysis (NMR, IR, MS) G->H I Data H->I

Caption: Synthesis and Characterization Workflow for this compound.

Step 1: Nitration of 4,5-Dimethylbenzoic Acid

This procedure follows the general principles of electrophilic aromatic substitution for the nitration of a substituted benzoic acid.[5]

  • Preparation of the Nitrating Mixture: In a flask, combine concentrated sulfuric acid and concentrated nitric acid in a 1:1 ratio. This should be done slowly in an ice bath to maintain a low temperature.

  • Dissolution of Starting Material: In a separate reaction vessel, dissolve 4,5-dimethylbenzoic acid in an excess of concentrated sulfuric acid, also cooled in an ice bath.

  • Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the solution of 4,5-dimethylbenzoic acid. The temperature of the reaction mixture should be strictly controlled and kept below 10°C to prevent the formation of byproducts.[4]

  • Reaction Quenching and Product Isolation: After the addition is complete, allow the reaction to stir for a short period before pouring it over crushed ice. The precipitate, 4,5-dimethyl-2-nitrobenzoic acid, can then be collected by vacuum filtration and washed with cold water.

Step 2: Fischer Esterification of 4,5-Dimethyl-2-nitrobenzoic Acid

This protocol is based on the acid-catalyzed esterification of a carboxylic acid.[6][7][8]

  • Reaction Setup: In a round-bottom flask, dissolve the 4,5-dimethyl-2-nitrobenzoic acid obtained from Step 1 in an excess of methanol.

  • Acid Catalysis: Add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure. The residue can then be dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.

Protocol for Spectroscopic Analysis

The following are general procedures for obtaining spectroscopic data for the synthesized and purified product.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.[11]

  • Infrared (IR) Spectroscopy:

    • Obtain the IR spectrum of the solid sample using an ATR-FTIR spectrometer.

    • Alternatively, for a liquid sample, a small drop can be placed between two salt plates.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Analyze the sample using a mass spectrometer, employing techniques such as electron ionization (EI) or electrospray ionization (ESI) to determine the molecular weight and fragmentation pattern.[12][13] The presence of a molecular ion peak in the EI mass spectrum is a salient feature for nitroaromatic compounds.[13]

Disclaimer: This document is intended for informational purposes for research and development professionals. All laboratory procedures should be conducted with appropriate safety precautions and by qualified personnel.

References

"starting materials for Methyl 4,5-dimethyl-2-nitrobenzoate synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic routes for Methyl 4,5-dimethyl-2-nitrobenzoate, a key intermediate in various chemical syntheses. The focus is on providing practical, data-driven information, including detailed experimental protocols and a clear visualization of the synthetic pathways.

Core Starting Materials and Synthetic Strategy

The most prevalent and direct method for the synthesis of this compound commences with 3,4-dimethylbenzoic acid . This approach involves a two-step reaction sequence:

  • Nitration: The electrophilic nitration of 3,4-dimethylbenzoic acid selectively introduces a nitro group at the 2-position of the aromatic ring, yielding 4,5-dimethyl-2-nitrobenzoic acid.

  • Esterification: The subsequent Fischer esterification of the resulting carboxylic acid with methanol affords the final product, this compound.

An alternative, though less direct, pathway could involve the oxidation of a suitably substituted xylene derivative, such as 1,2-dimethyl-4-nitrobenzene (4-nitro-o-xylene). However, this route requires the selective oxidation of one of the methyl groups to a carboxylic acid, which can present challenges in regioselectivity.

This guide will primarily focus on the more established route starting from 3,4-dimethylbenzoic acid.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of this compound and its intermediate. Please note that where exact data for the target molecule is not available in the cited literature, data from analogous and closely related reactions are provided as a reliable reference.

Table 1: Nitration of 3,4-dimethylbenzoic acid to 4,5-dimethyl-2-nitrobenzoic acid (Analogous Procedure)

ParameterValueReference
Starting Material3,4-dimethylbenzoic acidN/A
Nitrating AgentConcentrated Nitric Acid (HNO₃)[1][2]
Catalyst/SolventConcentrated Sulfuric Acid (H₂SO₄)[1][2]
Molar Ratio (Substrate:HNO₃:H₂SO₄)1 : 1.3 : 2.5 (approx.)[1]
Reaction Temperature5-15 °C[1]
Reaction Time~1.25 hours[1]
Yield81-85% (for methyl benzoate)[1]

Table 2: Fischer Esterification of 4,5-dimethyl-2-nitrobenzoic acid to this compound (Analogous Procedure)

ParameterValueReference
Starting Material4,5-dimethyl-2-nitrobenzoic acidN/A
ReagentMethanol (CH₃OH)[3][4]
CatalystConcentrated Sulfuric Acid (H₂SO₄)[3][4]
Substrate to Methanol Ratio1 g : 8 mL[4]
Reaction TemperatureReflux (approx. 65 °C)[3]
Reaction Time1 hour[4]
Yield~95% (for analogous reactions)[3]

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound.

Experiment 1: Nitration of 3,4-dimethylbenzoic acid to 4,5-dimethyl-2-nitrobenzoic acid

This procedure is adapted from established methods for the nitration of benzoic acid derivatives.[1][2]

Materials:

  • 3,4-dimethylbenzoic acid

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add a calculated amount of 3,4-dimethylbenzoic acid to a pre-cooled volume of concentrated sulfuric acid. Stir the mixture until the solid is completely dissolved, maintaining the temperature between 0-10 °C.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while cooling the flask in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of 3,4-dimethylbenzoic acid in sulfuric acid. The rate of addition should be controlled to maintain the reaction temperature between 5-15 °C.[1]

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 15 minutes.[1]

  • Slowly pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring.

  • The precipitated solid, 4,5-dimethyl-2-nitrobenzoic acid, is collected by vacuum filtration and washed thoroughly with cold water to remove any residual acid.

  • The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol-water mixture.

Experiment 2: Fischer Esterification of 4,5-dimethyl-2-nitrobenzoic acid to this compound

This protocol is based on general procedures for Fischer esterification.[3][4]

Materials:

  • 4,5-dimethyl-2-nitrobenzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • To a solution of 4,5-dimethyl-2-nitrobenzoic acid in an excess of anhydrous methanol in a round-bottom flask, slowly add a catalytic amount of concentrated sulfuric acid.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 1 hour.[4]

  • After cooling to room temperature, pour the reaction mixture into a beaker containing ice water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by column chromatography or recrystallization if necessary.

Visualizations

The following diagrams illustrate the synthetic pathway and the logical workflow for the synthesis of this compound.

Synthesis_Pathway 3,4-Dimethylbenzoic Acid 3,4-Dimethylbenzoic Acid 4,5-Dimethyl-2-nitrobenzoic Acid 4,5-Dimethyl-2-nitrobenzoic Acid 3,4-Dimethylbenzoic Acid->4,5-Dimethyl-2-nitrobenzoic Acid Nitration (HNO₃, H₂SO₄) This compound This compound 4,5-Dimethyl-2-nitrobenzoic Acid->this compound Esterification (CH₃OH, H⁺)

Caption: Synthetic pathway for this compound.

Experimental_Workflow cluster_nitration Step 1: Nitration cluster_esterification Step 2: Esterification Dissolve Starting Material Dissolve 3,4-dimethylbenzoic acid in cold H₂SO₄ Nitration Reaction Add nitrating mix dropwise at 5-15 °C Dissolve Starting Material->Nitration Reaction Prepare Nitrating Mix Prepare cold mixture of HNO₃ and H₂SO₄ Prepare Nitrating Mix->Nitration Reaction Quench and Precipitate Pour onto ice Nitration Reaction->Quench and Precipitate Isolate Intermediate Filter and wash 4,5-dimethyl-2-nitrobenzoic acid Quench and Precipitate->Isolate Intermediate Esterification Reaction Reflux intermediate with methanol and H₂SO₄ catalyst Isolate Intermediate->Esterification Reaction Workup Pour into ice water and extract with ethyl acetate Esterification Reaction->Workup Purification Wash with NaHCO₃ and brine, dry and concentrate Workup->Purification Final Product This compound Purification->Final Product

Caption: Experimental workflow for the synthesis.

References

The Evolving Landscape of Dimethyl-Nitrobenzoate Compounds: A Technical Guide to Their Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – As the scientific community continues to explore novel chemical entities for therapeutic and industrial applications, dimethyl-nitrobenzoate compounds and their derivatives have emerged as a promising class of molecules with diverse functionalities. This technical guide provides an in-depth overview of the current research, potential applications, and experimental protocols related to these compounds, tailored for researchers, scientists, and drug development professionals.

Introduction to Dimethyl-Nitrobenzoate Compounds

Dimethyl-nitrobenzoate compounds are aromatic carboxylic acid esters characterized by the presence of one or more nitro groups and two methyl groups on the benzene ring. The electron-withdrawing nature of the nitro group, combined with the electron-donating methyl groups, imparts unique chemical reactivity to these molecules, making them valuable intermediates in organic synthesis and potential bioactive agents. This guide will delve into their significant applications in the pharmaceutical and agrochemical sectors.

Pharmaceutical Applications

The primary therapeutic potential of dimethyl-nitrobenzoate derivatives lies in their antimicrobial properties, with significant findings in antifungal and antimycobacterial research.

Antifungal Activity

Recent studies have highlighted the efficacy of 3-methyl-4-nitrobenzoate derivatives against various Candida species, which are common opportunistic fungal pathogens.

A study investigating a series of 3-methyl-4-nitrobenzoate analogs revealed potent antifungal activity, particularly against Candida guilliermondii. The minimum inhibitory concentration (MIC) is a key measure of a compound's antifungal potency.

CompoundCandida albicans ATCC 90028 (MIC, µM)Candida glabrata ATCC 90030 (MIC, µM)Candida krusei ATCC 34125 (MIC, µM)Candida guilliermondii 207 (MIC, µM)
Methyl 3-methyl-4-nitrobenzoate>1000>1000>100039
Pentyl 3-methyl-4-nitrobenzoate>1000>1000>100031

Data sourced from a study on 3-methyl-4-nitrobenzoate derivatives as antifungal drug candidates.[1][2]

Modeling studies suggest that the antifungal activity of these compounds may be attributed to their interaction with and inhibition of the thymidylate kinase (TMPK) protein.[1][2] TMPK is a crucial enzyme in the synthesis of dTTP, a necessary precursor for DNA synthesis. Its inhibition disrupts DNA replication and leads to fungal cell death.

Antifungal_MoA cluster_synthesis Synthesis of Dimethyl-Nitrobenzoate Derivatives cluster_screening Antifungal Screening Workflow cluster_moa Mechanism of Action Investigation 3-methyl-4-nitrobenzoic acid 3-methyl-4-nitrobenzoic acid Methyl 3-methyl-4-nitrobenzoate Methyl 3-methyl-4-nitrobenzoate 3-methyl-4-nitrobenzoic acid->Methyl 3-methyl-4-nitrobenzoate Esterification Broth Microdilution Assay Broth Microdilution Assay Methyl 3-methyl-4-nitrobenzoate->Broth Microdilution Assay Testing MIC Determination MIC Determination Broth Microdilution Assay->MIC Determination Analysis In Silico Modeling In Silico Modeling MIC Determination->In Silico Modeling Identifies Potent Compounds TPMK Protein Interaction TPMK Protein Interaction In Silico Modeling->TPMK Protein Interaction Predicts Target Enzyme Inhibition Assay Enzyme Inhibition Assay TPMK Protein Interaction->Enzyme Inhibition Assay Validation Disruption of DNA Synthesis Disruption of DNA Synthesis Enzyme Inhibition Assay->Disruption of DNA Synthesis Confirms Mechanism DprE1_Inhibition 3,5-Dinitrobenzoate\nEster (Prodrug) 3,5-Dinitrobenzoate Ester (Prodrug) Nitroso Intermediate\n(Reactive Species) Nitroso Intermediate (Reactive Species) 3,5-Dinitrobenzoate\nEster (Prodrug)->Nitroso Intermediate\n(Reactive Species) Nitro-reduction by DprE1-FADH2 DprE1 Enzyme\n(with FADH2) DprE1 Enzyme (with FADH2) Covalent Adduct\n(Inactive Enzyme) Covalent Adduct (Inactive Enzyme) DprE1 Enzyme\n(with FADH2)->Covalent Adduct\n(Inactive Enzyme) Nitroso Intermediate\n(Reactive Species)->Covalent Adduct\n(Inactive Enzyme) Nucleophilic attack by Cys387 Mycobacterial Cell\nWall Synthesis Mycobacterial Cell Wall Synthesis Covalent Adduct\n(Inactive Enzyme)->Mycobacterial Cell\nWall Synthesis Inhibition Cell Death Cell Death Mycobacterial Cell\nWall Synthesis->Cell Death Disruption Synthesis_Workflow Start Start Dissolve Acid in Methanol Dissolve Acid in Methanol Start->Dissolve Acid in Methanol Cool to 0°C Cool to 0°C Dissolve Acid in Methanol->Cool to 0°C Add Thionyl Chloride Add Thionyl Chloride Cool to 0°C->Add Thionyl Chloride Heat to 80°C for 1h Heat to 80°C for 1h Add Thionyl Chloride->Heat to 80°C for 1h Monitor by TLC Monitor by TLC Heat to 80°C for 1h->Monitor by TLC Monitor by TLC->Heat to 80°C for 1h Incomplete Concentrate Concentrate Monitor by TLC->Concentrate Complete Recrystallize Recrystallize Concentrate->Recrystallize End End Recrystallize->End

References

A Technical Guide to the Solubility of Methyl 4,5-dimethyl-2-nitrobenzoate in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 4,5-dimethyl-2-nitrobenzoate. Due to the limited availability of specific experimental data for this compound, this document focuses on predicted solubility based on its chemical structure, and provides detailed, adaptable experimental protocols for its empirical determination in various common laboratory solvents. This guide is intended to support research, development, and quality control activities where this compound is utilized.

Predicted Solubility Profile

This compound (C₁₀H₁₁NO₄, Molar Mass: 209.20 g/mol ) is a nitroaromatic compound containing a methyl ester functional group.[1] Its solubility is dictated by the interplay between the polar nitro and ester groups and the nonpolar aromatic ring and methyl substituents. The principle of "like dissolves like" provides a foundational understanding of its expected solubility behavior.[2]

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassCommon ExamplesPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow to InsolubleThe non-polar aromatic backbone and methyl groups are expected to dominate, leading to poor interaction with highly polar, hydrogen-bonding solvents like water.[2][3]
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)SolubleThese solvents can interact with the polar nitro and ester groups through dipole-dipole interactions without the steric hindrance of hydrogen bonding to the nonpolar regions.
Non-Polar Hexane, Toluene, Diethyl ether, Dichloromethane (DCM)SolubleThe aromatic ring and methyl groups will interact favorably with non-polar and weakly polar solvents through van der Waals forces.[2]

It is important to note that these are predictions. Empirical determination is crucial for obtaining precise solubility data.

Experimental Protocols for Solubility Determination

Accurate solubility determination is essential for various applications, including reaction chemistry, formulation development, and analytical method development. The following are established methods that can be readily adapted for this compound.

General Qualitative Solubility Testing

This method provides a rapid assessment of solubility in various solvents and is useful for initial screening.

Methodology:

  • Preparation: Add approximately 25 mg of this compound to a small test tube.

  • Solvent Addition: Add 0.75 mL of the test solvent in small portions (e.g., 0.25 mL at a time).

  • Mixing: After each addition, vigorously shake or vortex the test tube for at least 30 seconds.

  • Observation: Visually inspect the solution for the presence of undissolved solid.

  • Classification:

    • Soluble: No visible solid particles.

    • Partially Soluble: Some solid has dissolved, but undissolved particles remain.

    • Insoluble: No apparent change in the amount of solid.

This procedure can be systematically applied to a range of solvents to build a qualitative solubility profile.[4][5]

G cluster_0 start Start: Weigh 25 mg of Compound add_solvent Add 0.75 mL Solvent in Portions start->add_solvent Place in test tube mix Vortex/Shake Vigorously add_solvent->mix observe Visually Inspect for Undissolved Solid mix->observe end End: Classify Solubility observe->end

Figure 1. Workflow for Qualitative Solubility Testing.
Quantitative Solubility Determination by Gravimetric Analysis

This method provides a precise measure of solubility (e.g., in g/L or mg/mL).

Methodology:

  • Equilibration: Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed container. Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure a clear supernatant.

  • Aliquoting: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

  • Solvent Evaporation: Transfer the aliquot to a pre-weighed container and evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point.

  • Mass Determination: Once the solvent is completely removed, weigh the container with the dried solute.

  • Calculation: The solubility is calculated by dividing the mass of the dissolved solid by the volume of the aliquot taken.

G cluster_1 start Start: Prepare Saturated Solution equilibrate Equilibrate at Constant Temperature start->equilibrate separate Separate Solid and Liquid Phases equilibrate->separate aliquot Take a Known Volume of Supernatant separate->aliquot evaporate Evaporate Solvent aliquot->evaporate weigh Weigh Dried Solute evaporate->weigh calculate Calculate Solubility (mass/volume) weigh->calculate end End: Quantitative Solubility Value calculate->end

Figure 2. Workflow for Quantitative Gravimetric Solubility Determination.
Spectroscopic and Chromatographic Methods

For more rapid and high-throughput solubility determination, instrumental methods are often employed.

  • UV-Vis Spectroscopy: A saturated solution is prepared and filtered. The absorbance of the clear solution is measured at the λmax of this compound. The concentration is then determined using a pre-established calibration curve.

  • High-Performance Liquid Chromatography (HPLC): Similar to the UV-Vis method, a saturated solution is prepared and filtered. The clear solution is then injected into an HPLC system, and the peak area is compared to a calibration curve generated from standards of known concentrations.

Safety Precautions

While a specific Safety Data Sheet (SDS) for this compound was not found, general precautions for handling aromatic nitro compounds should be observed.[6][7][8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide provides a framework for understanding and determining the solubility of this compound. While predicted solubility offers a useful starting point, empirical determination through the detailed protocols provided is essential for accurate and reliable data in a research and development setting. The choice of methodology will depend on the required accuracy, throughput, and available resources. Adherence to proper safety protocols is paramount when handling this and similar chemical compounds.

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Mechanism in Dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) mechanism as it applies to the various isomers of dimethylbenzoic acid. The document elucidates the underlying principles of EAS, focusing on the competing directing effects of the activating methyl groups and the deactivating carboxylic acid group. We present a systematic evaluation of the regioselectivity for common EAS reactions such as nitration, halogenation, and Friedel-Crafts reactions. Detailed experimental protocols for representative reactions are provided, and key mechanistic pathways and workflows are illustrated using Graphviz diagrams. All quantitative data from related model compounds are summarized in structured tables to facilitate understanding and comparison. This guide serves as a critical resource for professionals engaged in the synthesis and functionalization of substituted aromatic compounds.

Core Principles of Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental reaction class in organic chemistry where an atom, typically hydrogen, on an aromatic ring is replaced by an electrophile.[1] The reaction is central to the synthesis of a vast array of functionalized aromatic compounds used in pharmaceuticals, materials science, and agrochemicals. The mechanism generally proceeds through a two-step pathway:

  • Electrophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophile (E⁺). This is the rate-determining step as it temporarily disrupts the energetically favorable aromaticity of the ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex.[1][2]

  • Deprotonation: A weak base removes a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromatic system. This step is typically fast and highly exothermic.[2]

EAS_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Products Aromatic Aromatic Ring SigmaComplex Sigma Complex (Arenium Ion) Aromatic->SigmaComplex Step 1 (Slow) Attack on Electrophile Electrophile Electrophile (E+) SubstitutedRing Substituted Ring SigmaComplex->SubstitutedRing Step 2 (Fast) Deprotonation Proton H+ SigmaComplex->Proton

Figure 1: General mechanism of Electrophilic Aromatic Substitution.

The Influence of Substituents

Substituents already present on the benzene ring profoundly influence both the rate of reaction and the regioselectivity (orientation) of the incoming electrophile.[1] These effects are categorized based on how the substituent modulates the electron density of the ring.

  • Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and thus increasing the rate of EAS compared to benzene. They stabilize the intermediate sigma complex. Activating groups are typically ortho, para-directors.[3]

  • Deactivating Groups: These groups withdraw electron density from the ring, making it less nucleophilic and slowing the rate of EAS. They destabilize the sigma complex. Most deactivating groups are meta-directors.[3][4]

Substituent Effects in Dimethylbenzoic Acid

Dimethylbenzoic acid presents a classic case of competing substituent effects. It contains two weakly activating methyl groups and one moderately deactivating carboxylic acid group.

Methyl Group (-CH₃)
  • Effect: Weakly activating; ortho, para-directing.

  • Mechanism of Action: The methyl group donates electron density primarily through two mechanisms:

    • Inductive Effect: The alkyl group is less electronegative than the sp² carbons of the ring, leading to a slight push of electron density into the ring through the sigma bond.

    • Hyperconjugation: Overlap of the C-H σ-bonds of the methyl group with the π-system of the ring donates electron density, particularly stabilizing the sigma complexes formed during ortho and para attack.[4]

Carboxylic Acid Group (-COOH)
  • Effect: Moderately deactivating; meta-directing.

  • Mechanism of Action: The carboxylic acid group withdraws electron density from the ring:

    • Inductive Effect: The oxygen atoms are highly electronegative, pulling electron density away from the ring through the sigma bond.

    • Resonance Effect: The carbonyl group can withdraw π-electron density from the ring via resonance. This effect strongly deactivates the ortho and para positions, leaving the meta position as the least deactivated and therefore the most favorable site for electrophilic attack.[5]

Regioselectivity in Dimethylbenzoic Acid Isomers

The outcome of an EAS reaction on a dimethylbenzoic acid isomer depends on the interplay between the activating, ortho, para-directing methyl groups and the deactivating, meta-directing carboxyl group. The position of substitution is generally directed to the site most activated (or least deactivated). Steric hindrance can also play a crucial role, often disfavoring substitution at positions flanked by bulky groups.

Below is a predictive analysis for several common isomers.

Analysis of 3,5-Dimethylbenzoic Acid

In this isomer, the directing effects are cooperative.

  • The -COOH group directs incoming electrophiles to the meta positions (C2 and C6).

  • The -CH₃ group at C3 directs to its ortho positions (C2, C4) and para position (C6).

  • The -CH₃ group at C5 directs to its ortho positions (C4, C6) and para position (C2).

All three groups direct the electrophile to positions C2, C4, and C6. Position C4 is activated by both methyl groups. Positions C2 and C6 are activated by one methyl group and directed by the carboxyl group. Therefore, substitution is strongly favored at positions 2, 4, and 6, with position 4 often being the major product due to dual activation.

directing_3_5 cluster_legend Directing Influence L1 Activating (o,p) from -CH₃ L2 Deactivating (m) from -COOH L1_color L2_color mol C2 C4 C6 C2_meta C6_meta

Figure 2: Predicted substitution sites on 3,5-dimethylbenzoic acid.

Analysis of 2,4-Dimethylbenzoic Acid

Here, the directing effects are in competition.

  • The -COOH group at C1 directs meta to C3 and C5.

  • The -CH₃ group at C2 directs ortho to C3 and para to C5.

  • The -CH₃ group at C4 directs ortho to C3 and C5.

All groups direct towards positions C3 and C5. Both C3 and C5 are activated by two substituents (-CH₃ and -COOH directing effects align). Position C3 is sterically hindered by two adjacent groups (-COOH and -CH₃). Therefore, substitution is strongly favored at position C5 .

Analysis of 2,5-Dimethylbenzoic Acid

The directing effects are again in competition.

  • The -COOH group at C1 directs meta to C3 and C5. However, C5 is already substituted. Thus, it primarily directs to C3 .

  • The -CH₃ group at C2 directs ortho to C3 and para to C6.

  • The -CH₃ group at C5 directs ortho to C4 and C6.

The positions activated are C3, C4, and C6.

  • C6: Activated by the C5-methyl group (ortho) and the C2-methyl group (para). This position is strongly activated.

  • C3: Activated by the C2-methyl group (ortho) and is the meta position relative to the carboxyl group.

  • C4: Activated by the C5-methyl group (ortho).

The most likely site of substitution is C6 due to the reinforcing ortho and para activation from the two methyl groups.

Common EAS Reactions and Experimental Protocols

Nitration

Nitration is a canonical EAS reaction, typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[6]

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Cool conc. H₂SO₄ in an ice bath (0-5°C) B Slowly add solid dimethylbenzoic acid A->B D Add nitrating mixture dropwise to the acid solution, maintaining temp < 10°C B->D C Prepare nitrating mixture (conc. H₂SO₄ + conc. HNO₃) and cool separately C->D E Allow reaction to stir for 15-30 min after addition D->E F Pour reaction mixture onto crushed ice E->F G Collect precipitate by vacuum filtration F->G H Wash product with cold water G->H I Recrystallize from an appropriate solvent (e.g., ethanol/water) H->I

Figure 3: Experimental workflow for the nitration of dimethylbenzoic acid.

Experimental Protocol: Nitration of 3,5-Dimethylbenzoic Acid

  • Safety: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizers. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety glasses).

  • Preparation: In a 100 mL round-bottom flask, cool 15 mL of concentrated sulfuric acid in an ice-water bath to 0-5 °C.

  • Substrate Addition: While stirring, slowly add 5.0 g of 3,5-dimethylbenzoic acid in small portions, ensuring the temperature does not exceed 10 °C.

  • Nitrating Mixture: In a separate flask, cautiously prepare the nitrating mixture by adding 5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid. Cool this mixture thoroughly in an ice bath.

  • Reaction: Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred solution of dimethylbenzoic acid over 20-30 minutes. Maintain the reaction temperature below 10 °C throughout the addition.

  • Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 20 minutes.

  • Work-up: Carefully pour the reaction mixture onto 100 g of crushed ice in a beaker. A solid precipitate should form.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold water until the washings are neutral to litmus paper.

  • Purification: Recrystallize the crude product from an ethanol-water mixture to yield the purified nitro-dimethylbenzoic acid. Air-dry the crystals and determine the yield and melting point.[7][8]

Halogenation

Halogenation (e.g., bromination or chlorination) typically requires a Lewis acid catalyst, such as FeBr₃ or AlCl₃, to polarize the halogen molecule and generate a sufficiently strong electrophile.[1] The deactivating nature of the -COOH group means that harsher conditions may be required compared to the halogenation of benzene or toluene.

Friedel-Crafts Reactions

The Friedel-Crafts alkylation and acylation reactions are powerful methods for forming new carbon-carbon bonds on an aromatic ring.[9] However, these reactions have significant limitations:

  • They fail on aromatic rings that are moderately or strongly deactivated.[3]

  • The Lewis acid catalyst (e.g., AlCl₃) can complex with the lone pairs on the oxygen atoms of the carboxylic acid group, further deactivating the ring and consuming the catalyst.

Therefore, Friedel-Crafts reactions are generally not viable on dimethylbenzoic acid . A successful synthesis would require an alternative strategy, such as performing the Friedel-Crafts reaction on a corresponding xylene and then oxidizing one of the methyl groups to a carboxylic acid.[10]

Quantitative Data and Predictive Summary

Table 1: Relative Reactivity and Product Distribution in Nitration of Model Compounds

Starting Material Substituent(s) Relative Rate (vs. Benzene) Product Distribution (% Ortho / % Meta / % Para) Reference(s)
Toluene -CH₃ ~25 59 / 4 / 37 [3]
m-Xylene 1,3-di-CH₃ ~400 (4-nitro: ~98%) [11]

| Benzoic Acid | -COOH | ~0.003 | 19 / 80 / 1 |[7][12] |

Data for m-xylene shows nitration at the 4-position, which is ortho to both methyl groups and sterically accessible. Data for benzoic acid confirms the strong meta-directing nature of the -COOH group.

Table 2: Predicted Major Monosubstitution Products for EAS on Dimethylbenzoic Acid Isomers

Isomer Predicted Major Product(s) Rationale
2,3-Dimethylbenzoic Acid 4- and 6-substituted C4 is para to 2-CH₃ and ortho to 3-CH₃. C6 is ortho to 2-CH₃ and meta to -COOH. Both are activated.
2,4-Dimethylbenzoic Acid 5-substituted C5 is activated by both methyl groups (ortho and para) and is meta to the -COOH group.
2,5-Dimethylbenzoic Acid 6-substituted C6 is strongly activated by both methyl groups (ortho and para).
2,6-Dimethylbenzoic Acid 4-substituted C4 is para to the 2-CH₃ and meta to the -COOH group. C3/C5 are sterically hindered.
3,4-Dimethylbenzoic Acid 2- and 6-substituted C2 is ortho to 3-CH₃ and meta to -COOH. C6 is meta to -COOH and activated by 3-CH₃.

| 3,5-Dimethylbenzoic Acid | 4- and 2-substituted | C4 is para to both methyl groups. C2 is ortho to one -CH₃ and meta to -COOH. |

Conclusion

The electrophilic aromatic substitution mechanism in dimethylbenzoic acid is governed by a complex interplay of activating and deactivating influences. The two methyl groups activate the ring and direct incoming electrophiles to ortho and para positions, while the carboxylic acid group deactivates the ring and directs to the meta position. The final regiochemical outcome is determined by the relative positions of these three groups, with substitution favoring the most strongly activated and sterically accessible sites. While nitration and halogenation can be achieved under controlled conditions, Friedel-Crafts reactions are generally precluded by the deactivating nature of the carboxyl group. This guide provides a foundational framework for predicting reaction outcomes and designing synthetic pathways involving these important substituted aromatic building blocks.

References

The Multifaceted Biological Activities of Nitrobenzoate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nitrobenzoate derivatives, a class of aromatic compounds characterized by a benzene ring substituted with both a carboxylate group and at least one nitro group, have garnered significant attention in the scientific community for their diverse and potent biological activities. These compounds have demonstrated promising potential in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications. This technical guide provides an in-depth overview of the core biological activities of nitrobenzoate derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development efforts.

Antimicrobial Activity

Nitrobenzoate derivatives have shown notable efficacy against a range of microbial pathogens, including bacteria, fungi, and mycobacteria. Their mechanism of action is often attributed to the generation of reactive nitrogen species upon reduction of the nitro group by microbial nitroreductases, leading to cellular damage and death.[1][2]

Antibacterial and Antitubercular Activity

A significant body of research has focused on the activity of nitrobenzoate esters against Mycobacterium tuberculosis (Mtb). These compounds are often prodrugs that require activation by mycobacterial enzymes.[3] The 3,5-dinitrobenzoate scaffold has been identified as a particularly promising starting point for the development of new antimycobacterial agents.[3][4] One of the key targets for some nitro-containing compounds is the enzyme DprE1, which is essential for the synthesis of the mycobacterial cell wall.[3][4]

Table 1: Antitubercular Activity of Nitrobenzoate Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
4-Nitrobenzoic acidM. tuberculosis complexInhibitory[3][4]
3,5-Dinitro estersM. tuberculosis H37RvVaries (lipophilicity dependent)[3][4]
Salicylanilide 4-(trifluoromethyl)benzoatesDrug-resistant M. tuberculosis0.5–32 (µmol/L)[2]

MIC: Minimum Inhibitory Concentration

Antifungal Activity

Certain nitrobenzoate derivatives have also demonstrated potent antifungal properties, particularly against Candida species. The antifungal effect is thought to be linked to the generation of oxidative stress within the fungal cells.[5]

Table 2: Antifungal Activity of 3-Methyl-4-Nitrobenzoate Derivatives against Candida guilliermondii 207

CompoundMIC (µM)Reference
Methyl 3-methyl-4-nitrobenzoate39[1]
Pentyl 3-methyl-4-nitrobenzoate31[1]

MIC: Minimum Inhibitory Concentration

Anti-inflammatory Activity

Nitrobenzoate derivatives have been investigated for their ability to modulate inflammatory responses. Their mechanisms often involve the inhibition of key inflammatory enzymes and the regulation of pro-inflammatory cytokine production.

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX)

The anti-inflammatory effects of some nitrobenzoate derivatives are attributed to their ability to inhibit COX and LOX enzymes.[6] These enzymes are crucial for the biosynthesis of prostaglandins and leukotrienes, which are potent inflammatory mediators.[5][7][8] Dual inhibition of COX and LOX is a sought-after strategy for developing safer anti-inflammatory drugs.[7][8]

Table 3: In Vitro Anti-inflammatory Activity of Nitro-substituted Phenylbutanal and Carboxylic Acid Derivatives

CompoundAssayIC50 (µM)Reference
FM4COX-2 Inhibition0.74[9]
FM10COX-2 Inhibition0.69[9]
FM12COX-2 Inhibition0.18[9]
Compound 5 (nitrobenzamide)NO Production Inhibition (LPS-induced)3.7[10]
Compound 6 (nitrobenzamide)NO Production Inhibition (LPS-induced)5.3[10]

IC50: Half-maximal Inhibitory Concentration

Modulation of Cytokine Signaling

Certain nitrooxy derivatives of nitrobenzoic acid have been shown to reduce the production of pro-inflammatory cytokines such as interleukin (IL)-1β, IL-6, and tumor necrosis factor-alpha (TNF-α), while increasing the production of the anti-inflammatory cytokine IL-10.[11] This modulation of the cytokine balance contributes significantly to their anti-inflammatory effects.

Anticancer Activity

The potential of nitrobenzoate derivatives as anticancer agents is an emerging area of research. Their mechanisms of action in this context are varied and can include the inhibition of cancer cell migration and the induction of apoptosis.

Inhibition of Cancer Cell Migration

4-methyl-3-nitrobenzoic acid has been identified as an inhibitor of cancer cell chemotaxis.[8] It has been shown to impair the epidermal growth factor (EGF)-induced migration of non-small cell lung cancer cells.[8] This is achieved by inhibiting cofilin phosphorylation and actin polymerization, key processes in cell motility.[8]

Cytotoxic Activity

Various nitro-substituted compounds have demonstrated cytotoxic activity against different cancer cell lines. For instance, certain nitroimidazole derivatives have shown inhibitory effects on breast and lung cancer cells.[12]

Table 4: In Vitro Anticancer Activity of Nitro-substituted Compounds

Compound ClassCancer Cell LineIC50Reference
Nitroimidazole derivativesBreast Cancer (4T1, MDA-MB-231), Lung Cancer (A549)1.5 - 18.8 µM[12]
Benzotriazole-imidazol-2-thionesBreast Cancer (MCF-7), Leukemia (HL-60), Colon Cancer (HCT-116)0.40 - 3.57 µM[13]
4-hydrazinobenzoic acid derivativesColon Cancer (HCT-116), Breast Cancer (MCF-7)21.3 - 28.3 µM[14]

IC50: Half-maximal Inhibitory Concentration

Other Biological Activities

Beyond the major areas highlighted above, nitrobenzoate derivatives have been implicated in other biological processes. For example, 4-nitrobenzoate can inhibit the biosynthesis of coenzyme Q (ubiquinone) by competitively inhibiting the enzyme 4-hydroxybenzoate:polyprenyl transferase (Coq2).[15][16]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of the biological activities of nitrobenzoate derivatives.

Synthesis of Nitrobenzoate Esters

Method: Esterification of a benzoic acid derivative with an alcohol.[3]

  • Dissolve the appropriate benzoic acid derivative (1.2 mmol per mmol of alcohol) in tetrahydrofuran (THF) (10 mL per mmol of acid).

  • Add carbonyldiimidazole (1 equivalent) to the solution.

  • Stir the reaction mixture at room temperature for 3.5 hours.

  • Add the desired alcohol to the reaction mixture.

  • Reflux the mixture until the reaction is complete, monitoring progress by Thin Layer Chromatography (TLC) (hexane:ethyl acetate, 9:1).

  • Evaporate the solvent.

  • Purify the product by column chromatography.

Antimicrobial Susceptibility Testing (MIC Determination)

Method: Broth microdilution method.[17]

  • Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the microbial strain.

  • Include a drug-free control and a positive control (standard antimicrobial agent).

  • Incubate the plates at 37°C for the appropriate duration (e.g., 48 hours for bacteria).

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that inhibits visible growth of the microorganism, which can be assessed by measuring the absorbance at 600 nm.[17]

In Vitro Anti-inflammatory Assay (COX-2 Inhibition)

Method: Fluorometric COX-2 inhibitor screening assay.[18][19]

  • Reconstitute the human recombinant COX-2 enzyme and other kit components as per the manufacturer's instructions.

  • Prepare a reaction mix containing COX Assay Buffer, and diluted COX Cofactor.

  • Add the reaction mix to the wells of a 96-well plate.

  • Add the test compounds (dissolved in a suitable solvent like DMSO) at various concentrations to the sample wells.

  • Initiate the reaction by adding a solution of arachidonic acid.

  • Immediately measure the fluorescence at an excitation wavelength of 535 nm and an emission wavelength of 587 nm in a kinetic mode at 25°C for 5-10 minutes.

  • Calculate the rate of reaction from the linear portion of the fluorescence versus time plot.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vitro Anticancer Assay (Cell Viability - MTT Assay)

Method: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[20]

  • Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the nitrobenzoate derivatives for a specified period (e.g., 24-72 hours).

  • After the incubation period, add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Determine the IC50 value, the concentration that causes 50% inhibition of cell growth.[20]

DprE1 Inhibition Assay

Method: Thin Layer Chromatography (TLC) based assay using radiolabeled substrate.[21]

  • Incubate purified M. tuberculosis DprE1 enzyme with ¹⁴C-labeled decaprenylphosphoryl-β-d-ribose (¹⁴C-DPR).

  • Add the test nitrobenzoate derivative at various concentrations to the reaction mixture.

  • Allow the reaction to proceed for a defined period.

  • Stop the reaction and extract the lipid products.

  • Analyze the reaction products by TLC to monitor the conversion of the substrate (DPR) to the keto-intermediate (DPX).[21]

  • Quantify the inhibition of DprE1 activity by measuring the reduction in the formation of the product in the presence of the inhibitor.

Visualizing the Mechanisms: Signaling Pathways and Workflows

Understanding the molecular pathways through which nitrobenzoate derivatives exert their effects is crucial for rational drug design. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow.

general_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Bioactivity Screening cluster_mechanism Mechanism of Action Studies cluster_lead Lead Optimization synthesis Synthesis of Nitrobenzoate Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization antimicrobial Antimicrobial Assays (Bacteria, Fungi) characterization->antimicrobial anti_inflammatory Anti-inflammatory Assays (COX/LOX, Cytokines) characterization->anti_inflammatory anticancer Anticancer Assays (Cytotoxicity, Migration) characterization->anticancer enzyme_inhibition Enzyme Inhibition Assays (DprE1, Coq2, etc.) antimicrobial->enzyme_inhibition pathway_analysis Signaling Pathway Analysis anti_inflammatory->pathway_analysis anticancer->pathway_analysis sar Structure-Activity Relationship (SAR) enzyme_inhibition->sar pathway_analysis->sar in_vivo In Vivo Studies sar->in_vivo

Caption: General experimental workflow for the discovery and development of bioactive nitrobenzoate derivatives.

cox_lox_pathway cluster_cox COX Pathway cluster_lox LOX Pathway membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox lox 5-LOX aa->lox pgs Prostaglandins cox->pgs inflammation_pg Inflammation pgs->inflammation_pg lts Leukotrienes lox->lts inflammation_lt Inflammation lts->inflammation_lt nitrobenzoate Nitrobenzoate Derivatives nitrobenzoate->cox Inhibition nitrobenzoate->lox Inhibition

Caption: Inhibition of COX and LOX pathways by nitrobenzoate derivatives.

egf_chemotaxis_pathway cluster_downstream Downstream Signaling egf EGF egfr EGFR egf->egfr plc PLCγ egfr->plc src Src egfr->src p38 p38 egfr->p38 cofilin Cofilin Phosphorylation plc->cofilin src->cofilin p38->cofilin actin Actin Polymerization cofilin->actin migration Cell Migration (Chemotaxis) actin->migration nitrobenzoate 4-methyl-3- nitrobenzoic acid nitrobenzoate->cofilin Inhibition nitrobenzoate->actin Inhibition

Caption: Inhibition of EGF-induced chemotaxis by a nitrobenzoate derivative.

Conclusion

Nitrobenzoate derivatives represent a versatile chemical scaffold with a broad spectrum of biological activities. The evidence presented in this guide underscores their potential as lead compounds for the development of novel antimicrobial, anti-inflammatory, and anticancer agents. The quantitative data, detailed experimental protocols, and pathway visualizations provided herein are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic applications of this promising class of molecules. Further investigation into structure-activity relationships and in vivo efficacy is warranted to fully realize the clinical potential of nitrobenzoate derivatives.

References

The Versatile Scaffolding of Methyl 4,5-dimethyl-2-nitrobenzoate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals on the Synthesis and Application of a Key Medicinal Chemistry Building Block.

Methyl 4,5-dimethyl-2-nitrobenzoate is a strategically functionalized aromatic compound that serves as a pivotal starting material in the synthesis of complex heterocyclic molecules with significant therapeutic potential. Its unique substitution pattern, featuring two methyl groups, a nitro group, and a methyl ester, provides a versatile platform for constructing a variety of bioactive scaffolds. This technical guide details the synthesis of this building block, its transformation into a key amine intermediate, and its subsequent application in the development of potent kinase inhibitors for the treatment of inflammatory diseases and cancer.

From Simple Benzoate to Complex Heterocycles: A Synthetic Overview

The journey from this compound to high-value pharmaceutical intermediates primarily involves the strategic reduction of the nitro group to an amine. This transformation unlocks the potential for a host of cyclization reactions, yielding diverse heterocyclic systems. A particularly fruitful application has been in the synthesis of substituted triazinones, a class of compounds that has shown considerable promise as potent inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4).

The overall synthetic workflow can be visualized as a multi-step process, beginning with the synthesis of the nitrobenzoate building block itself, followed by its reduction to the corresponding aminobenzoate, and culminating in the construction of the final heterocyclic scaffold.

G cluster_0 Synthesis of Building Block cluster_1 Intermediate Formation cluster_2 Heterocycle Construction A 4,5-Dimethyl-2- nitrobenzoic Acid B Methyl 4,5-dimethyl- 2-nitrobenzoate A->B Esterification (Methanol, H₂SO₄) C Methyl 4,5-dimethyl- 2-aminobenzoate B->C Reduction (H₂, Pd/C) D Benzoxazinone Intermediate C->D Cyclization (e.g., Chloroacetyl chloride, KOtBu) E Substituted Triazinone (IRAK4 Inhibitor) D->E Further Elaboration

Caption: Synthetic workflow from the starting acid to the final triazinone inhibitor.

Quantitative Analysis of IRAK4 Inhibition

Derivatives synthesized from the methyl 4,5-dimethyl-2-aminobenzoate core have demonstrated potent inhibitory activity against IRAK4. The following table summarizes the biological data for a representative IRAK4 inhibitor, showcasing the high potency achievable with this scaffold.

Compound ClassTargetIC50 (nM)Assay TypeReference
Substituted TriazinoneIRAK40.2Biochemical Assay
Substituted TriazinoneTNF-α production4Human Whole Blood Assay
Substituted TriazinoneIL-6 production0.5Human Synovial Fibroblast Assay
Substituted TriazinoneIL-8 production0.4Human Synovial Fibroblast Assay

The IRAK4 Signaling Pathway: A Key Target in Inflammation

IRAK4 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and the IL-1 receptor (IL-1R), which are fundamental to the innate immune response. Upon ligand binding to these receptors, IRAK4 is activated and initiates a phosphorylation cascade that results in the activation of the transcription factor NF-κB. NF-κB then translocates to the nucleus and drives the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-8. Inhibitors derived from this compound block the activity of IRAK4, thereby interrupting this inflammatory cascade.

TLR TLR / IL-1R MyD88 MyD88 TLR->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 P TRAF6 TRAF6 IRAK1->TRAF6 P NFkB_activation NF-κB Activation TRAF6->NFkB_activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8) NFkB_activation->Cytokines Gene Expression Inhibitor Triazinone Inhibitor (Derived from title compound) Inhibitor->IRAK4

Caption: The IRAK4 signaling pathway and the point of inhibition.

Detailed Experimental Protocols

The following protocols are based on procedures described in the patent literature for the synthesis of IRAK4 inhibitors.

Protocol 1: Synthesis of this compound

This procedure details the esterification of 4,5-dimethyl-2-nitrobenzoic acid to yield the title building block.

  • Materials:

    • 4,5-dimethyl-2-nitrobenzoic acid (1.00 g, 5.12 mmol)

    • Methanol (20 mL)

    • Concentrated Sulfuric Acid (0.14 mL, 2.56 mmol)

    • Ethyl acetate

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of 4,5-dimethyl-2-nitrobenzoic acid in methanol, add sulfuric acid at room temperature.

    • Heat the reaction mixture to 65 °C and maintain for 18 hours.

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to afford the title compound.

    • Expected yield: Approximately 91%.

Protocol 2: Synthesis of Methyl 4,5-dimethyl-2-aminobenzoate

This protocol describes the reduction of the nitro group to an amine, a critical step in preparing the molecule for further diversification.

  • Materials:

    • This compound (1.00 g, 4.78 mmol)

    • Methanol (20 mL)

    • 10% Palladium on Carbon (Pd/C) (0.10 g)

    • Hydrogen gas

    • Celite

  • Procedure:

    • To a solution of this compound in methanol, add 10% Pd/C.

    • Stir the reaction mixture under an atmosphere of hydrogen for 18 hours at room temperature.

    • Filter the reaction mixture through a pad of Celite.

    • Concentrate the filtrate under reduced pressure to afford the title compound.

    • Expected yield: Approximately 97%.

Protocol 3: Synthesis of 6,7-dimethyl-2H-benzo[b][1]oxazin-3(4H)-one

This procedure provides an example of how the aminobenzoate intermediate can be used to construct a heterocyclic system.

  • Materials:

    • Methyl 4,5-dimethyl-2-aminobenzoate (0.83 g, 4.63 mmol)

    • Tetrahydrofuran (THF) (25 mL)

    • Chloroacetyl chloride (0.41 mL, 5.10 mmol)

    • Potassium tert-butoxide (1.0 M solution in THF, 11.6 mL, 11.6 mmol)

  • Procedure:

    • Dissolve methyl 4,5-dimethyl-2-aminobenzoate in THF (20 mL).

    • Cool the solution to 0 °C and add a solution of chloroacetyl chloride in THF (5 mL) dropwise.

    • Stir the reaction mixture for 30 minutes at 0 °C.

    • To the reaction mixture, add a solution of potassium tert-butoxide in THF dropwise at 0 °C.

    • Stir the reaction mixture for 2 hours at room temperature.

    • Work-up and purification (details not provided in the source) are required to isolate the final product.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and, more importantly, the facile conversion to its 2-amino derivative, open a gateway to a rich variety of heterocyclic structures. The successful application of this scaffold in the development of potent IRAK4 inhibitors for inflammatory diseases and cancer underscores its strategic importance. The detailed protocols and pathway analyses provided in this guide are intended to empower researchers to leverage this key intermediate in their own drug discovery programs.

Methodological & Application

Application Note: Detailed Protocol for the Nitration of 4,5-Dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive protocol for the nitration of 4,5-dimethylbenzoic acid, a key reaction in the synthesis of various pharmaceutical and chemical intermediates. The primary product of this electrophilic aromatic substitution is 2-nitro-4,5-dimethylbenzoic acid. This protocol details the reaction mechanism, experimental procedure, and data presentation for researchers in organic synthesis and drug development.

Introduction

The nitration of aromatic compounds is a fundamental process in organic chemistry for the introduction of a nitro group (-NO2) onto an aromatic ring. In the case of 4,5-dimethylbenzoic acid, the nitration is a regioselective reaction guided by the directing effects of the existing substituents. The two methyl groups are activating and ortho-, para-directing, while the carboxylic acid group is deactivating and meta-directing. The interplay of these effects results in the preferential substitution of the nitro group at the 2-position, which is ortho to one of the methyl groups and meta to the carboxylic acid group.[1] This application note outlines a detailed procedure for this synthesis.

Reaction Mechanism and Signaling Pathway

The nitration of 4,5-dimethylbenzoic acid proceeds via an electrophilic aromatic substitution mechanism. The reaction is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid.[1] Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).[1][2] The nitronium ion is then attacked by the electron-rich aromatic ring of 4,5-dimethylbenzoic acid to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. Subsequent deprotonation of this intermediate by a weak base (like HSO₄⁻ or H₂O) restores the aromaticity of the ring, yielding the final product, 2-nitro-4,5-dimethylbenzoic acid.

G cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Attack and Substitution HNO3 HNO3 NO2+ Nitronium Ion (NO₂⁺) HNO3->NO2+ + H₂SO₄ H2SO4 H2SO4 H3O+ H3O+ HSO4- HSO4- Start 4,5-Dimethylbenzoic Acid Intermediate Sigma Complex (Resonance Stabilized) Start->Intermediate + NO₂⁺ Product 2-Nitro-4,5-dimethylbenzoic Acid Intermediate->Product - H⁺

Figure 1: Reaction mechanism for the nitration of 4,5-dimethylbenzoic acid.

Experimental Protocol

This protocol is adapted from established procedures for the nitration of benzoic acid and its derivatives.[3][4][5]

3.1. Materials and Reagents

  • 4,5-Dimethylbenzoic acid

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Crushed ice

  • Distilled water

  • Ethanol (for recrystallization, optional)

3.2. Equipment

  • Round-bottom flask or beaker

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-salt bath

  • Thermometer

  • Büchner funnel and flask

  • Filter paper

  • Beakers and Erlenmeyer flasks

3.3. Procedure

  • Preparation of the Nitrating Mixture: In a clean, dry flask, carefully add a calculated volume of concentrated nitric acid to a larger volume of concentrated sulfuric acid, while cooling the mixture in an ice-salt bath. For every 1 gram of 4,5-dimethylbenzoic acid, a typical ratio is 1 mL of concentrated sulfuric acid and 0.67 mL of concentrated nitric acid.[3] Maintain the temperature of the nitrating mixture below 10°C.

  • Dissolution of Starting Material: In a separate larger beaker or flask, add 2.5 mL of concentrated sulfuric acid for each gram of 4,5-dimethylbenzoic acid.[3] Cool this mixture in an ice-salt bath to below 0°C. Slowly add the 4,5-dimethylbenzoic acid to the cold sulfuric acid with continuous stirring. Ensure the temperature does not exceed 5°C during this addition.[3]

  • Nitration Reaction: Slowly add the prepared cold nitrating mixture dropwise to the solution of 4,5-dimethylbenzoic acid using a dropping funnel. The addition should be carried out over a period of about one hour, while vigorously stirring and maintaining the reaction temperature between 5-15°C.[5] Careful temperature control is critical to prevent the formation of unwanted byproducts.[1]

  • Reaction Completion and Quenching: After the addition is complete, continue stirring the reaction mixture in the cold bath for an additional 15-30 minutes.[5] Then, carefully pour the reaction mixture onto a large amount of crushed ice (approximately 100 g of ice for every 1-2 g of starting material) with vigorous stirring.[3][5]

  • Product Isolation and Purification: The crude 2-nitro-4,5-dimethylbenzoic acid will precipitate as a solid. Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel. Wash the product several times with cold distilled water to remove any residual acid.[3][4] The product can be further purified by recrystallization from a suitable solvent, such as an ethanol-water mixture.[4]

  • Drying: Dry the purified product in a desiccator or a low-temperature oven.

Figure 2: Experimental workflow for the nitration of 4,5-dimethylbenzoic acid.

Data Presentation

The following table summarizes typical reaction parameters for the nitration of benzoic acid derivatives, which can serve as a reference for the nitration of 4,5-dimethylbenzoic acid.

ParameterValue/RangeSource
Substrate Benzoic Acid / Methyl Benzoate[3][5]
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄[3][5]
Molar Ratio (Substrate:HNO₃:H₂SO₄) Approx. 1 : 1.3 : 3 (molar equivalent)[5]
Reaction Temperature 5 - 15 °C[5]
Reaction Time 1 - 1.5 hours[5]
Typical Yield 81 - 85%[5]

Note: The optimal conditions for the nitration of 4,5-dimethylbenzoic acid may vary and should be determined experimentally.

Safety Precautions

  • Concentrated nitric acid and sulfuric acid are extremely corrosive and strong oxidizing agents. Always handle them with extreme care in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The addition of the nitrating mixture is an exothermic process. Strict temperature control is crucial to prevent the reaction from becoming uncontrollable.

  • Always add acid to water, not the other way around, when preparing aqueous solutions. In this protocol, the reaction mixture is poured onto ice.

References

Application Note: Fischer Esterification for the Synthesis of Methyl 4,5-dimethyl-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a standard laboratory procedure for the synthesis of methyl 4,5-dimethyl-2-nitrobenzoate via the Fischer esterification of 4,5-dimethyl-2-nitrobenzoic acid. This method, which utilizes a strong acid catalyst, is a classic and cost-effective approach for the esterification of carboxylic acids. The protocol provided herein is optimized for researchers in organic synthesis, medicinal chemistry, and drug development, offering a clear, step-by-step guide to ensure a successful reaction with high purity and yield. Safety precautions and detailed workup procedures are also included.

Introduction

Fischer-Speier esterification is a cornerstone reaction in organic synthesis, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[1][2][3] The reaction is an equilibrium process, and to drive it towards the product side, an excess of the alcohol is typically used, or water is removed as it is formed.[4] For the synthesis of this compound, methanol serves as both the reactant and the solvent, and a strong acid like sulfuric acid is employed as the catalyst.[1][5] The starting material, 4,5-dimethyl-2-nitrobenzoic acid, can be synthesized by the nitration of 4,5-dimethylbenzoic acid.[6] The presence of ortho-substituents, in this case, a nitro group and a methyl group, may introduce some steric hindrance, which can affect the reaction rate.[7] However, the Fischer esterification is generally robust enough to accommodate such substrates, often requiring reflux conditions to proceed efficiently.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantitySupplier
4,5-dimethyl-2-nitrobenzoic acidC₉H₉NO₄195.175.0 gSigma-Aldrich
Methanol (anhydrous)CH₃OH32.04100 mLFisher Scientific
Sulfuric Acid (concentrated)H₂SO₄98.082.5 mLVWR
Sodium Bicarbonate (saturated solution)NaHCO₃84.01100 mLJ.T. Baker
Brine (saturated NaCl solution)NaCl58.4450 mLAcros Organics
Anhydrous Magnesium SulfateMgSO₄120.37~5 gAlfa Aesar
Ethyl AcetateC₄H₈O₂88.11150 mLEMD Millipore
Diethyl Ether(C₂H₅)₂O74.1250 mLHoneywell

Equipment:

  • 250 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Suction filtration apparatus (Büchner funnel and flask)

  • pH paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add 5.0 g of 4,5-dimethyl-2-nitrobenzoic acid.

  • Add 100 mL of anhydrous methanol to the flask. Stir the mixture until the acid is fully dissolved.

  • Catalyst Addition: In a fume hood, carefully and slowly add 2.5 mL of concentrated sulfuric acid to the methanolic solution. The addition is exothermic, so it is advisable to cool the flask in an ice bath during this step.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle.[4] Continue refluxing with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Quenching: After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

  • Solvent Removal: Remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in 100 mL of ethyl acetate. Transfer the solution to a 250 mL separatory funnel.

  • Washing:

    • Wash the organic layer with 50 mL of deionized water.

    • Carefully wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid. Be cautious as CO₂ evolution will cause pressure buildup in the funnel.[5]

    • Wash the organic layer with 50 mL of brine to remove any residual water.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent using gravity or suction filtration.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as methanol/water or ethanol.

Workflow Diagram

FischerEsterification A 1. Dissolve Acid in Methanol B 2. Add Sulfuric Acid (Catalyst) A->B C 3. Reflux for 4-6 hours B->C D 4. Cool to Room Temperature C->D E 5. Remove Excess Methanol D->E F 6. Dissolve in Ethyl Acetate E->F G 7. Wash with Water F->G H 8. Wash with NaHCO3 Solution G->H I 9. Wash with Brine H->I J 10. Dry with MgSO4 I->J K 11. Filter J->K L 12. Evaporate Solvent K->L M 13. Purify by Recrystallization L->M N Final Product: this compound M->N

Caption: Experimental workflow for the Fischer esterification of 4,5-dimethyl-2-nitrobenzoic acid.

Reaction Signaling Pathway

ReactionMechanism cluster_reactants Reactants cluster_intermediates Key Steps cluster_products Products A 4,5-dimethyl-2-nitrobenzoic acid D Protonation of Carbonyl Oxygen A->D B Methanol (CH3OH) E Nucleophilic Attack by Methanol B->E Attacks C H2SO4 (Catalyst) C->D Protonates D->E F Proton Transfer E->F G Elimination of Water F->G H Deprotonation G->H J Water (H2O) G->J Byproduct I This compound H->I K H2SO4 (Regenerated) H->K Regenerates

Caption: Simplified reaction pathway for the Fischer esterification.

Safety and Handling

  • 4,5-dimethyl-2-nitrobenzoic acid: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Methanol: Highly flammable and toxic. Avoid inhalation and contact with skin. All work should be conducted in a well-ventilated fume hood.

  • Concentrated Sulfuric Acid: Extremely corrosive. Causes severe burns upon contact. Handle with extreme care, using appropriate PPE, including acid-resistant gloves, a lab coat, and a face shield. Always add acid to the solvent, never the other way around.

  • Ethyl Acetate and Diethyl Ether: Highly flammable liquids. Keep away from ignition sources.

References

Application Notes and Protocols for the Catalytic Hydrogenation of Methyl 4,5-dimethyl-2-nitrobenzoate to Methyl 2-amino-4,5-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing a crucial route to aromatic amines which are versatile intermediates in the pharmaceutical and chemical industries. This document outlines the detailed application notes and protocols for the catalytic hydrogenation of Methyl 4,5-dimethyl-2-nitrobenzoate to yield Methyl 2-amino-4,5-dimethylbenzoate. The primary method described utilizes palladium on carbon (Pd/C) as the catalyst with molecular hydrogen, a widely adopted, efficient, and scalable approach.[1][2] Alternative conditions and catalysts are also discussed to provide a comprehensive guide.

Reaction Scheme

The overall chemical transformation is depicted below:

Caption: General reaction scheme for the catalytic hydrogenation.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes various reported conditions for the catalytic hydrogenation of substituted methyl nitrobenzoates, providing a comparative overview for process optimization.

ParameterProtocol 1 (Recommended)Protocol 2 (Alternative Solvent)Protocol 3 (Higher Temp/Pressure)
Substrate Methyl 4,5-dimethoxy-2-nitrobenzoateMethyl 4,5-dimethoxy-2-nitrobenzoate3-Methyl-2-nitrobenzoate
Catalyst 10% Pd/C[1]Palladium on Carbon[1]5% Pd/C[3]
Catalyst Loading ~30% w/w (300 mg per 1.0 g substrate)[1]~10.5% w/w (0.2 g per 1.9 g substrate)[1]~1-2% w/w (1.0-2.0 g per 98.5 g substrate)[3]
Solvent Ethyl Acetate (EtOAc)[1]Methanol (MeOH)[1]Acetonitrile[3]
Hydrogen Source H₂ Gas[1]H₂ Gas[1]H₂ Gas[3]
Pressure 15 psi (~1 atm)[1]Atmospheric[1]65-100 psi[3]
Temperature 25 °C (Room Temperature)[1]Room Temperature[1]70 °C[3]
Reaction Time 16 hours[1]24 hours[1]16.5 hours[3]
Reported Yield 97%[1]88.7%[1]97.5%[3]

Experimental Protocols

Protocol 1: Recommended Procedure using Pd/C in Ethyl Acetate

This protocol is adapted from a high-yielding procedure for a structurally analogous substrate and is recommended as the primary method.[1]

Materials and Equipment:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethyl Acetate (EtOAc), reagent grade

  • Hydrogen (H₂) gas cylinder with regulator

  • Two or three-neck round-bottom flask

  • Hydrogenation balloon or H₂ gas inlet adapter

  • Magnetic stirrer and stir bar

  • Celite® for filtration

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Vessel Preparation: In a two or three-neck round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 g, 4.78 mmol).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C (e.g., 300 mg, ~30% w/w). Caution: Pd/C can be pyrophoric; handle with care.[4]

  • Solvent Addition: Add ethyl acetate (e.g., 15 mL) to the flask.

  • Hydrogenation Setup: Seal the flask and, using a vacuum/inert gas manifold, carefully evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere is replaced with hydrogen.

  • Reaction: Inflate a balloon with hydrogen gas and connect it to the flask. Stir the suspension vigorously at room temperature (25 °C) for 16 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully purge the flask with an inert gas (e.g., nitrogen) to remove excess hydrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with additional ethyl acetate (e.g., 20 mL) to ensure complete recovery of the product.[1]

  • Isolation: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product, which often presents as a light-colored solid.[1]

  • Purification (Optional): If necessary, the product can be purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (e.g., 10:1 v/v) as the eluent.[1]

Protocol 2: Alternative Procedure using Pd/C in Methanol

This protocol offers an alternative solvent system which may be advantageous in certain contexts.[1] Protic solvents like methanol can sometimes accelerate hydrogenation rates.[4]

Materials and Equipment:

  • As listed in Protocol 1, with Methanol (MeOH) replacing Ethyl Acetate.

Procedure:

  • Vessel Preparation: Add this compound (e.g., 1.9 g, 9.08 mmol) and 10% Pd/C (e.g., 0.2 g) to a round-bottom flask with a magnetic stir bar.

  • Solvent Addition: Add methanol (50 mL) to the flask.

  • Hydrogenation: Introduce hydrogen gas into the reaction system (e.g., via a balloon or by bubbling the gas through the solution).

  • Reaction: Stir the mixture at room temperature for 24 hours, monitoring by TLC.

  • Work-up and Isolation: Follow steps 6-9 from Protocol 1, using methanol for washing the filter cake if necessary, to isolate and purify the product. A yield of 88.7% has been reported for the analogous dimethoxy compound under these conditions.[1]

Visualizations

Chemical Reaction Pathway

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Start This compound Catalyst 10% Pd/C Start->Catalyst Adsorption onto catalyst surface H2 H₂ Gas H2->Catalyst Product Methyl 2-amino-4,5-dimethylbenzoate Catalyst->Product Reduction of nitro group Desorption from catalyst Solvent Ethyl Acetate / Methanol Solvent->Catalyst Reaction Medium

Caption: Diagram of the catalytic hydrogenation pathway.

Experimental Workflow

Workflow arrow A 1. Setup Add substrate and Pd/C to flask B 2. Solvent Addition Add Ethyl Acetate or Methanol A->B C 3. Inerting Evacuate and backfill with H₂ (3x) B->C D 4. Reaction Stir under H₂ atmosphere (1 atm) Monitor by TLC C->D E 5. Work-up Purge with N₂ D->E F 6. Filtration Filter through Celite to remove Pd/C E->F G 7. Isolation Concentrate filtrate via rotary evaporation F->G H 8. Purification (Optional) Column Chromatography G->H I 9. Characterization NMR, MS, MP H->I

Caption: Step-by-step experimental workflow for the hydrogenation.

References

Application Notes and Protocols: The Strategic Role of Methyl 4,5-dimethyl-2-nitrobenzoate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Methyl 4,5-dimethyl-2-nitrobenzoate as a key starting material in the synthesis of pharmaceutical intermediates. The primary focus is on its conversion to Methyl 4,5-dimethyl-2-aminobenzoate, a critical building block for more complex molecules, including active pharmaceutical ingredients (APIs). A detailed protocol for the synthesis of a key intermediate for the vasopressin receptor antagonist, Tolvaptan, is provided as a practical example.

Introduction

This compound is a substituted nitroaromatic compound that serves as a valuable precursor in organic synthesis. Its chemical structure, featuring a nitro group ortho to a methyl ester, allows for selective transformations that are pivotal in the construction of complex molecular architectures found in many pharmaceuticals. The reduction of the nitro group to an amine is a fundamental and widely utilized transformation, yielding the corresponding aniline derivative, Methyl 4,5-dimethyl-2-aminobenzoate. This amino ester is a versatile intermediate for the synthesis of a variety of heterocyclic compounds and other pharmacologically active moieties.

Key Synthetic Transformation: Reduction of the Nitro Group

The conversion of this compound to Methyl 4,5-dimethyl-2-aminobenzoate is a crucial step in its application in pharmaceutical synthesis. This reduction can be achieved through various methods, with catalytic hydrogenation being one of the most common and efficient approaches.

Experimental Protocol: Catalytic Hydrogenation for the Synthesis of a Tolvaptan Intermediate

This protocol details the reduction of the nitro group of a benzoate precursor followed by amidation, a key step in the synthesis of the drug Tolvaptan.[1][2][3]

Reaction Scheme:

Materials:

  • 2-Methyl-4-nitrobenzoic acid (as the precursor to the methyl ester)

  • Methanol

  • Catalyst (e.g., Sulfuric acid for esterification)

  • Ammonium formate

  • Palladium on carbon (Pd/C) catalyst

  • o-Toluoyl chloride

  • Triethylamine

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • Esterification: 2-Methyl-4-nitrobenzoic acid is reacted with methanol in the presence of a catalyst, such as sulfuric acid, to produce Methyl 2-methyl-4-nitrobenzoate.[1]

  • Reduction: The resulting Methyl 2-methyl-4-nitrobenzoate is then reduced to Methyl 4-amino-2-methylbenzoate. In a suitable reaction vessel, dissolve the nitro compound in a solvent like ethyl acetate. Add ammonium formate as a hydrogen donor and a catalytic amount of palladium on carbon (Pd/C).[1] The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up and Isolation of the Amine: Upon completion, the reaction mixture is filtered to remove the Pd/C catalyst. The filtrate is washed with water, and the organic layer is dried over anhydrous sodium sulfate. The solvent is then removed under reduced pressure to yield the crude Methyl 4-amino-2-methylbenzoate.

  • Amidation: The crude amine is dissolved in ethyl acetate, and triethylamine is added as a base. The solution is cooled (e.g., to 0°C), and o-toluoyl chloride is added dropwise.[1] The reaction is stirred until completion.

  • Final Work-up and Purification: Water is added to the reaction mixture, and the organic layer is washed until neutral. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude Tolvaptan intermediate, which can be further purified by recrystallization.[1]

Data Presentation

The following table summarizes the quantitative data extracted from the synthesis of a Tolvaptan intermediate.

StepProductReagentsYieldReference
AmidationEthyl 2-methyl-4-N-(2-methylbenzoyl)benzoateEthyl 4-amino-2-methylbenzoate, o-Toluoyl chloride, Triethylamine93%[1]

Visualizing the Workflow and Chemical Transformations

The following diagrams illustrate the key processes and relationships in the synthesis of the pharmaceutical intermediate.

G cluster_0 Synthesis of Tolvaptan Intermediate A This compound B Reduction (e.g., Catalytic Hydrogenation) A->B Key Starting Material C Methyl 4,5-dimethyl-2-aminobenzoate B->C Formation of Amine D Amidation (with o-Toluoyl chloride) C->D Building Block E Tolvaptan Intermediate D->E Final Intermediate

Workflow for Tolvaptan Intermediate Synthesis.

G cluster_1 Key Reduction Step start This compound NO₂ reagents Reagents: - Pd/C - H₂ source (e.g., H₂ gas, Ammonium formate) product Methyl 4,5-dimethyl-2-aminobenzoate NH₂ start:f0->product:f0 Reduction

Reduction of the Nitro Group.

Conclusion

This compound is a strategically important starting material in pharmaceutical synthesis. Its efficient conversion to the corresponding aminobenzoate provides a versatile intermediate for the construction of complex and biologically active molecules. The detailed protocol for the synthesis of a Tolvaptan intermediate highlights a practical application and demonstrates the significance of this compound in drug development. Researchers and scientists can leverage the reactivity of this compound to design and execute efficient synthetic routes to novel pharmaceutical agents.

References

"synthesis of Methyl 4,5-dimethyl-2-aminobenzoate from its nitro precursor"

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Synthesis of Methyl 4,5-dimethyl-2-aminobenzoate

Topic: A detailed guide to the chemical synthesis of Methyl 4,5-dimethyl-2-aminobenzoate via the reduction of its nitro precursor, Methyl 4,5-dimethyl-2-nitrobenzoate.

Audience: Researchers, scientists, and drug development professionals.

Abstract

Methyl 4,5-dimethyl-2-aminobenzoate is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals.[1] Its preparation commonly involves the reduction of the corresponding nitro compound, this compound. This application note provides detailed protocols for this transformation using three common and effective reduction methods: catalytic hydrogenation with palladium on carbon (Pd/C), reduction with tin(II) chloride (SnCl₂), and reduction using iron (Fe) in an acidic medium. Each protocol is designed to provide reliable and scalable results for a research or process chemistry setting.

Chemical Reaction Scheme

The conversion of this compound to Methyl 4,5-dimethyl-2-aminobenzoate is a standard nitro group reduction.

Chemical Reaction Scheme

Figure 1. General reaction scheme for the reduction of this compound.

Physicochemical Data

A summary of the physical and chemical properties of the key compounds is presented in Table 1.

Compound This compound Methyl 4,5-dimethyl-2-aminobenzoate
Molecular Formula C₁₀H₁₁NO₄[2]C₁₀H₁₃NO₂
Molecular Weight 209.20 g/mol [2]179.22 g/mol
Appearance White to light yellow solidWhite to light brown crystalline solid[3]
Melting Point Not specified~110-112 °C[3]
Solubility Soluble in common organic solvents like Methanol, Ethyl Acetate.Soluble in alcohol and ether; slightly soluble in water.[3]
CAS Number 90922-74-0[2]50419-58-4

Experimental Protocols

Three distinct protocols are provided below. All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Catalytic hydrogenation is often the preferred method due to its high efficiency and clean reaction profile, typically yielding high-purity products with simple work-up procedures.[4]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Methanol or Ethyl Acetate (reagent grade)

  • Hydrogen (H₂) gas source

  • Parr hydrogenator or similar hydrogenation apparatus

  • Celite® or other filtration aid

  • Rotary evaporator

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in Methanol or Ethyl Acetate (approx. 15-20 mL per gram of substrate).

  • Carefully add 10% Pd/C catalyst (typically 2-5 mol% of palladium relative to the substrate) to the solution.

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Purge the vessel with an inert gas (e.g., Nitrogen or Argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 15-50 psi).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-16 hours.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Protocol 2: Reduction using Tin(II) Chloride (SnCl₂)

Reduction with stannous chloride is a classic and reliable method, particularly useful when hydrogenation equipment is unavailable or when the substrate contains functional groups sensitive to catalytic hydrogenation.[5][6][7]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol or Ethyl Acetate (reagent grade)

  • Saturated sodium bicarbonate (NaHCO₃) solution or 2M Sodium Hydroxide (NaOH)

  • Ethyl Acetate for extraction

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and dissolve it in Ethanol (approx. 10-15 mL per gram of substrate).

  • Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) in portions (typically 4-5 equivalents). The reaction is exothermic.

  • Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and stir for 1-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly add saturated sodium bicarbonate solution or 2M NaOH to neutralize the mixture and precipitate tin salts (tin hydroxides). Adjust the pH to ~8.

  • Filter the resulting slurry to remove the tin salts, washing the solid cake thoroughly with ethyl acetate.

  • Transfer the combined filtrate to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to afford the product.

  • Purify by recrystallization if necessary.

Protocol 3: Reduction using Iron (Fe) in Acidic Medium

This method utilizes inexpensive and readily available iron powder in an acidic environment, making it a cost-effective choice for large-scale synthesis.[1][4][8]

Materials:

  • This compound

  • Iron powder (Fe), fine grade

  • Ammonium chloride (NH₄Cl) or Acetic Acid (CH₃COOH)

  • Ethanol/Water solvent mixture

  • Sodium carbonate (Na₂CO₃) solution

  • Ethyl Acetate for extraction

  • Celite®

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, prepare a solution of this compound (1.0 eq) in a mixture of Ethanol and Water (e.g., 4:1 v/v).

  • Add ammonium chloride (4-5 eq) or a catalytic amount of acetic acid to the solution.

  • Heat the mixture to reflux (approx. 80-90 °C).

  • Add iron powder (3-5 eq) portion-wise to the refluxing solution to control the exothermic reaction.

  • Maintain the mixture at reflux with vigorous stirring for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the mixture and make it basic by adding sodium carbonate solution.

  • Filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake extensively with hot ethanol or ethyl acetate.

  • Combine the filtrates and remove the organic solvent via rotary evaporation.

  • Extract the remaining aqueous residue with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

  • Purify by recrystallization as needed.

Summary of Results

The following table summarizes the typical outcomes for the described protocols. Yields and purity are representative and may vary based on reaction scale and purification efficacy.

Parameter Protocol 1: Catalytic Hydrogenation Protocol 2: Tin(II) Chloride Protocol 3: Iron/Acid
Reducing Agent H₂ gas, Pd/C catalystSnCl₂·2H₂OFe powder
Solvent Methanol or Ethyl AcetateEthanol or Ethyl AcetateEthanol/Water
Temperature Room TemperatureReflux (~78 °C)Reflux (~80-90 °C)
Typical Time 4-16 hours1-3 hours2-4 hours
Typical Yield >95%80-95%85-95%
Work-up Complexity Low (filtration)High (tin salt removal)[7]Moderate (iron salt removal)
Purity (crude) HighModerate to HighModerate to High
Key Advantage High purity, mild conditionsNo specialized H₂ equipment neededLow cost of reagents

Process Workflow

The general workflow for the synthesis and purification of Methyl 4,5-dimethyl-2-aminobenzoate is depicted below.

Synthesis_Workflow cluster_reaction Synthesis cluster_workup Work-up & Isolation cluster_purification Purification Start Methyl 4,5-dimethyl- 2-nitrobenzoate Reaction Reduction Reaction (Protocols 1, 2, or 3) Start->Reaction Filtration Catalyst / Salt Filtration Reaction->Filtration (for Protocol 1) Neutralization Neutralization & Quenching Reaction->Neutralization (for Protocols 2 & 3) Extraction Liquid-Liquid Extraction Filtration->Extraction Neutralization->Filtration Drying Drying of Organic Phase Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Recrystallization Recrystallization Concentration->Recrystallization FinalProduct Pure Methyl 4,5-dimethyl- 2-aminobenzoate Recrystallization->FinalProduct

Caption: Workflow for the synthesis and purification of the target compound.

Troubleshooting

  • Incomplete Reaction: If TLC analysis shows significant starting material remaining, extend the reaction time. For catalytic hydrogenation, ensure the catalyst is active and the system is free of catalyst poisons. For metal-based reductions, adding more reducing agent may be necessary.

  • Side Product Formation: Over-reduction is generally not an issue, but incomplete reduction can lead to hydroxylamine or azo intermediates.[4] Ensure sufficient reducing agent and reaction time are used.

  • Difficult Filtration: The precipitation of metal hydroxides (tin or iron) can form a fine, gelatinous precipitate that clogs filter paper.[7] Using a thick pad of Celite® and washing with ample solvent can mitigate this issue. Hot filtration can also be beneficial for the iron reduction work-up.

  • Low Yield after Extraction: The aminobenzoate product may have some water solubility. Ensure thorough extraction with multiple portions of the organic solvent. Adjusting the pH to be slightly basic can ensure the amine is in its free base form for better extraction into organic solvents.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on Methyl 4,5-dimethyl-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the conditions and protocols for performing nucleophilic aromatic substitution (SNAr) reactions on methyl 4,5-dimethyl-2-nitrobenzoate. This substrate is primed for SNAr due to the presence of a strong electron-withdrawing nitro group ortho to the methyl ester, which activates the aromatic ring towards nucleophilic attack.

Introduction to Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a critical reaction in organic synthesis for the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][2] The first step, the addition of the nucleophile, is generally the rate-determining step.[2] For an SNAr reaction to occur, the aromatic ring must be activated by at least one strong electron-withdrawing group, such as a nitro group, positioned ortho or para to the leaving group.[1][3]

In the case of this compound, the nitro group at the 2-position strongly activates the ring. While typically a halogen is the leaving group in SNAr reactions, the nitro group itself can be displaced by a nucleophile, particularly when the ring is highly activated.[4][5][6]

Key Reaction Parameters

The success of a nucleophilic aromatic substitution reaction on this compound is dependent on several key parameters:

  • Nucleophile: The choice of nucleophile is critical and will determine the nature of the substitution product. Common nucleophiles for SNAr reactions include amines, thiols, alkoxides, and carbanions. The nucleophilicity of the reagent will influence the reaction rate.

  • Solvent: Dipolar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) are commonly employed for SNAr reactions as they can solvate the cation while leaving the nucleophile relatively free to react.[7] More environmentally benign options, such as the use of water with phase-transfer catalysts or additives like hydroxypropyl methylcellulose (HPMC), have also been reported for SNAr reactions.[8]

  • Temperature: The reaction temperature can vary widely depending on the reactivity of the substrate and the nucleophile. Highly activated substrates may react at or below room temperature, while less reactive systems may require heating.

  • Base: In reactions involving nucleophiles that require deprotonation (e.g., thiols, some amines), a base is often required to generate the active nucleophile. Common bases include potassium carbonate, sodium hydride, or tertiary amines.

Experimental Protocols

The following are representative protocols for conducting nucleophilic aromatic substitution on this compound with common classes of nucleophiles. Researchers should note that optimization of reaction conditions may be necessary to achieve desired yields and purity.

Protocol 1: Reaction with an Amine Nucleophile

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine, where the nitro group is displaced.

Materials:

  • This compound

  • Amine of choice (e.g., piperidine, morpholine, benzylamine)

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask, add this compound (1.0 eq).

  • Add potassium carbonate (2.0 eq) to the flask.

  • Dissolve the starting materials in a minimal amount of DMSO.

  • Add the amine (1.2 eq) to the reaction mixture.

  • Stir the reaction mixture at 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation:

EntryNucleophileSolventTemperature (°C)Time (h)Yield (%)
1PiperidineDMSO9012Typical range: 60-80
2MorpholineDMF9012Typical range: 55-75
3BenzylamineDMSO10018Typical range: 50-70
Note: The yields provided are typical for SNAr reactions on activated nitroarenes and may vary for this specific substrate.
Protocol 2: Reaction with a Thiol Nucleophile

This protocol outlines a general procedure for the reaction of this compound with a thiol, leading to the formation of a thioether.

Materials:

  • This compound

  • Thiol of choice (e.g., thiophenol, benzyl mercaptan)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous DMF.

  • Cool the flask in an ice bath and carefully add sodium hydride (1.5 eq).

  • Slowly add the thiol (1.2 eq) to the suspension and stir for 30 minutes at 0 °C to form the thiolate.

  • Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DMF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation:

EntryNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
1ThiophenolNaHDMFRT6Typical range: 70-90
2Benzyl mercaptanK₂CO₃DMSO608Typical range: 65-85
Note: The yields provided are typical for SNAr reactions on activated nitroarenes and may vary for this specific substrate.

Visualizations

Reaction Pathway

SNAr_Mechanism substrate This compound meisenheimer Meisenheimer Complex (Resonance Stabilized) substrate->meisenheimer + Nu⁻ (Addition) nucleophile Nucleophile (Nu⁻) product Substituted Product meisenheimer->product - NO₂⁻ (Elimination) leaving_group Nitrite (NO₂⁻)

Caption: General mechanism for the SNAr reaction on this compound.

Experimental Workflow

experimental_workflow A 1. Reactant Setup (Substrate, Base, Solvent) B 2. Addition of Nucleophile A->B C 3. Reaction Monitoring (TLC) B->C D 4. Work-up (Quenching, Extraction) C->D E 5. Purification (Column Chromatography) D->E F 6. Product Characterization E->F

Caption: A typical experimental workflow for a nucleophilic aromatic substitution reaction.

References

Application Notes and Protocols: Acid-Catalyzed Hydrolysis of Methyl 4,5-dimethyl-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4,5-dimethyl-2-nitrobenzoate is a substituted aromatic ester with potential applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. The hydrolysis of the methyl ester to the corresponding carboxylic acid, 4,5-dimethyl-2-nitrobenzoic acid, is a crucial transformation for further functionalization. This document provides detailed information and a generalized protocol for the acid-catalyzed hydrolysis of this sterically hindered ester.

The presence of a nitro group in the ortho position and two methyl groups on the benzene ring introduces significant steric hindrance around the ester functionality. This steric crowding can impede the typical bimolecular acyl-oxygen cleavage (AAc2) mechanism often observed in ester hydrolysis. Consequently, harsher reaction conditions, such as higher acid concentrations and elevated temperatures, may be necessary to facilitate the reaction, potentially favoring a unimolecular acyl-oxygen cleavage (AAc1) mechanism.[1]

Reaction Principle and Mechanism

Acid-catalyzed ester hydrolysis is a reversible reaction that proceeds by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon.[2] A subsequent nucleophilic attack by water on the carbonyl carbon forms a tetrahedral intermediate. The elimination of methanol from this intermediate, followed by deprotonation, yields the carboxylic acid.[2]

For sterically hindered esters like this compound, the reaction mechanism can shift from the bimolecular AAc2 pathway to a unimolecular AAc1 pathway at higher acid concentrations.[1] In the AAc1 mechanism, the protonated ester undergoes a rate-determining cleavage to form an acylium ion and methanol, followed by the rapid reaction of the acylium ion with water.

Experimental Protocols

Materials and Equipment:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄) or Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Diethyl ether or Ethyl acetate (for extraction)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) (for drying)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Beaker

  • Buchner funnel and filter paper

  • Rotary evaporator

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in a suitable amount of aqueous acid. A common starting point is a 1:1 to 1:4 (v/v) mixture of concentrated acid (e.g., H₂SO₄) and water.

  • Heating: Heat the reaction mixture to reflux with vigorous stirring. The reaction temperature will depend on the acid concentration but will typically be in the range of 100-120°C.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Periodically take small aliquots from the reaction mixture, neutralize them, and spot them on a TLC plate alongside the starting material.

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature and then further in an ice bath.

  • Precipitation: Slowly and carefully pour the cooled reaction mixture into a beaker containing crushed ice. The product, 4,5-dimethyl-2-nitrobenzoic acid, should precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any residual acid.

  • Purification (Optional): If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Drying: Dry the purified product under vacuum to obtain the final 4,5-dimethyl-2-nitrobenzoic acid.

Data Presentation

The following table summarizes the proposed reaction conditions and expected outcomes for the acid-catalyzed hydrolysis of this compound. These values are illustrative and may need to be optimized.

ParameterValue/RangeNotes
Reactant This compound-
Acid Catalyst Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)Sulfuric acid is often preferred for its high boiling point.
Acid Concentration 50-75% (v/v) in waterHigher concentrations may be needed due to steric hindrance.
Reaction Temperature 100 - 120 °C (Reflux)Elevated temperatures are typically required.
Reaction Time 4 - 24 hoursMonitor by TLC for completion.
Product 4,5-dimethyl-2-nitrobenzoic acid-
Byproduct Methanol-
Expected Yield Moderate to HighYield will be dependent on optimized reaction conditions.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start This compound + Aqueous Acid reaction Heat to Reflux (100-120°C) start->reaction 1. Setup monitoring Monitor by TLC reaction->monitoring 2. Progress cool Cool Reaction Mixture monitoring->cool 3. Completion precipitate Pour into Ice Water cool->precipitate 4. Precipitation filtrate Vacuum Filtration precipitate->filtrate 5. Isolation recrystallize Recrystallization (Optional) filtrate->recrystallize dry Dry under Vacuum recrystallize->dry product Final Product: 4,5-dimethyl-2-nitrobenzoic acid dry->product

References

Application Note and Protocol: Base-Mediated Saponification of Methyl 4,5-dimethyl-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the base-mediated saponification of Methyl 4,5-dimethyl-2-nitrobenzoate to synthesize its corresponding carboxylic acid, 4,5-dimethyl-2-nitrobenzoic acid. This transformation is a fundamental reaction in organic synthesis, often employed in the preparation of pharmaceutical intermediates and other fine chemicals.

Introduction

Saponification is the base-promoted hydrolysis of an ester into a carboxylate salt and an alcohol.[1][2] In the case of this compound, treatment with a strong base such as sodium hydroxide results in the formation of sodium 4,5-dimethyl-2-nitrobenzoate and methanol. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the desired 4,5-dimethyl-2-nitrobenzoic acid.[3] The presence of the electron-withdrawing nitro group on the aromatic ring facilitates the nucleophilic attack of the hydroxide ion on the carbonyl carbon of the ester, which can lead to a faster reaction rate compared to unsubstituted or electron-donating group-substituted benzoates.

This protocol is adapted from established procedures for the saponification of similar nitro-substituted methyl benzoates and provides a reliable method for achieving high yields of the desired product.[4]

Data Presentation

The following table summarizes typical reaction conditions for the saponification of a methyl nitrobenzoate, which can be adapted for this compound.

ParameterConditionSource
Base Sodium Hydroxide (NaOH)Organic Syntheses[4]
Base Concentration ~20% (w/v) aqueous solutionOrganic Syntheses[4]
Solvent WaterOrganic Syntheses[4]
Reaction Temperature Boiling (reflux)Organic Syntheses[4]
Alternative Temperature 90-110 °CCN1066134C[5]
Reaction Time Until disappearance of the ester (typically 5-10 minutes of boiling)Organic Syntheses[4]
Acidification Agent Concentrated Hydrochloric Acid (HCl)Organic Syntheses[4]
Final pH after Acidification Not specified, excess acid usedOrganic Syntheses[4]
Alternative Final pH 2-3CN1066134C[5]
Purification Method Crystallization from 1% aqueous HClOrganic Syntheses[4]

Experimental Protocol

This protocol is based on the highly reliable procedure for the saponification of methyl m-nitrobenzoate from Organic Syntheses and is expected to be directly applicable to this compound.

Materials:

  • This compound

  • Sodium Hydroxide (NaOH), pellets or flakes

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Beaker

  • Stirring rod or magnetic stirrer

  • Büchner funnel and flask

  • Filter paper

  • pH paper or pH meter

Procedure:

  • Preparation of the Sodium Hydroxide Solution: In a round-bottom flask of appropriate size, dissolve 2.0 moles of sodium hydroxide in deionized water to make a ~20% (w/v) solution. For example, dissolve 80 g of NaOH in 320 mL of water. Note: The use of a sufficiently concentrated sodium hydroxide solution is crucial for efficient saponification. More dilute solutions may lead to unsatisfactory results.[4]

  • Saponification Reaction: To the sodium hydroxide solution in the round-bottom flask, add 1.0 mole of this compound.

  • Heating: Fit the flask with a reflux condenser and heat the mixture to boiling using a heating mantle or oil bath. Continue to heat at reflux until the saponification is complete, which is indicated by the disappearance of the oily ester layer. This typically takes 5-10 minutes of vigorous boiling.[4]

  • Cooling and Dilution: After the reaction is complete, remove the heat source and allow the mixture to cool. Once cooled, dilute the reaction mixture with an equal volume of water.

  • Acidification: In a separate large beaker, place the concentrated hydrochloric acid. With constant stirring, slowly pour the cooled and diluted reaction mixture into the concentrated hydrochloric acid. Caution: This step is exothermic and should be performed in a well-ventilated fume hood. It is essential to pour the basic solution of the sodium salt into the acid. Adding the acid to the basic solution can cause the precipitation of a less soluble acid salt, which is difficult to remove.[4]

  • Precipitation and Isolation: Allow the acidified mixture to cool to room temperature to ensure complete precipitation of the 4,5-dimethyl-2-nitrobenzoic acid. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold deionized water to remove any remaining inorganic salts.

  • Purification (Crystallization): For a highly pure product, recrystallize the crude 4,5-dimethyl-2-nitrobenzoic acid from a 1% aqueous hydrochloric acid solution.[4]

  • Drying: Dry the purified product in a desiccator or a vacuum oven at a moderate temperature.

Visualizations

Saponification_Workflow Start Methyl 4,5-dimethyl- 2-nitrobenzoate Reaction Saponification (Reflux) Start->Reaction Reagents NaOH (aq) Reagents->Reaction Intermediate Sodium 4,5-dimethyl- 2-nitrobenzoate Reaction->Intermediate Acidification Acidification Intermediate->Acidification Acid HCl (aq) Acid->Acidification Product 4,5-dimethyl- 2-nitrobenzoic acid (Crude) Acidification->Product Purification Crystallization Product->Purification FinalProduct Pure 4,5-dimethyl- 2-nitrobenzoic acid Purification->FinalProduct

Caption: Experimental workflow for the saponification of this compound.

Saponification_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination of Alkoxide cluster_step3 Step 3: Deprotonation (Irreversible) cluster_step4 Step 4: Acidification Ester Ester Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral OH OH⁻ OH->Ester Tetrahedral2 Tetrahedral Intermediate CarboxylicAcid Carboxylic Acid Tetrahedral2->CarboxylicAcid Alkoxide CH₃O⁻ Tetrahedral2->Alkoxide CarboxylicAcid2 Carboxylic Acid Alkoxide2 CH₃O⁻ Carboxylate Carboxylate Salt CarboxylicAcid2->Carboxylate Alkoxide2->CarboxylicAcid2 Methanol Methanol Alkoxide2->Methanol Carboxylate2 Carboxylate Salt FinalProduct Final Carboxylic Acid Carboxylate2->FinalProduct H3O H₃O⁺ H3O->Carboxylate2

Caption: Mechanism of base-mediated ester saponification.

References

Application Notes and Protocols: Palladium on Carbon for the Reduction of Nitroaromatics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of nitroaromatics to their corresponding anilines is a fundamental transformation in organic synthesis, particularly in the pharmaceutical and fine chemical industries. Aromatic amines are crucial intermediates for a wide range of products, including dyes, agrochemicals, and active pharmaceutical ingredients.[1][2] Among the various methods available, catalytic hydrogenation using palladium on carbon (Pd/C) is often the preferred approach due to its high efficiency, selectivity, and the heterogeneous nature of the catalyst, which allows for easy removal from the reaction mixture.[3][4]

This document provides detailed application notes and experimental protocols for the reduction of nitroaromatics using Pd/C. It covers various hydrogen sources, reaction conditions, and safety considerations to guide researchers in successfully employing this versatile catalytic system.

Reaction Mechanism & Signaling Pathway

The catalytic hydrogenation of a nitroaromatic compound over a palladium on carbon surface involves the transfer of hydrogen atoms to the nitro group, ultimately yielding an amine. The generally accepted mechanism proceeds through a series of intermediates, including nitroso and hydroxylamine species. The palladium catalyst facilitates the dissociation of molecular hydrogen (or the decomposition of a hydrogen donor) and its addition to the nitro group.

Reaction_Mechanism cluster_legend Legend cluster_reaction Legend_Node Start Starting Material Intermediate Intermediate Product Product Catalyst Catalyst/Reagent Nitroaromatic Nitroaromatic Nitrosoaromatic Nitrosoaromatic Nitroaromatic->Nitrosoaromatic + H2 Hydroxylaminoaromatic Hydroxylaminoaromatic Nitrosoaromatic->Hydroxylaminoaromatic + H2 Aniline Aniline Hydroxylaminoaromatic->Aniline + H2 H2_PdC H2 / Pd/C

Caption: General mechanism for the reduction of a nitroaromatic to an aniline.

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data for the reduction of various nitroaromatic compounds under different conditions.

Table 1: Reduction of Nitroaromatics using H₂ Gas

SubstratePd/C LoadingSolventPressure (H₂)TemperatureTimeYield (%)Reference
Nitrobenzene10% w/wEtOAc1 atm (balloon)Room Temp.Overnight86WO2016012477
Substituted Nitrobenzene10% Pd/C (cat.)MeOH-Room Temp.72 h93WO2011014535
Substituted Nitrobenzene10% Pd/C (cat.)EtOAc/EtOHFull H₂50 °C-91WO2012149280
Nitroarenes0.4 mol%Water1 atm (balloon)Room Temp.-High[5]

Table 2: Transfer Hydrogenation using Hydrazine Hydrate

SubstratePd/C LoadingSolventTemperatureTimeYield (%)Reference
Halogenated Nitroarenes5% Pd/CMeOH80 °C (reflux)5 minGood[1][2]
1-Bromo-4-(tert-butyl)-2-nitrobenzene10% Pd/CMeOHReflux5 min-[2]
Halogenated Nitroarenes5% Pd/CMeOH120 °C (microwave)15 minHigh[1]

Table 3: Transfer Hydrogenation using Ammonium Formate

SubstratePd/C LoadingSolventTemperatureTimeYield (%)Reference
Nitrobenzene5 wt%-Room Temp.-98[6]
Various Nitro Compounds5 wt%-Ambient Temp.-up to >99[6]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation using Hydrogen Gas

This protocol is a general guideline and may require optimization for specific substrates.

Experimental_Workflow_H2 cluster_legend Legend cluster_workflow Legend_Node Step Step Safety Safety Precaution Action Action A 1. Inert Atmosphere S1 Flush flask with N2 or Ar A->S1 B 2. Add Reagents A1 Add nitroaromatic and solvent B->A1 C 3. Hydrogenation A3 Evacuate and backfill with H2 C->A3 D 4. Reaction Monitoring A5 Monitor by TLC or LC-MS D->A5 E 5. Work-up A6 Filter through Celite E->A6 F 6. Product Isolation A7 Concentrate filtrate F->A7 S1->B S2 Handle Pd/C carefully S2->C S3 H2 is flammable A4 Stir vigorously S3->A4 S4 Do not allow catalyst to dry S4->F A2 Add Pd/C A1->A2 A2->S2 A3->S3 A4->D A5->E A6->S4

Caption: Experimental workflow for hydrogenation with H₂ gas.

Materials:

  • Nitroaromatic compound

  • 10% Palladium on carbon (5-10 mol%)

  • Anhydrous solvent (e.g., Methanol, Ethanol, Ethyl Acetate)

  • Hydrogen gas (balloon or cylinder)

  • Inert gas (Nitrogen or Argon)

  • Celite

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the nitroaromatic compound.

  • Dissolve the substrate in an appropriate solvent.

  • Carefully, under an inert atmosphere, add the 10% Pd/C catalyst to the flask.[7] Caution: Pd/C is pyrophoric and can ignite in the presence of solvents and air.[7]

  • Seal the flask with a septum and purge the system with an inert gas.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere is replaced with hydrogen.

  • Stir the reaction mixture vigorously at the desired temperature (typically room temperature to 50°C).

  • Monitor the reaction progress by an appropriate method (e.g., TLC, GC-MS, LC-MS).

  • Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.

  • Dilute the reaction mixture with a suitable solvent and filter through a pad of Celite to remove the catalyst. Caution: Do not allow the filter cake to dry as it can be pyrophoric.[7] Keep it wet with solvent or water.[8]

  • Wash the filter cake with additional solvent.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify the product as necessary (e.g., column chromatography, crystallization).

Protocol 2: General Procedure for Transfer Hydrogenation using Hydrazine Hydrate

This method avoids the need for handling hydrogen gas but requires careful handling of hydrazine.

Materials:

  • Nitroaromatic compound

  • 5% or 10% Palladium on carbon

  • Methanol

  • Hydrazine hydrate

Procedure:

  • In a round-bottom flask, combine the nitroaromatic compound, Pd/C, and methanol.[2]

  • Heat the mixture to the desired temperature (e.g., 80°C for reflux).[2]

  • Carefully add hydrazine hydrate dropwise to the heated mixture. An exothermic reaction may be observed.

  • Stir the reaction for the required amount of time (often very short, from minutes to an hour).[2]

  • Monitor the reaction to completion.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through Celite to remove the catalyst, ensuring the filter cake remains wet.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can then be purified by standard methods.

Safety Precautions

  • Palladium on Carbon (Pd/C): Dry Pd/C is pyrophoric and can ignite upon exposure to air, especially when saturated with hydrogen.[8] Always handle Pd/C in an inert atmosphere and never add it to a solvent in the presence of air.[8] Used catalyst filtered from a reaction is particularly hazardous and should be kept wet and disposed of properly.[8]

  • Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air.[7] Ensure all operations are carried out in a well-ventilated fume hood, away from ignition sources.

  • Hydrazine Hydrate: Hydrazine is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment in a fume hood.

  • Exothermic Reactions: The reduction of nitro groups is often exothermic. For larger scale reactions, consider controlling the temperature with an ice bath, especially during the addition of the reducing agent.

Conclusion

The reduction of nitroaromatics using palladium on carbon is a robust and widely applicable synthetic method. By selecting the appropriate hydrogen source and optimizing reaction conditions, high yields of anilines can be achieved. Careful attention to safety protocols is paramount when working with the pyrophoric catalyst and flammable or toxic reagents. The protocols and data presented here provide a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.

References

Application Notes and Protocols for the Synthesis of Substituted Aminobenzoates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed experimental protocols and application notes for the synthesis of substituted aminobenzoates, which are key intermediates in the pharmaceutical and chemical industries. The following sections outline various synthetic strategies, including Fischer esterification, reduction of nitrobenzoates, and one-pot methodologies.

Introduction

Substituted aminobenzoates are a critical class of organic compounds widely utilized as building blocks in the synthesis of pharmaceuticals, agrochemicals, and dyes. Notably, they are precursors to local anesthetics like benzocaine (ethyl 4-aminobenzoate).[1] The methods for their synthesis are diverse, each with its own advantages and limitations regarding substrate scope, reaction conditions, and scalability. This document details several common and effective laboratory-scale procedures.

I. Synthesis via Fischer Esterification of Aminobenzoic Acids

Fischer esterification is a classic and straightforward method for synthesizing esters from carboxylic acids and alcohols in the presence of an acid catalyst.[2] This method is particularly useful for preparing simple alkyl aminobenzoates.

Experimental Protocol: Synthesis of Ethyl 4-Aminobenzoate (Benzocaine)

This protocol details the synthesis of benzocaine from p-aminobenzoic acid (PABA) and ethanol using sulfuric acid as a catalyst.[2][3]

Materials:

  • p-Aminobenzoic acid (PABA)

  • Absolute ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • 10% Sodium carbonate (Na₂CO₃) solution

  • Ice water

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beakers

  • Vacuum filtration apparatus (e.g., Büchner funnel)

Procedure:

  • To a 100 mL round-bottom flask, add 1.2 g of p-aminobenzoic acid and 12.0 mL of absolute ethanol.

  • Stir the mixture with a magnetic stir bar until the solid dissolves.

  • Slowly and carefully add 1.0 mL of concentrated H₂SO₄ to the solution. A precipitate is expected to form.[2]

  • Attach a reflux condenser to the flask and heat the mixture to a gentle reflux for 60-75 minutes. The solid should dissolve as the reaction proceeds.[2]

  • After the reflux period, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker containing 30 mL of ice water.

  • While stirring, slowly add approximately 10 mL of a 10% Na₂CO₃ solution to neutralize the acid. Continue adding the carbonate solution until the evolution of CO₂ gas ceases and the pH is approximately 8.[1][2]

  • Collect the resulting white precipitate by vacuum filtration.

  • Wash the product with three 10 mL portions of cold water to remove any remaining salts.

  • Dry the product to obtain ethyl 4-aminobenzoate. The melting point of the pure product is 89–92 °C.[1][4]

Data Summary:

ReactantMolar Mass ( g/mol )AmountMolesCatalystReaction TimeTemperatureProductYieldMelting Point (°C)
p-Aminobenzoic acid137.141.2 g0.00875H₂SO₄ (conc.)60-75 minRefluxEthyl 4-aminobenzoate69-93.3%[3]89-92[1][4]
Alternative Esterification using Thionyl Chloride

For substrates sensitive to strong acids and high temperatures, esterification can be achieved using thionyl chloride in an alcohol at cooler temperatures. This method prevents the alkylation of the amino group.[5]

Procedure Outline:

  • Dissolve the aminobenzoic acid derivative in anhydrous methanol.

  • Under vigorous stirring, add thionyl chloride dropwise.

  • After several hours, remove a portion of the methanol by distillation.

  • Pour the residue into ice water and neutralize with saturated aqueous sodium bicarbonate.

  • Collect the precipitate and recrystallize from methanol.[5]

II. Synthesis via Reduction of Nitrobenzoates

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis and a common route to aminobenzoates when the corresponding nitro-substituted ester is readily available.

Experimental Protocol: Catalytic Hydrogenation of Ethyl p-Nitrobenzoate

This protocol describes the reduction of ethyl p-nitrobenzoate to ethyl p-aminobenzoate using a platinum oxide catalyst and hydrogen gas.[4]

Materials:

  • Ethyl p-nitrobenzoate

  • 95% Ethanol

  • Platinum oxide (PtO₂) catalyst

  • Catalytic reduction apparatus

  • Ether (for recrystallization)

Procedure:

  • In the reaction bottle of a catalytic reduction apparatus, dissolve 19.5 g (0.1 mole) of ethyl p-nitrobenzoate in 150 cc of 95% ethanol.

  • Add 0.2 g of platinum oxide catalyst to the solution.[4]

  • Shake the mixture under hydrogen pressure until three molecular equivalents of hydrogen have been absorbed (approximately 7 minutes).

  • Filter the reaction mixture to remove the platinum catalyst.

  • Remove the ethanol from the filtrate by distillation.

  • Recrystallize the resulting ethyl p-aminobenzoate from approximately 40 cc of ether. The product should have a melting point of 89–90 °C.[4]

Data Summary:

ReactantMolar Mass ( g/mol )AmountMolesCatalystReaction TimeProductYield
Ethyl p-nitrobenzoate195.1719.5 g0.1PtO₂~7 minEthyl p-aminobenzoate91–100%[4]
Alternative Reduction using Indium/Ammonium Chloride

An alternative method that avoids the use of flammable hydrogen gas involves the use of indium powder in the presence of ammonium chloride.[6]

Procedure Outline:

  • Suspend ethyl 4-nitrobenzoate in ethanol and add a solution of ammonium chloride in water.

  • Add indium powder to the mixture and heat at reflux for 2.5 hours.[6]

  • After cooling, dilute the mixture with water and filter.

  • Extract the filtrate with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and recrystallize the product.[6]

III. One-Pot Synthesis of 3-Aminobenzoic Acid

A green chemistry approach for the synthesis of 3-aminobenzoic acid from 3-nitrobenzaldehyde has been developed using subcritical water and a carbonaceous bio-based material as a catalyst. This one-pot process involves the simultaneous reduction of the nitro group and oxidation of the aldehyde group.[7]

Experimental Protocol: One-Pot Oxo-Reduction of 3-Nitrobenzaldehyde

Materials:

  • 3-Nitrobenzaldehyde

  • Activated carbon (e.g., NORIT GAC 12-40)

  • Water

  • Batch reactor (autoclave)

  • Ethyl acetate

Procedure:

  • Charge a 100 mL batch reactor with 55 mL of water, 3-nitrobenzaldehyde (10 mmol), and 6 g of NORIT GAC 12-40 activated carbon.[7]

  • Seal the autoclave, place it in a heating collar, and heat to 300 °C under 90 bar of pressure for 6 hours.[7]

  • After the reaction, cool the autoclave to 40 °C.

  • Dilute the aqueous phase with ethyl acetate for extraction and analysis.

Data Summary:

ReactantAmountCatalystWater VolumeTemperature (°C)Pressure (bar)Time (h)ProductYield
3-Nitrobenzaldehyde10 mmolNORIT GAC 12-40 (6 g)55 mL3009063-Aminobenzoic acid59%[7]

Visualizations

Experimental Workflow for Fischer Esterification

FischerEsterification reagents PABA + Ethanol acid_addition Add conc. H₂SO₄ reagents->acid_addition reflux Reflux (60-75 min) acid_addition->reflux cooling Cool to RT reflux->cooling quench Pour into Ice Water cooling->quench neutralize Neutralize with 10% Na₂CO₃ (pH ~8) quench->neutralize filtration Vacuum Filtration neutralize->filtration product Ethyl 4-Aminobenzoate (Benzocaine) filtration->product

Caption: Workflow for the synthesis of Benzocaine via Fischer Esterification.

Logical Relationship for Nitrobenzoate Reduction Pathways

ReductionPathways cluster_methods Reduction Methods start Substituted Nitrobenzoate Ester cat_hydro Catalytic Hydrogenation (H₂, PtO₂/Pd-C) start->cat_hydro High Yield, Flammable H₂ metal_acid Metal/Acid Reduction (Sn, HCl) start->metal_acid Classic Method indium Indium-mediated (In, NH₄Cl) start->indium Milder Conditions product Substituted Aminobenzoate Ester cat_hydro->product metal_acid->product indium->product

Caption: Comparison of common pathways for nitrobenzoate reduction.

References

Application Notes and Protocols for the Large-Scale Synthesis of Methyl 4,5-dimethyl-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methyl 4,5-dimethyl-2-nitrobenzoate is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its production on a large scale requires careful consideration of reaction conditions, safety, and efficiency. The primary synthetic route involves a two-step process: the nitration of 4,5-dimethylbenzoic acid followed by the esterification of the resulting 4,5-dimethyl-2-nitrobenzoic acid.[1] This document provides detailed protocols and considerations for the large-scale synthesis of this compound, emphasizing safe and efficient methodologies.

I. Synthetic Pathway Overview

The synthesis proceeds in two main stages as depicted below. The initial step is the electrophilic aromatic substitution (nitration) of 4,5-dimethylbenzoic acid. The directing effects of the carboxyl and methyl groups on the aromatic ring guide the incoming nitro group primarily to the 2-position, ortho to the carboxylic acid group.[1] The subsequent step is a Fischer esterification to yield the final methyl ester.

Synthesis_Pathway 4,5-Dimethylbenzoic Acid 4,5-Dimethylbenzoic Acid 4,5-Dimethyl-2-nitrobenzoic Acid 4,5-Dimethyl-2-nitrobenzoic Acid 4,5-Dimethylbenzoic Acid->4,5-Dimethyl-2-nitrobenzoic Acid Nitration (HNO₃, H₂SO₄) This compound This compound 4,5-Dimethyl-2-nitrobenzoic Acid->this compound Esterification (CH₃OH, H₂SO₄)

Caption: Overall synthetic pathway for this compound.

II. Key Experimental Protocols

A. Step 1: Nitration of 4,5-Dimethylbenzoic Acid

This protocol details the nitration of 4,5-dimethylbenzoic acid to form 4,5-dimethyl-2-nitrobenzoic acid. Strict temperature control is critical during this electrophilic aromatic substitution to prevent the formation of unwanted byproducts.[1]

Materials:

  • 4,5-Dimethylbenzoic Acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Deionized Water

Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel

  • Cooling bath/circulator

  • Suction filtration apparatus (e.g., Buchner funnel)

  • Drying oven

Procedure:

  • Charging the Reactor: In a jacketed glass reactor, add concentrated sulfuric acid. Begin cooling the acid to 0-5 °C with constant stirring.

  • Substrate Addition: Slowly add 4,5-dimethylbenzoic acid to the cold sulfuric acid. Ensure the temperature is maintained below 10 °C during the addition.

  • Preparation of Nitrating Mixture: In a separate vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.

  • Nitration Reaction: Slowly add the nitrating mixture to the reactor via an addition funnel over 1-2 hours. The reaction temperature must be maintained between 0-10 °C.[2]

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0-10 °C for an additional 30-60 minutes. Monitor the reaction progress by TLC or HPLC.

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

  • Isolation: The solid product, 4,5-dimethyl-2-nitrobenzoic acid, will precipitate. Isolate the solid by suction filtration and wash thoroughly with cold deionized water until the washings are neutral.

  • Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

B. Step 2: Esterification of 4,5-Dimethyl-2-nitrobenzoic Acid

This protocol describes the Fischer esterification of 4,5-dimethyl-2-nitrobenzoic acid to produce this compound.

Materials:

  • 4,5-Dimethyl-2-nitrobenzoic Acid (from Step 1)

  • Methanol (Anhydrous)

  • Concentrated Sulfuric Acid (98%)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Toluene or other suitable solvent for extraction

Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Charging the Reactor: To the reactor, add 4,5-dimethyl-2-nitrobenzoic acid and methanol.

  • Catalyst Addition: With stirring, slowly add a catalytic amount of concentrated sulfuric acid.

  • Reaction: Heat the mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

  • Work-up: Dissolve the residue in a suitable organic solvent like toluene. Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as methanol or ethanol to obtain a high-purity product.

III. Data Presentation

The following table summarizes typical reaction parameters for the large-scale synthesis of this compound, based on analogous procedures for similar compounds.

ParameterStep 1: NitrationStep 2: EsterificationReference
Key Reagents 4,5-Dimethylbenzoic Acid, HNO₃, H₂SO₄4,5-Dimethyl-2-nitrobenzoic Acid, CH₃OH, H₂SO₄[1][3]
Solvent Sulfuric AcidMethanol[2][3]
Temperature 0-10 °C65-70 °C (Reflux)[2][3]
Reaction Time 1.5-3 hours4-6 hours[2][3]
Typical Yield 75-85%85-95%[2][4]
Purity (Post-Purification) >98%>99%[4]

IV. Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the production of high-purity this compound.

Experimental_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Esterification Start 4,5-Dimethylbenzoic Acid Nitration Nitration Reaction (0-10 °C) Start->Nitration Quench Quench in Ice Water Nitration->Quench Filter_Wash_1 Filtration and Washing Quench->Filter_Wash_1 Intermediate 4,5-Dimethyl-2-nitrobenzoic Acid Filter_Wash_1->Intermediate Esterification Esterification Reaction (Reflux) Intermediate->Esterification Workup Aqueous Work-up Esterification->Workup Drying_Evaporation Drying and Solvent Removal Workup->Drying_Evaporation Purification Recrystallization Drying_Evaporation->Purification Final_Product This compound Purification->Final_Product

References

Application Notes and Protocols: Monitoring the Reduction of Methyl 4,5-dimethyl-2-nitrobenzoate by TLC

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of pharmaceuticals, agrochemicals, and dyes. Methyl 2-amino-4,5-dimethylbenzoate, the product of the reduction of Methyl 4,5-dimethyl-2-nitrobenzoate, is a valuable intermediate in the synthesis of various biologically active molecules. Accurate and efficient monitoring of this reduction is essential to determine reaction completion, optimize reaction conditions, and ensure the purity of the final product.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique ideally suited for monitoring the progress of this reaction.[1][2] By observing the disappearance of the starting material (nitrobenzoate) and the appearance of the product (aminobenzoate), the reaction can be effectively tracked. This application note provides a detailed protocol for monitoring the reduction of this compound to Methyl 2-amino-4,5-dimethylbenzoate using TLC.

Reaction Scheme

The overall chemical transformation is the reduction of the nitro group to an amino group.

ReactionScheme start This compound product Methyl 2-amino-4,5-dimethylbenzoate start->product Reduction reagents Reducing Agent (e.g., H2/Pd-C or SnCl2/HCl)

Caption: Reduction of this compound.

Experimental Protocols

This section details the necessary materials and procedures for the reduction reaction and its subsequent monitoring by TLC.

Materials and Reagents
  • This compound

  • Reducing Agent:

    • Option A: 10% Palladium on carbon (Pd/C) and Hydrogen (H₂) gas

    • Option B: Tin(II) chloride dihydrate (SnCl₂·2H₂O) and concentrated Hydrochloric acid (HCl)

  • Solvents:

    • Methanol (for H₂/Pd-C reduction)

    • Ethanol (for SnCl₂ reduction)

    • Ethyl acetate (for TLC mobile phase and sample preparation)

    • Hexane (for TLC mobile phase)

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Visualization Reagent (optional):

    • Ninhydrin solution

    • p-Anisaldehyde solution

Reaction Procedure: Reduction of this compound

Option A: Catalytic Hydrogenation

  • In a round-bottom flask, dissolve this compound (1 equivalent) in methanol.

  • Carefully add 10% Pd/C (typically 5-10 mol%).

  • The flask is then fitted with a hydrogen balloon or connected to a hydrogenation apparatus.

  • The reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere.

  • The progress of the reaction is monitored by TLC at regular intervals (e.g., every 30 minutes).

Option B: Tin(II) Chloride Reduction [2][3]

  • To a solution of this compound (1 equivalent) in ethanol, add SnCl₂·2H₂O (typically 3-5 equivalents).[3]

  • The reaction mixture is heated, often to reflux, and stirred.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction is quenched, typically with a basic solution like sodium bicarbonate, to neutralize the acid and precipitate tin salts.

TLC Monitoring Protocol
  • Preparation of the TLC Chamber: Pour a suitable solvent system, such as 3:1 Hexane:Ethyl Acetate , into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors and cover the chamber.

  • Spotting the TLC Plate:

    • Using a pencil, lightly draw an origin line about 1 cm from the bottom of the TLC plate.

    • Prepare dilute solutions of the starting material (SM) and the reaction mixture (RM) in a volatile solvent like ethyl acetate.

    • Using separate capillary tubes, spot the starting material, the reaction mixture, and a co-spot (both SM and RM on the same spot) on the origin line.[4]

  • Developing the TLC Plate:

    • Carefully place the spotted TLC plate in the developing chamber, ensuring the origin line is above the solvent level.

    • Allow the solvent to ascend the plate by capillary action.

    • Remove the plate when the solvent front is about 1 cm from the top.

    • Immediately mark the solvent front with a pencil.

  • Visualization:

    • Dry the TLC plate.

    • Visualize the spots under a UV lamp (254 nm). Aromatic compounds will appear as dark spots.[4] Circle the spots with a pencil.

    • Optional: For more specific visualization of the amine product, the plate can be dipped into a ninhydrin or p-anisaldehyde staining solution and gently heated. Primary amines will typically appear as colored spots (e.g., blue with ninhydrin).[5][6]

Data Presentation and Interpretation

The progress of the reaction is monitored by comparing the spots on the TLC plate over time. The starting material, this compound, is less polar than the product, Methyl 2-amino-4,5-dimethylbenzoate, due to the presence of the polar amino group in the latter. Consequently, the starting material will travel further up the TLC plate and have a higher Retention Factor (Rf) value, while the product will have a lower Rf value.

Rf Value Calculation:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Table 1: Expected Rf Values and Spot Characteristics

CompoundExpected Rf (3:1 Hexane:EtOAc)UV (254 nm) VisualizationNinhydrin Stain
This compound~0.6 - 0.7Dark SpotNo reaction
Methyl 2-amino-4,5-dimethylbenzoate~0.3 - 0.4Dark SpotBlue/Purple Spot

Note: Rf values are approximate and can vary depending on the specific conditions (e.g., temperature, plate manufacturer, chamber saturation).

Interpreting the TLC Plate:

  • t = 0 (start of reaction): A single spot corresponding to the starting material will be visible.

  • During the reaction: A spot for the starting material will be present, and a new, lower Rf spot corresponding to the product will appear and intensify over time.

  • Reaction completion: The spot for the starting material will have completely disappeared, and only the spot for the product will be visible in the reaction mixture lane.

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow for monitoring the reduction reaction.

TLC_Workflow cluster_reaction Reaction Setup cluster_tlc TLC Analysis cluster_monitoring Reaction Monitoring setup Set up reduction reaction (H2/Pd-C or SnCl2) sample Take initial reaction sample (t=0) setup->sample spot Spot TLC plate: - Starting Material - Reaction Mixture - Co-spot sample->spot develop Develop TLC plate in 3:1 Hexane:EtOAc spot->develop visualize Visualize under UV light and/or with stain develop->visualize calculate Calculate Rf values visualize->calculate analyze Analyze TLC plates for disappearance of starting material and appearance of product calculate->analyze monitor Periodically take samples and run TLC monitor->analyze complete Reaction Complete? (No starting material spot visible) analyze->complete workup Proceed to reaction workup complete->workup Yes continue_rxn Continue reaction complete->continue_rxn No continue_rxn->monitor

Caption: Experimental workflow for TLC monitoring.

Logical_Relationship start This compound (Less Polar) high_rf Higher Rf value start->high_rf results in product Methyl 2-amino-4,5-dimethylbenzoate (More Polar) low_rf Lower Rf value product->low_rf results in

Caption: Polarity and Rf value relationship.

Conclusion

Thin-Layer Chromatography is an indispensable tool for monitoring the reduction of this compound. Its simplicity, speed, and clear visual output allow researchers to efficiently track the progress of the reaction, ensuring optimal yield and purity of the desired Methyl 2-amino-4,5-dimethylbenzoate product. The detailed protocols and guidelines presented in this application note provide a robust framework for scientists in research and drug development to successfully apply this technique.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4,5-dimethyl-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Methyl 4,5-dimethyl-2-nitrobenzoate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common synthetic route is the electrophilic aromatic substitution (nitration) of a substituted benzene ring. Typically, the synthesis starts with 4,5-dimethylbenzoic acid, which is first nitrated and then esterified to the methyl ester. Alternatively, methyl 4,5-dimethylbenzoate can be directly nitrated.

Q2: What is the role of sulfuric acid in the nitration reaction?

A2: Concentrated sulfuric acid acts as a catalyst. It protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the aromatic ring.[1]

Q3: Why is temperature control so critical during the nitration step?

A3: Strict temperature control is essential to prevent the formation of unwanted byproducts.[1] Exothermic nitration reactions can lead to polynitration (the addition of multiple nitro groups) and the formation of other isomers if the temperature is too high.[2] For similar reactions, maintaining a low temperature, typically between 0°C and 15°C, is crucial for achieving high selectivity and yield.

Q4: What are the common side products in this synthesis?

A4: Common side products include di-nitrated compounds and other positional isomers of the desired product. At elevated temperatures, the formation of nitrophenolic compounds can also occur.[2]

Q5: How can I purify the crude this compound?

A5: The most common purification method is recrystallization. Methanol or a mixture of ethanol and water are often used as solvents for recrystallization. Washing the crude solid with cold water followed by a wash with ice-cold methanol can also help remove impurities.[2][3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Improper Temperature Control: Reaction temperature was too high, leading to the formation of side products.Maintain the reaction temperature strictly between 0°C and 15°C during the addition of the nitrating mixture. Use an ice-salt bath for better temperature control.[2]
Incomplete Reaction: Insufficient reaction time or inadequate mixing.Ensure the nitrating mixture is added slowly and with vigorous stirring. Allow the reaction to stir for the recommended time after the addition is complete.
Impure Starting Materials: The presence of impurities in the starting methyl 4,5-dimethylbenzoate or 4,5-dimethylbenzoic acid can inhibit the reaction.Use starting materials of high purity. If necessary, purify the starting material before use.
Formation of Multiple Products (Observed by TLC or NMR) Polynitration: The reaction temperature was too high, or an excess of the nitrating agent was used.Carefully control the temperature and use the stoichiometric amount of the nitrating mixture. The slow, dropwise addition of the nitrating agent is critical.
Formation of Other Isomers: The directing effects of the substituents can lead to a mixture of isomers.While the 2-nitro isomer is the expected major product due to the directing effects of the methyl and carboxyl groups, optimizing the reaction conditions (especially temperature) can improve regioselectivity.
Product is an Oil or Fails to Solidify Presence of Impurities: Oily impurities, such as ortho-nitro isomers and dinitro compounds, can prevent the product from crystallizing.[2]Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. If that fails, purify the oil using column chromatography.
Incomplete Removal of Acid: Residual acid from the workup can affect product stability and appearance.Ensure the crude product is thoroughly washed with cold water to remove any remaining acid before purification.
Purified Product has a Low Melting Point Contamination with Isomers or Byproducts: The recrystallization process may not have been sufficient to remove all impurities.Perform a second recrystallization. Ensure the correct solvent and cooling procedure are used to maximize the separation of the desired product from impurities.

Quantitative Data Summary

The following table summarizes the effect of temperature on the yield of a similar nitration reaction (synthesis of methyl m-nitrobenzoate), which can serve as a guideline for optimizing the synthesis of this compound.

Reaction Temperature (°C)Moles of Methyl Benzoate (starting material)Moles of Nitric AcidMoles of Sulfuric AcidYield of Methyl m-nitrobenzoate (%)Reference
5-151.51.96~3.781-85[2]
50---Lower yield of solid product[2]
70---Significantly lower yield[2]

Note: The data above is for the nitration of methyl benzoate and should be used as a reference. Optimization for this compound may require further experimentation.

Experimental Protocols

Key Experiment: Nitration of Methyl 4,5-dimethylbenzoate

This protocol is adapted from established procedures for the nitration of methyl benzoate and should be optimized for the specific substrate.

Materials:

  • Methyl 4,5-dimethylbenzoate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Distilled Water

  • Methanol (for recrystallization)

Procedure:

  • Preparation of the Nitrating Mixture:

    • In a separate flask, carefully and slowly add a calculated amount of concentrated nitric acid to an equal volume of concentrated sulfuric acid.

    • Cool this mixture in an ice bath.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the methyl 4,5-dimethylbenzoate in an appropriate amount of concentrated sulfuric acid.

    • Cool this mixture to 0-5°C in an ice-salt bath.

  • Nitration:

    • Slowly add the cold nitrating mixture dropwise from the dropping funnel to the stirred solution of the ester in sulfuric acid.

    • Maintain the internal temperature of the reaction mixture between 5°C and 15°C throughout the addition.[2] This step is highly exothermic and requires careful monitoring.

    • The addition should take approximately one hour.[2]

  • Reaction Completion and Workup:

    • After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-30 minutes.

    • Remove the ice bath and allow the mixture to stir at room temperature for about 15 minutes.

    • Pour the reaction mixture slowly and with stirring onto a large amount of crushed ice in a beaker.

    • The crude product should precipitate as a solid.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove residual acid.

    • Further wash the crude product with a small amount of ice-cold methanol to remove some of the more soluble impurities.[2]

    • Recrystallize the crude product from hot methanol to obtain the purified this compound.

    • Dry the purified crystals in a vacuum oven at a low temperature.

Visualizations

Synthesis_Pathway Synthesis Pathway of this compound sub Methyl 4,5-dimethylbenzoate product This compound sub->product Nitration (0-15°C) reagents Conc. HNO3 + Conc. H2SO4 reagents->product

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Yield Observed check_temp Was Temperature Maintained between 0-15°C? start->check_temp check_reagents Were Reagent Ratios Correct? check_temp->check_reagents Yes optimize_temp Optimize Cooling/ Slow Addition check_temp->optimize_temp No check_purity Were Starting Materials Pure? check_reagents->check_purity Yes recalculate Recalculate Stoichiometry check_reagents->recalculate No purify_sm Purify Starting Material check_purity->purify_sm No rerun Re-run Experiment check_purity->rerun Yes optimize_temp->rerun recalculate->rerun purify_sm->rerun

Caption: A logical workflow for troubleshooting low yield in the synthesis.

References

Technical Support Center: Synthesis of Methyl 4,5-dimethyl-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of Methyl 4,5-dimethyl-2-nitrobenzoate.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common synthesis is a two-step process.[1] It begins with the nitration of 3,4-dimethylbenzoic acid using a mixture of concentrated nitric and sulfuric acids to produce 4,5-dimethyl-2-nitrobenzoic acid. This intermediate is then subjected to a Fischer esterification with methanol and an acid catalyst to yield the final product, this compound.[1]

Q2: What are the primary side products during the nitration of 3,4-dimethylbenzoic acid?

A2: The primary side products are isomers and dinitrated compounds.[2] Given the directing effects of the substituents on the starting material (3,4-dimethylbenzoic acid), the formation of the isomeric Methyl 3,4-dimethyl-6-nitrobenzoate is a significant possibility. If the reaction temperature is not strictly controlled, the formation of ortho-isomers can increase.[3] Over-nitration can also lead to dinitrobenzoic acid derivatives.[2][4]

Q3: How can I minimize the formation of side products during the nitration step?

A3: Strict temperature control is the most critical factor.[1] The reaction should be maintained at a low temperature (e.g., 0-15°C) using an ice bath during the slow addition of the nitrating mixture.[2][5] This minimizes the formation of unwanted isomers and dinitration products.

Q4: My esterification reaction is not going to completion. What are the common causes?

A4: Fischer esterification is an equilibrium reaction.[6] Incomplete conversion is often due to the presence of water, which is a byproduct of the reaction and can drive the equilibrium back towards the reactants. To favor product formation, use a large excess of the alcohol (methanol) as the solvent and ensure all reagents and glassware are dry.[6][7]

Q5: What is the best way to purify the crude this compound?

A5: The crude product, typically precipitated by pouring the reaction mixture over ice, can be initially purified by washing with cold water, followed by a wash with ice-cold methanol to remove some isomeric impurities.[2][8] The most effective method for obtaining a high-purity product is recrystallization, often from methanol or an ethanol/water mixture.[2][9]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield after Nitration 1. Incomplete Reaction: Insufficient reaction time or temperature was too low. 2. Loss during Workup: Product is slightly soluble in the wash solvents. 3. Side Product Formation: High temperatures leading to oxidation or isomer formation.[1][3]1. Ensure the nitrating mixture is added completely and allow the reaction to stir for the recommended time (e.g., 15-30 minutes) after addition. 2. Use ice-cold water and methanol for washing the crude product to minimize solubility losses.[2] 3. Strictly maintain the reaction temperature below 15°C throughout the addition of the nitrating mixture.[5]
Multiple Spots on TLC Plate (Post-Nitration) 1. Presence of Starting Material: The spot with the lowest Rf value is likely the unreacted 3,4-dimethylbenzoic acid. 2. Isomeric Products: A spot with an Rf value very close to the product is likely the 6-nitro isomer.[2] 3. Dinitro Compounds: Additional spots, typically with higher Rf values than the mono-nitrated product.[2]1. Increase reaction time or ensure efficient stirring. 2. Improve temperature control during the reaction. Purification via careful recrystallization or column chromatography may be necessary to separate isomers. 3. Avoid excess nitrating agent and high temperatures.
Low Yield after Esterification 1. Equilibrium Not Driven to Products: Presence of water in reagents or insufficient excess of methanol.[6] 2. Incomplete Reaction: Reaction time was too short or catalyst concentration was too low.1. Use a large excess of dry methanol (e.g., as the solvent). Ensure the 4,5-dimethyl-2-nitrobenzoic acid intermediate is thoroughly dried before use. 2. Increase the reflux time and ensure an adequate amount of acid catalyst (e.g., concentrated H₂SO₄) is used.
Final Product is Oily or has a Low Melting Point 1. Presence of Impurities: Isomeric side products or unreacted starting materials can depress the melting point and prevent crystallization.[10] 2. Insufficient Drying: Residual solvent (methanol, water) is present.1. Purify the product by recrystallization. A wash with ice-cold methanol can be effective at removing certain isomers before recrystallization.[8][11] 2. Dry the purified solid product thoroughly under vacuum.

Data on Key Compounds

Compound Name Structure (SMILES) Molecular Weight ( g/mol ) Key Characteristics
3,4-Dimethylbenzoic acid (Starting Material)CC1=C(C=C(C=C1)C(=O)O)C150.17Acidic; will have a lower Rf on silica TLC than the ester products.[12][13]
This compound (Target Product)CC1=CC(=C(C=C1C)--INVALID-LINK--[O-])C(=O)OC209.20Neutral ester; desired product.[14]
Methyl 3,4-dimethyl-6-nitrobenzoate (Isomeric Side Product)CC1=C(C=C(C=C1--INVALID-LINK--[O-])C)C(=O)OC209.20Neutral ester; very similar polarity and properties to the target product, making it difficult to separate by simple washing.
4,5-dimethyl-2-nitrobenzoic acid (Intermediate)CC1=C(C=C(C=C1C(=O)O)--INVALID-LINK--[O-])C195.17Acidic; will appear as an impurity in the final step if esterification is incomplete.

Experimental Protocols

Protocol 1: Nitration of 3,4-Dimethylbenzoic Acid
  • Preparation: In a flask, dissolve 3,4-dimethylbenzoic acid in a minimal amount of concentrated sulfuric acid. Cool the mixture to 0°C in an ice-salt bath.

  • Nitrating Mixture: In a separate flask, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping this mixture cooled in an ice bath.

  • Reaction: Add the cold nitrating mixture dropwise to the stirred solution of 3,4-dimethylbenzoic acid. Use a thermometer to ensure the internal temperature does not exceed 15°C.[8]

  • Stirring: After the addition is complete, let the mixture stir in the ice bath for an additional 15-30 minutes.

  • Workup: Slowly pour the reaction mixture over a beaker filled with crushed ice.[15]

  • Isolation: Allow the ice to melt, then collect the precipitated solid (4,5-dimethyl-2-nitrobenzoic acid) by vacuum filtration. Wash the solid with two portions of ice-cold water.

  • Drying: Dry the product thoroughly before proceeding to the next step.

Protocol 2: Fischer Esterification
  • Setup: To a round-bottom flask, add the dried 4,5-dimethyl-2-nitrobenzoic acid intermediate and a large excess of methanol (acting as both reagent and solvent).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5% of the volume of methanol).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, pour the reaction mixture over ice water to precipitate the crude ester.

  • Isolation & Washing: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold water and then a small portion of ice-cold methanol to remove acidic impurities and some side products.[2]

  • Purification: Recrystallize the crude solid from hot methanol or an ethanol/water mixture to obtain pure this compound.[9] Collect the crystals by vacuum filtration and dry them completely.

Visualizations

Synthesis_Pathway Synthesis Pathway and Key Side Products Start 3,4-Dimethylbenzoic Acid Intermediate 4,5-Dimethyl-2-nitrobenzoic Acid (Desired Intermediate) Start->Intermediate HNO₃, H₂SO₄ (Low Temp) Side_Intermediate 3,4-Dimethyl-6-nitrobenzoic Acid (Isomeric Intermediate) Start->Side_Intermediate HNO₃, H₂SO₄ (Higher Temp) Dinitro Dinitro Side Products Start->Dinitro Excess HNO₃ (Higher Temp) Product This compound (Final Product) Intermediate->Product CH₃OH, H⁺ Side_Product Methyl 3,4-dimethyl-6-nitrobenzoate (Isomeric Side Product) Side_Intermediate->Side_Product CH₃OH, H⁺

Caption: Reaction scheme for the synthesis of this compound and formation of major side products.

Troubleshooting_Workflow Troubleshooting Workflow for Synthesis Start Analysis of Crude Product (TLC, Melting Point) Purity_OK High Purity & Yield Start->Purity_OK Meets Specs Purity_Bad Low Purity / Low Yield Start->Purity_Bad Fails Specs Impurity_Check Identify Impurities Purity_Bad->Impurity_Check Isomers Isomers Present Impurity_Check->Isomers Spots with similar Rf Unreacted_SM Unreacted Starting Material Impurity_Check->Unreacted_SM Polar spot (acid) or Non-polar spot (ester SM) Solution_Isomers Improve Temp. Control in Nitration Step Isomers->Solution_Isomers Solution_SM Increase Reaction Time or Drive Esterification Equilibrium Unreacted_SM->Solution_SM Purification Purify via Recrystallization or Column Chromatography Solution_Isomers->Purification Solution_SM->Purification

References

Technical Support Center: Temperature Control in Nitration of Dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on controlling temperature during the nitration of dimethylbenzoic acid. The following troubleshooting guides and FAQs address specific issues to ensure safe and successful experiments.

Frequently Asked Questions (FAQs)

Q1: Why is precise temperature control so critical during the nitration of dimethylbenzoic acid?

A1: Precise temperature control is paramount for several reasons. Nitration reactions are highly exothermic, meaning they release a significant amount of heat.[1][2] Without proper control, this can lead to a rapid increase in temperature, posing a safety risk and negatively impacting the reaction's outcome.[3] Maintaining a low temperature is essential to prevent side reactions, such as polynitration (the addition of more than one nitro group) and oxidation of the starting material, which ensures higher product selectivity and yield.[2][4][5]

Q2: What is the recommended temperature range for the nitration of 3,5-dimethylbenzoic acid?

A2: For the mononitration of 3,5-dimethylbenzoic acid, the recommended temperature range is typically 0–5°C .[6] Keeping the reaction within this narrow window helps to prevent the formation of polynitrated byproducts and ensures the desired regioselectivity.[6]

Q3: What are the consequences of allowing the reaction temperature to get too high?

A3: Exceeding the optimal temperature range can lead to several undesirable outcomes:

  • Reduced Yield: Higher temperatures can cause decomposition of the reactants and products, leading to a lower overall yield.[7]

  • Formation of Byproducts: Increased temperatures promote the formation of polynitrated compounds and oxidation products.[4][5] For benzoic acid derivatives, higher temperatures can also lead to the formation of unwanted isomers.[5]

  • Runaway Reaction: The exothermic nature of the reaction can create a dangerous thermal runaway if not properly cooled, resulting in a violent reaction and the release of hazardous gases like nitrogen dioxide.[3]

Q4: What are the most effective methods for cooling the reaction mixture?

A4: The most common and effective laboratory-scale cooling methods involve using an external cooling bath. An ice-water bath can maintain a temperature of approximately 0°C, while an ice-salt bath can achieve lower temperatures.[5] For larger-scale or more precise operations, jacketed reactors with a circulating coolant are used to maintain a stable temperature within ±2°C of the target.[6]

Q5: How does the rate of adding the nitrating mixture impact temperature control?

A5: The rate of addition is a critical control parameter. The nitrating mixture (typically a combination of concentrated nitric and sulfuric acids) should be added very slowly (dropwise) to the substrate solution.[8] A slow addition rate allows the cooling system to dissipate the heat generated from the exothermic reaction effectively, preventing a rapid and unsafe temperature increase.[5]

Troubleshooting Guide

This guide addresses common problems encountered during the nitration of dimethylbenzoic acid related to temperature control.

IssueSymptomsProbable CausesSolutions
Runaway Reaction Rapid, uncontrolled temperature spike; vigorous boiling; evolution of brown NO₂ gas.1. Nitrating agent added too quickly.2. Inadequate cooling or stirring.[3]1. Immediately stop the addition of the nitrating agent.2. Enhance external cooling (add more ice/salt to the bath).3. Ensure vigorous and efficient stirring to promote heat transfer.
Low Yield of Desired Product The final isolated mass of the mononitrated product is significantly below the theoretical expectation.1. Reaction temperature was too high, causing decomposition or side reactions.[7]2. Incomplete reaction due to insufficient time or improper mixing.1. Review temperature logs to confirm the reaction was kept within the optimal range (e.g., 0-5°C).[6]2. Ensure the nitrating agent is added slowly and the mixture is stirred for the full recommended duration (e.g., 4-6 hours).[6]
Presence of Impurities Product analysis (NMR, LC-MS, etc.) reveals polynitrated species, oxidation products, or incorrect isomers.1. The reaction temperature exceeded the recommended limits, promoting further nitration or side reactions.[4][5]1. Refine the cooling protocol to maintain a stable, low temperature.2. Decrease the addition rate of the nitrating mixture to prevent localized "hot spots" in the reaction flask.[8]

Experimental Protocols & Data

Comparative Reaction Conditions

The following table summarizes typical temperature conditions for the nitration of dimethylbenzoic acid and related substrates, highlighting the importance of low temperatures for deactivated aromatic rings.

SubstrateNitrating AgentRecommended TemperatureKey Outcomes & Notes
3,5-Dimethylbenzoic AcidConc. HNO₃ / Conc. H₂SO₄ (1:3 molar ratio)0–5°CFavors mononitration at the 4-position. Low temperature is critical to prevent polynitration.[6]
Benzoic AcidConc. HNO₃ / Conc. H₂SO₄<0°C, not exceeding 5°CThe carboxylic acid group is deactivating. Very cold temperatures are required to prevent the formation of ortho-isomers and other byproducts.[5]
Methyl BenzoateConc. HNO₃ / Conc. H₂SO₄5–15°C (or <6°C)Yields decrease significantly at higher temperatures (50-70°C) due to the formation of byproducts.[7][8]
BenzeneConc. HNO₃ / Conc. H₂SO₄<50°CBenzene is more reactive than benzoic acid. Higher temperatures increase the chance of dinitration.[9]
Detailed Protocol: Nitration of 3,5-Dimethylbenzoic Acid

This protocol outlines the key steps for the nitration of 3,5-dimethylbenzoic acid with a strong emphasis on temperature control.

Materials:

  • 3,5-Dimethylbenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Salt (e.g., NaCl)

  • Reaction flask equipped with a magnetic stirrer

  • Dropping funnel

  • Thermometer

Procedure:

  • Prepare Cooling Bath: Prepare an ice-salt bath in a container large enough to immerse the reaction flask.

  • Dissolve Substrate: In the reaction flask, cool a measured amount of concentrated sulfuric acid in the ice bath to below 5°C. While stirring, slowly add the 3,5-dimethylbenzoic acid. Continue stirring until it is fully dissolved, ensuring the temperature remains below 5°C.

  • Prepare Nitrating Mixture: In a separate flask, carefully and slowly add concentrated nitric acid to concentrated sulfuric acid (a 1:3 molar ratio relative to the substrate is common).[6] Cool this mixture in a separate ice bath.

  • Slow Addition: Transfer the cold nitrating mixture to a dropping funnel. Add the nitrating mixture to the dissolved substrate solution dropwise over an extended period (e.g., 1-2 hours).

  • Maintain Temperature: Crucially, monitor the internal temperature of the reaction mixture continuously. Adjust the addition rate and cooling bath as needed to ensure the temperature does not exceed 5°C .[6]

  • Reaction Period: After the addition is complete, allow the mixture to stir in the cold bath for an additional 4-6 hours to ensure the reaction goes to completion.[6]

  • Quenching: Slowly and carefully pour the reaction mixture over a large amount of crushed ice with vigorous stirring. The solid product should precipitate out of the solution.

  • Isolation: Isolate the crude product by vacuum filtration, wash thoroughly with cold water, and allow it to dry.

Visualizations

The following diagrams illustrate the experimental workflow for effective temperature control and a troubleshooting guide for potential issues.

G start_node Start: Prepare Reagents step1 Prepare Ice/Salt Cooling Bath start_node->step1 step2 Cool H2SO4 in Flask to < 5°C step1->step2 step3 Slowly Dissolve Dimethylbenzoic Acid step2->step3 step4 Separately Prepare and Cool Nitrating Mixture (HNO3/H2SO4) step3->step4 step5 Add Nitrating Mixture Dropwise to Main Flask step4->step5 step6 CONTINUOUSLY MONITOR TEMPERATURE step5->step6 decision Temp > 5°C? step6->decision step7 Maintain Reaction at 0-5°C for 4-6 hours step8 Quench by Pouring Mixture onto Ice step7->step8 end_node End: Isolate Product step8->end_node decision->step5 Yes (Slow/Stop Addition) decision->step7 No G start_node Problem Occurs During Nitration q1 Is reaction violent with rapid temp. increase? start_node->q1 a1 RUNAWAY REACTION 1. Stop reagent addition immediately. 2. Improve cooling & stirring. q1->a1 Yes q2 Is final product yield low? q1->q2 No end_node Problem Identified a1->end_node a2 LOW YIELD 1. Review temp logs for excursions. 2. Ensure sufficient reaction time. q2->a2 Yes q3 Does analysis show impurities/byproducts? q2->q3 No a2->end_node a3 IMPURITY FORMATION 1. Refine cooling protocol. 2. Slow down nitrating agent addition. q3->a3 Yes q3->end_node No a3->end_node

References

Technical Support Center: Purification of Nitration Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in nitration reactions. Our goal is to offer practical solutions for the removal of common dinitro byproducts, ensuring the desired purity of your mononitrated compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing dinitro byproducts from my nitration reaction?

A1: The primary methods for removing dinitro byproducts include:

  • Recrystallization: This technique separates compounds based on differences in their solubility in a specific solvent at varying temperatures.[1]

  • Column Chromatography: This method separates compounds based on their differential adsorption to a stationary phase as a mobile phase passes through it.[2]

  • Selective Chemical Reduction: Dinitro compounds can be selectively reduced to amino-nitro compounds, which have different physical properties, allowing for easier separation.[3][4][5][6]

  • Alkaline Washing (Liquid-Liquid Extraction): This is particularly effective for removing acidic byproducts like dinitrophenols, which are deprotonated by a basic solution and extracted into the aqueous phase.[7]

Q2: How do I choose the best purification method for my specific compound?

A2: The choice of purification method depends on several factors, including the physical and chemical properties of your desired mononitro product and the dinitro byproducts, the scale of your reaction, and the required final purity. A combination of methods is often employed for optimal results. For instance, an initial alkaline wash to remove acidic impurities can be followed by recrystallization or column chromatography for further purification.

Q3: I performed a nitration reaction and obtained a mixture of mono- and dinitro products. How can I quantify the amount of each?

A3: High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique for quantifying the ratio of mononitro to dinitro isomers in your product mixture.[8][9] A reversed-phase HPLC method with UV detection is often suitable.[8][9] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the identification and quantification of volatile nitroaromatic compounds.

Troubleshooting Guides

Issue 1: Low Yield of Mononitro Product After Purification

Possible Causes:

  • Co-precipitation/Co-elution: The desired product may be lost during the purification step due to similar properties with the byproduct.

  • Degradation: The purification conditions (e.g., high temperatures, strong acids/bases) may be degrading your target compound.

  • Incomplete Reaction: The initial nitration may have resulted in a high proportion of dinitrated product, leading to a lower yield of the desired mononitro compound.[10]

  • Product Loss During Transfers: Multiple transfer steps between different purification stages can lead to cumulative loss of product.

Solutions:

  • Optimize Recrystallization Solvent: Experiment with different solvent systems to maximize the solubility difference between the mono- and dinitro compounds.

  • Optimize Chromatography Conditions: Adjust the mobile phase polarity, stationary phase, or use a gradient elution to improve separation.[2]

  • Milder Purification Conditions: If degradation is suspected, consider using milder purification techniques or adjusting the pH and temperature of your current method.

  • Reaction Optimization: Re-evaluate your nitration reaction conditions (temperature, reaction time, nitrating agent concentration) to favor the formation of the mononitro product.[10]

Troubleshooting Low Yield Workflow

LowYieldTroubleshooting Start Low Yield of Mononitro Product CheckPurity Analyze Purity of Crude Product (HPLC/GC) Start->CheckPurity HighDinitro High Percentage of Dinitro Byproduct? CheckPurity->HighDinitro OptimizeNitration Optimize Nitration Reaction: - Lower Temperature - Shorter Reaction Time - Adjust Stoichiometry HighDinitro->OptimizeNitration Yes PurificationLoss Significant Loss During Purification? HighDinitro->PurificationLoss No OptimizeNitration->Start OptimizeRecrystallization Optimize Recrystallization: - Test different solvents - Slower cooling PurificationLoss->OptimizeRecrystallization Yes OptimizeChromatography Optimize Chromatography: - Adjust mobile phase - Use gradient elution PurificationLoss->OptimizeChromatography Yes CheckDegradation Suspect Product Degradation? PurificationLoss->CheckDegradation No End Improved Yield OptimizeRecrystallization->End OptimizeChromatography->End MilderConditions Use Milder Purification Conditions (pH, Temp) CheckDegradation->MilderConditions Yes CheckDegradation->End No MilderConditions->End

Caption: Troubleshooting workflow for low yield of the desired mononitro product.

Issue 2: Incomplete Removal of Dinitro Byproducts

Possible Causes:

  • Inappropriate Recrystallization Solvent: The chosen solvent may not provide sufficient solubility difference between the desired product and the impurity.

  • Overloaded Chromatography Column: Exceeding the capacity of the column can lead to poor separation.

  • Inefficient Extraction: The pH of the aqueous phase in alkaline washing may not be high enough to deprotonate and extract all acidic byproducts. The number of extractions may also be insufficient.

  • Reagent Inactivity: The reducing agent used for selective reduction may be old or inactive.

Solutions:

  • Recrystallization Solvent Screening: Test a range of solvents with varying polarities to find the optimal one for your separation.

  • Chromatography Optimization: Use a larger column or reduce the amount of sample loaded. A shallower solvent gradient during elution can also improve resolution.

  • Optimize Alkaline Wash: Increase the pH of the washing solution and/or perform multiple extractions to ensure complete removal of acidic byproducts.

  • Use Fresh Reducing Agent: Ensure the selective reducing agent is fresh and active. Monitor the reaction by TLC or HPLC to determine the optimal reaction time.

Workflow for Incomplete Dinitro Removal

IncompleteRemoval Start Incomplete Dinitro Byproduct Removal Method Purification Method Used Start->Method Recrystallization Recrystallization Method->Recrystallization Recrystallization Chromatography Column Chromatography Method->Chromatography Chromatography Washing Alkaline Washing Method->Washing Alkaline Wash Reduction Selective Reduction Method->Reduction Reduction Solvent Screen Different Solvent Systems Recrystallization->Solvent Column Optimize Column: - Lower Loading - Gradient Elution Chromatography->Column pH Optimize Wash: - Increase pH - More Extractions Washing->pH Reagent Check Reagent Activity & Reaction Time Reduction->Reagent End Improved Purity Solvent->End Column->End pH->End Reagent->End

Caption: Troubleshooting workflow for incomplete removal of dinitro byproducts.

Data on Purification Methods

The following table summarizes the effectiveness of various purification methods for the removal of dinitro byproducts. Please note that the actual efficiency will depend on the specific compounds and experimental conditions.

Purification MethodTypical Dinitro Removal EfficiencyTypical Mononitro Product YieldKey Considerations
Recrystallization 80-95%70-90%Highly dependent on solvent choice and solubility differences.
Column Chromatography >99%60-85%Can achieve high purity but may be less suitable for large-scale purifications.[2]
Selective Reduction 90-98%85-95%The choice of reducing agent and reaction conditions is crucial to avoid reducing the mononitro product.[3][4][5][6]
Alkaline Washing >95% (for acidic byproducts)>95%Primarily effective for removing phenolic and other acidic impurities.[7]

Experimental Protocols

Protocol 1: Selective Reduction of Dinitroarenes using Sodium Sulfide

This protocol is a general guideline for the selective reduction of one nitro group in a dinitroarene compound.[5]

Materials:

  • Crude nitration mixture containing mononitro- and dinitroarenes

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Ethanol (or other suitable solvent)

  • Water

  • Hydrochloric acid (HCl)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Sodium sulfate (anhydrous)

Procedure:

  • Dissolve the crude nitration mixture in ethanol in a round-bottom flask.

  • In a separate beaker, prepare a solution of sodium sulfide in water.

  • Slowly add the sodium sulfide solution to the stirred solution of the nitro compounds at room temperature.

  • The reaction is often exothermic; maintain the temperature with a water bath if necessary.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC. The reaction is typically complete within 1-3 hours.

  • Once the reaction is complete, remove the ethanol under reduced pressure.

  • Add water to the residue and extract the mixture with an organic solvent (e.g., ethyl acetate). The desired mononitro compound and the reduced amino-nitro compound will be in the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting mixture of the mononitro and amino-nitro compounds can then be separated by column chromatography or by acid extraction of the more basic amino-nitro compound. To do this, dissolve the mixture in an organic solvent and extract with dilute HCl. The protonated amino-nitro compound will move to the aqueous layer. Neutralize the aqueous layer with a base and extract the amino-nitro compound. The desired mononitro compound remains in the original organic layer.

Protocol 2: Purification by Column Chromatography

This protocol provides a general procedure for separating mononitro and dinitro compounds using silica gel column chromatography.[2]

Materials:

  • Crude nitration mixture

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate (or other suitable polar solvent)

  • Collection tubes

Procedure:

  • Prepare the Column:

    • Pack a glass column with silica gel using a slurry method with hexane.

    • Ensure the packing is uniform and free of air bubbles.

  • Load the Sample:

    • Dissolve a small amount of the crude mixture in a minimal amount of the eluent (or a less polar solvent) and load it onto the top of the silica gel bed.

    • Alternatively, for less soluble samples, pre-adsorb the crude mixture onto a small amount of silica gel and load the dry powder onto the column.

  • Elute the Column:

    • Start eluting with a non-polar solvent system (e.g., 100% hexane).

    • Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., increasing the percentage of ethyl acetate in hexane). A typical gradient might be from 100% hexane to 90:10 hexane:ethyl acetate.

    • The less polar mononitro compound will typically elute before the more polar dinitro compound.

  • Collect and Analyze Fractions:

    • Collect fractions in separate tubes.

    • Analyze the fractions by TLC or HPLC to identify which contain the desired product.

    • Combine the pure fractions and evaporate the solvent to obtain the purified mononitro compound.

Disclaimer: These protocols are intended as general guidelines. The specific conditions, such as solvent ratios, reaction times, and temperatures, may need to be optimized for your particular substrate. Always perform a small-scale trial experiment before proceeding with a larger-scale purification. Safety precautions should always be taken when handling nitrated compounds and the reagents used in their purification.

References

Technical Support Center: Optimizing Fischer Esterification Reaction Time

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fischer esterification. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reaction times for this fundamental organic transformation. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: My Fischer esterification is proceeding very slowly. What are the most common causes?

Slow reaction rates in Fischer esterification are typically due to the reversible nature of the reaction and unfavorable equilibrium.[1][2] The primary factors contributing to a slow reaction are:

  • Insufficient Catalyst: The reaction is acid-catalyzed, and an inadequate amount or weakly acidic catalyst will result in a slow conversion.[3]

  • Presence of Water: Water is a byproduct of the reaction. Its accumulation can shift the equilibrium back towards the starting materials, slowing down the net formation of the ester.[4][5]

  • Suboptimal Temperature: Like most chemical reactions, Fischer esterification has an activation energy barrier that needs to be overcome. Insufficient heat can lead to a sluggish reaction.[5]

  • Steric Hindrance: Bulky reactants (either the carboxylic acid or the alcohol) can sterically hinder the approach of the nucleophile to the electrophilic carbonyl carbon, thus slowing the reaction. Tertiary alcohols, for instance, are prone to elimination rather than substitution.[1][6]

Q2: How can I drive the reaction equilibrium towards the product side to increase the rate and yield?

To favor the formation of the ester and enhance the reaction rate, you can employ Le Chatelier's principle. The two most effective strategies are:

  • Use of Excess Reagent: Employing a large excess of one of the reactants, typically the less expensive alcohol, will shift the equilibrium towards the product side.[7][8] Using the alcohol as the solvent is a common practice.[9]

  • Removal of Water: Continuously removing water as it is formed is a highly effective method to prevent the reverse reaction (ester hydrolysis) and drive the reaction to completion.[4][5]

Q3: What are the most effective methods for removing water from the reaction mixture?

Several techniques can be used to remove the water byproduct:

  • Dean-Stark Apparatus: This is a classic and highly effective method that involves azeotropic distillation of water with a solvent like toluene or benzene.[7][9] The denser water is collected in a trap, preventing its return to the reaction flask.

  • Molecular Sieves: The addition of drying agents like molecular sieves (e.g., 3Å or 4Å) to the reaction mixture can effectively sequester the water as it is formed.[1][4]

  • Dehydrating Agent: Using a stoichiometric amount of a strong dehydrating agent, such as concentrated sulfuric acid, can both catalyze the reaction and remove water. However, this can lead to side reactions with sensitive substrates.[5][6]

Q4: What type of acid catalyst should I use, and in what amount?

Commonly used catalysts for Fischer esterification include:

  • Brønsted Acids: Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are the most common and effective catalysts.[1] Typically, a catalytic amount (1-5 mol%) is sufficient.

  • Lewis Acids: Lewis acids like scandium(III) triflate can also be used, often under milder conditions.[1]

  • Solid Acid Catalysts: For easier separation and catalyst recycling, solid acid catalysts such as Amberlyst-15 or other sulfonic acid-functionalized resins can be employed.[5][10]

The choice of catalyst may depend on the sensitivity of your substrates to strong acids.[1]

Q5: Can I accelerate the reaction without aggressive heating?

Yes, modern techniques can significantly reduce reaction times, often at lower bulk temperatures:

  • Microwave Irradiation: Microwave-assisted Fischer esterification can dramatically reduce reaction times from hours to minutes.[11] The microwave energy efficiently heats the polar reactants and catalyst, leading to rapid reaction rates.

  • Ultrasound Assistance: The use of ultrasound (sonication) can enhance mixing and mass transfer, particularly in heterogeneous systems, leading to shorter reaction times.[12][13]

Troubleshooting Guide

This section provides solutions to specific issues you might encounter during your Fischer esterification experiments.

Issue Possible Cause(s) Recommended Solution(s)
Low Conversion/Yield 1. Equilibrium not shifted towards products. 2. Reaction time is too short. 3. Incomplete removal of water. 4. Catalyst is inactive or insufficient.1. Use a large excess of the alcohol (5-10 equivalents or as solvent). 2. Increase the reaction time and monitor by TLC or GC/LC-MS. 3. Employ a Dean-Stark trap or add activated molecular sieves. 4. Use a fresh, strong acid catalyst (e.g., concentrated H₂SO₄) or increase the catalyst loading.
Reaction Stalls 1. Accumulation of water is causing the reverse reaction to dominate. 2. The reaction has reached equilibrium under the current conditions.1. Implement a more efficient water removal method. 2. Increase the temperature or switch to a more effective catalyst. Consider using microwave irradiation to overcome the activation barrier.
Formation of Side Products 1. Dehydration of tertiary alcohols. 2. Charring or decomposition of starting materials at high temperatures. 3. Acid-sensitive functional groups are present in the substrates.1. Avoid using tertiary alcohols in Fischer esterification; consider alternative esterification methods like the Steglich esterification.[1] 2. Reduce the reaction temperature and extend the reaction time. 3. Use a milder catalyst, such as a Lewis acid or a solid-supported acid catalyst.[14]
Difficulty in Product Isolation 1. The ester is highly soluble in the aqueous workup phase. 2. Emulsion formation during extraction.1. Saturate the aqueous layer with brine to decrease the solubility of the ester. 2. Add a small amount of a different organic solvent or brine to break the emulsion.

Quantitative Data on Reaction Time Optimization

The following tables summarize quantitative data on how different parameters can influence the reaction time and yield of Fischer esterification.

Table 1: Effect of Water Removal and Excess Reagent on Yield

Carboxylic AcidAlcohol (Equivalents)Water Removal MethodReaction Time (h)Yield (%)Reference
Acetic AcidEthanol (1)NoneEquilibrium~65[7]
Acetic AcidEthanol (10)NoneEquilibrium~97[7]
Acetic AcidEthanol (100)NoneEquilibrium~99[7]
Hippuric AcidCyclohexanol (1)Dean-Stark3096[9]
d-Tartaric AcidBenzyl Alcohol (1.95)Dean-Stark20-[9]

Table 2: Comparison of Conventional vs. Advanced Heating Methods

Esterification ReactionMethodCatalystReaction TimeYield (%)Reference
Acetic Acid + Unknown AlcoholConventional HeatingH₂SO₄> 1 hour50-70
Acetic Acid + Unknown AlcoholMicrowave IrradiationH₂SO₄5 minutesSimilar to conventional
Valeric Acid + EthanolUltrasound AssistanceLipase2 hours~90[15]
Palmitic Acid + EthanolConventional HeatingH₂SO₄--[16]
Lauric Acid + MethanolFlow ReactorHO-SAS3 minutes (at 110°C)Quantitative[17]

Experimental Protocols

Protocol 1: Fischer Esterification using a Dean-Stark Apparatus

This protocol is adapted from a procedure for the synthesis of cyclohexyl hippurate.[9]

Materials:

  • Hippuric acid (0.20 mol)

  • Cyclohexanol (0.20 mol)

  • p-Toluenesulfonic acid (1.0 g)

  • Toluene (200 mL)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • To the flask, add hippuric acid, cyclohexanol, p-toluenesulfonic acid, and toluene.

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing until the theoretical amount of water has been collected (in this case, approximately 3.6 mL). This may take up to 30 hours.

  • Once the reaction is complete (monitor by TLC), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Recrystallize the crude product from a suitable solvent system (e.g., EtOAc/hexane) to obtain the pure ester.

Protocol 2: Microwave-Assisted Fischer Esterification

This is a general procedure adapted from a microscale undergraduate experiment.

Materials:

  • Carboxylic acid (e.g., acetic acid, 10 mmol)

  • Alcohol (e.g., an unknown primary or secondary alcohol, 5 mmol)

  • Concentrated sulfuric acid (2-3 drops)

Procedure:

  • In a 10 mL microwave reaction vessel, combine the carboxylic acid, alcohol, and a magnetic stir bar.

  • Carefully add 2-3 drops of concentrated sulfuric acid to the mixture.

  • Seal the vessel with a snap-on cap.

  • Place the vessel in the microwave reactor cavity.

  • Set the reaction parameters: Temperature at 100°C, hold time of 5 minutes, and power of 100 W (parameters may need optimization depending on the specific reactants and microwave system).

  • After the irradiation is complete, cool the vessel to room temperature using compressed air.

  • Carefully open the vessel and transfer the contents to a separatory funnel containing deionized water.

  • Extract the ester with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with saturated NaHCO₃ solution to neutralize the excess acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent to yield the ester.

Visualizing Workflows and Relationships

Diagram 1: Troubleshooting Workflow for Slow Fischer Esterification

G start Slow Reaction Detected check_catalyst Check Catalyst (Type and Amount) start->check_catalyst check_temp Check Temperature start->check_temp check_water Check Water Removal start->check_water check_reagents Check Reagent Stoichiometry and Steric Hindrance start->check_reagents optimize_catalyst Increase Catalyst Loading or Use Stronger Acid check_catalyst->optimize_catalyst optimize_temp Increase Temperature or Use Microwave/Ultrasound check_temp->optimize_temp optimize_water Implement/Improve Water Removal (e.g., Dean-Stark) check_water->optimize_water optimize_reagents Use Large Excess of Alcohol check_reagents->optimize_reagents end Reaction Optimized optimize_catalyst->end optimize_temp->end optimize_water->end optimize_reagents->end

Caption: A troubleshooting flowchart for diagnosing and resolving slow Fischer esterification reactions.

Diagram 2: Logical Relationship of Factors Affecting Reaction Rate

G rate Reaction Rate equilibrium Favorable Equilibrium rate->equilibrium kinetics Favorable Kinetics rate->kinetics excess_alcohol Excess Alcohol equilibrium->excess_alcohol remove_water Water Removal equilibrium->remove_water catalyst Effective Catalyst kinetics->catalyst temperature Sufficient Temperature kinetics->temperature low_sterics Low Steric Hindrance kinetics->low_sterics

Caption: Key factors influencing the rate of Fischer esterification, categorized by their effect on equilibrium and kinetics.

References

Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for the common challenges encountered during the reduction of nitro groups to amines.

Frequently Asked Questions (FAQs)

Q1: My nitro reduction is sluggish or incomplete. What are the common causes and how can I resolve this?

A1: Incomplete or slow reactions are a frequent issue. Several factors could be at play, ranging from the choice of reagents to the reaction setup. Here’s a systematic approach to troubleshooting:

  • Reagent and Catalyst Activity: The activity of your reducing agent or catalyst is paramount.

    • Catalytic Hydrogenation (e.g., Pd/C, Pt/C, Raney Nickel): Catalysts can lose activity over time or due to improper storage. Ensure your catalyst is fresh or from a reliable batch. The catalyst loading might also be insufficient; try increasing the weight percentage of the catalyst. For problematic reductions, higher pressures of H₂ may be necessary.[1]

    • Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl, Zn/AcOH): The purity and surface area of the metal are important. Ensure the metal is finely powdered and activated if necessary. The acid concentration is also critical for the reaction rate.

    • Other Reducing Agents: Reagents like sodium dithionite can decompose upon storage. Always use fresh, high-quality reagents.

  • Solvent and Solubility: Poor solubility of the nitro compound can severely limit the reaction rate.[1]

    • The starting material must be soluble in the reaction solvent. For hydrophobic compounds, consider using solvents like THF or co-solvent systems such as EtOH/water or AcOH.[1] Protic co-solvents can often aid in hydrogenation reactions.[1]

  • Reaction Temperature: While many reductions proceed at room temperature, some substrates require heating to achieve a reasonable reaction rate.[1] However, be cautious, as higher temperatures can sometimes lead to an increase in side products.

  • Potential Side Reactions: The formation of intermediates that are difficult to reduce can stall the reaction. For example, azoxybenzene can be formed, which then requires several more reduction steps to yield the desired aniline.[2]

Q2: I am observing significant amounts of side products, such as hydroxylamines, nitroso, or azoxy compounds. How can I improve the selectivity for the amine?

A2: The formation of side products is a common challenge, stemming from the stepwise nature of nitro group reduction. The key is to control the reaction conditions to favor the complete six-electron reduction to the amine.

  • Choice of Reducing Agent: Some reducing agents are more prone to stopping at intermediate stages. For instance, using LiAlH₄ for the reduction of aromatic nitro compounds can lead to the formation of azo products.[3] Catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Nickel) and metal/acid combinations (Fe, Sn, Zn in acid) are generally reliable for complete reduction to the amine.[3][4]

  • Reaction pH: The pH of the reaction medium can significantly influence the product distribution.[2] Acidic conditions, often used with metals like Fe, Sn, and Zn, generally favor the formation of the amine.[3][4][5]

  • Stoichiometry of Reducing Agent: Ensure a sufficient excess of the reducing agent is used to drive the reaction to completion and reduce any intermediates that may have formed.

  • Temperature Control: Exothermic reactions can lead to localized overheating, which may promote the formation of side products like azobenzene derivatives.[6] Proper temperature control is crucial.

The following diagram illustrates the general reduction pathway and potential side products:

Caption: Nitro Group Reduction Pathway and Side Products.

Q3: My starting material has other functional groups that might be reduced. How can I selectively reduce the nitro group?

A3: Chemoselectivity is a critical consideration in complex molecules. The choice of reducing agent and conditions is key to preserving other sensitive functional groups.

  • Mild Reducing Agents:

    • Fe/NH₄Cl or Fe/AcOH: Iron powder in the presence of ammonium chloride or acetic acid is a mild and often selective method for reducing nitro groups in the presence of other reducible functionalities.[3][7]

    • SnCl₂: Tin(II) chloride is another mild reagent that can selectively reduce nitro groups.[3][8]

    • Sodium Sulfide (Na₂S) or Sodium Hydrosulfide (NaHS): These reagents can be particularly useful for the selective reduction of one nitro group in a dinitro compound.[3] However, Na₂S generally does not reduce aliphatic nitro groups.[3]

  • Catalytic Transfer Hydrogenation: Using a hydrogen donor like ammonium formate with a Pd/C catalyst can be a very mild and effective method for selective nitro group reduction.[8]

The following table summarizes the compatibility of common reducing agents with other functional groups:

Reducing Agent/SystemCompatible Functional GroupsIncompatible/Reactive Functional Groups
H₂/Pd/C Amides, Esters, Carboxylic AcidsAlkenes, Alkynes, Halogens (can be dehalogenated), Benzylic ethers
H₂/Raney Ni Aromatic Halides (less prone to dehalogenation than Pd/C)Alkenes, Alkynes, Aldehydes, Ketones
Fe/HCl or Fe/AcOH Esters, Amides, Nitriles, HalogensAcid-sensitive groups
SnCl₂/HCl Aldehydes, Ketones, Esters, Amides, NitrilesAcid-sensitive groups
Zn/AcOH Esters, Amides, NitrilesAcid-sensitive groups
Na₂S or NaHS Esters, Amides, Nitriles, Aldehydes, Ketones-

Q4: How can I monitor the progress of my reaction to determine when it is complete?

A4: Real-time or periodic monitoring of the reaction is crucial to avoid over- or under-reaction and to optimize reaction times.

  • Thin-Layer Chromatography (TLC): This is the most common and convenient method. A spot of the reaction mixture is compared against spots of the starting material and, if available, the product. The disappearance of the starting material spot indicates completion.

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, GC and HPLC are excellent techniques.[9] They can be used to determine the relative amounts of starting material, product, and any intermediates or side products.

  • Spectroscopic Methods:

    • UV-Vis Spectroscopy: The disappearance of the absorbance corresponding to the nitroaromatic starting material can be monitored.[10]

    • Infrared (IR) Spectroscopy: On-line mid-IR spectroscopy can be a powerful tool for real-time monitoring of hydrogenation reactions in process development.[11] The disappearance of the characteristic nitro group stretches (around 1530 and 1350 cm⁻¹) and the appearance of the N-H stretches of the amine (around 3300-3500 cm⁻¹) can be followed.

The following workflow illustrates a general approach to monitoring the reaction:

Reaction_Monitoring_Workflow Start Start Reaction TakeAliquot Take Aliquot Start->TakeAliquot Analyze Analyze by TLC/GC/HPLC TakeAliquot->Analyze Decision Is Reaction Complete? Analyze->Decision Continue Continue Reaction Decision->Continue No Workup Proceed to Workup Decision->Workup Yes Continue->TakeAliquot

Caption: General Workflow for Reaction Monitoring.

Q5: What are the best practices for the workup and purification of the resulting amine?

A5: The workup procedure is critical for isolating a pure product and can vary significantly depending on the reduction method used.

  • Catalytic Hydrogenation: The primary step is the removal of the solid catalyst by filtration, typically through a pad of Celite or a similar filter aid. The solvent is then removed under reduced pressure.

  • Metal/Acid Reductions:

    • After the reaction is complete, the excess metal is removed by filtration.

    • The acidic reaction mixture is then basified (e.g., with NaOH, Na₂CO₃, or NH₄OH) to neutralize the acid and deprotonate the ammonium salt of the product amine, making it soluble in organic solvents.[5] Be cautious as this is often an exothermic process.

    • The free amine is then extracted into an organic solvent (e.g., ethyl acetate, dichloromethane).

    • The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), and the solvent is evaporated.

  • Purification:

    • Distillation: For liquid amines.

    • Recrystallization: For solid amines.

    • Column Chromatography: A common method for purifying a wide range of compounds.

    • Acid-Base Extraction: The basic nature of the amine can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to extract the amine into the aqueous layer as its salt. The aqueous layer is then basified, and the purified amine is re-extracted into an organic solvent.[12]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation using Pd/C

  • Setup: In a flask suitable for hydrogenation, dissolve the nitro compound (1.0 eq) in an appropriate solvent (e.g., ethanol, ethyl acetate, THF).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (typically 5-10 mol % Pd).

  • Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (using a balloon or a Parr hydrogenator). This is repeated three times. The reaction is then stirred vigorously under a hydrogen atmosphere.

  • Monitoring: The reaction progress is monitored by TLC or HPLC.

  • Workup: Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the catalyst. The Celite pad is washed with the reaction solvent.

  • Isolation: The filtrate is concentrated under reduced pressure to yield the crude amine, which can be further purified if necessary.

Protocol 2: General Procedure for Reduction using Tin(II) Chloride

  • Setup: To a solution of the nitro compound (1.0 eq) in ethanol, add SnCl₂·2H₂O (typically 3-5 eq).

  • Reaction: The mixture is heated to reflux and stirred until the starting material is consumed (monitored by TLC).

  • Workup: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and a saturated aqueous solution of NaHCO₃ is added carefully until the solution is basic.

  • Filtration and Extraction: The resulting suspension is filtered through Celite. The filtrate is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with ethyl acetate.

  • Isolation: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to give the crude amine.

Data Presentation

Table 1: Comparison of Common Reducing Agents for Nitro to Amine Conversion

Reducing AgentTypical ConditionsAdvantagesDisadvantages
H₂/Pd/C H₂ (1 atm or higher), MeOH or EtOH, rtHigh yield, clean reaction, catalyst is recyclableCan reduce other functional groups, potential for dehalogenation, requires specialized equipment for high pressure
Fe/HCl Fe powder, HCl, EtOH/H₂O, refluxInexpensive, effectiveRequires acidic conditions, workup can be tedious due to iron salts
SnCl₂·2H₂O EtOH or EtOAc, refluxMild, good for sensitive substratesStoichiometric amounts of tin salts are produced as waste
Zn/AcOH Zn dust, Acetic Acid, rt or gentle heatingMild conditionsCan be slow, requires acidic medium
(NH₄)₂S or Na₂S EtOH/H₂O, refluxCan be selective for one nitro group in dinitro compoundsUnpleasant odor, can be slow
LiAlH₄ Anhydrous THF or Et₂O, 0 °C to rtPowerful reducing agentReduces many other functional groups, can produce azo compounds from aromatic nitroarenes[3]

References

Technical Support Center: Regioselective Nitration of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the regioselective nitration of substituted benzoic acids.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the regioselective nitration of substituted benzoic acids?

The primary challenge lies in controlling the position (regioisomer) of nitration on the aromatic ring. The carboxylic acid group is a deactivating, meta-directing group, meaning it directs incoming electrophiles, like the nitronium ion (NO₂⁺), to the meta-position.[1][2][3] However, the presence of other substituents on the benzoic acid ring can influence the position of nitration, often leading to a mixture of ortho, meta, and para isomers.[4][5] Achieving a high yield of the desired isomer while minimizing the formation of others is the main goal.

Q2: Why is the carboxylic acid group a meta-director?

The carboxylic acid (-COOH) group is an electron-withdrawing group.[1][3][6] It deactivates the aromatic ring towards electrophilic attack by withdrawing electron density, particularly from the ortho and para positions, through both inductive and resonance effects.[1][2] This destabilizes the carbocation intermediates (arenium ions) formed during ortho and para attack.[1][7] Consequently, the meta position, which is less deactivated, becomes the preferred site of attack for the electrophile.[1][7]

Q3: How do other substituents on the benzoic acid ring affect regioselectivity?

Other substituents exert their own directing effects, which can either reinforce or compete with the meta-directing effect of the carboxylic acid group.

  • Activating Groups (e.g., -OH, -OCH₃, -CH₃): These groups are typically ortho, para-directors.[6][8][9] Their presence can lead to a more complex mixture of products.

  • Deactivating Groups (e.g., other -NO₂, -CN): These are also meta-directors. Their presence will further deactivate the ring and generally direct incoming groups to a position that is meta to both substituents, if possible.[6][9]

  • Halogens (e.g., -Cl, -Br): Halogens are deactivating but are ortho, para-directors.[6][8][10] This can lead to the formation of ortho and para nitro isomers in addition to the meta product.

Q4: What is the role of steric hindrance in these reactions?

Steric hindrance, the spatial arrangement of atoms, can significantly influence the regioselectivity.[11][12] Bulky substituents on the ring or a bulky electrophile can prevent attack at the ortho positions, leading to a higher proportion of the para or meta isomers.[11][13] For example, in the nitration of toluene, while both ortho and para positions are activated, the para product is often favored to minimize steric clash.[9][13]

Troubleshooting Guides

Problem 1: Low yield of the desired nitrobenzoic acid.

Possible Cause Troubleshooting Steps
Incomplete Reaction - Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using techniques like TLC or ¹H NMR. - Verify the concentration and purity of the nitric and sulfuric acids. The formation of the nitronium ion is dependent on a strong acid catalyst.[14][15]
Substrate is too deactivated - For strongly deactivated benzoic acids, consider using stronger nitrating agents (e.g., fuming nitric acid) or increasing the reaction temperature. However, be aware that harsher conditions can lead to side reactions and decreased selectivity.[16]
Loss of product during workup - Nitrobenzoic acids have some solubility in water, especially at higher temperatures. Ensure the precipitation and filtration steps are carried out in an ice bath to minimize losses.[17][18] - During extraction, ensure the pH is adjusted correctly to ensure the carboxylic acid is in its protonated, less water-soluble form.

Problem 2: Poor regioselectivity with a mixture of isomers.

Possible Cause Troubleshooting Steps
Incorrect Reaction Temperature - Temperature control is crucial for regioselectivity. For the nitration of benzoic acid, maintaining a low temperature (0-5 °C) is critical to favor the formation of the meta-isomer and reduce the formation of the ortho-isomer.[17][19]
Competing Directing Effects - When the benzoic acid has other substituents, carefully consider their directing effects. It may be necessary to accept a mixture of isomers and purify the desired product using techniques like column chromatography or recrystallization.
Steric Factors - If trying to favor a less sterically hindered position (e.g., para over ortho), ensure the reaction conditions do not promote isomerization.

Quantitative Data on Isomer Distribution

The following table summarizes typical isomer distributions for the nitration of selected substituted aromatic compounds. Note that specific yields and ratios can vary based on reaction conditions.

SubstrateMajor Product(s)Ortho (%)Meta (%)Para (%)Reference
Benzoic Acidm-Nitrobenzoic acid~20~78.5~1.5[19]
Tolueneo- and p-Nitrotoluene58.54.537[13]
tert-Butylbenzenep-Nitro-tert-butylbenzene16875[13]
Chlorobenzeneo- and p-Nitrochlorobenzene30169[13]
Ethyl Benzoatem-Nitroethyl benzoate28684[13]

Experimental Protocols

Key Experiment: Nitration of Benzoic Acid to 3-Nitrobenzoic Acid

This protocol is a general guideline. Researchers should always consult safety data sheets and perform a risk assessment before conducting any experiment.

Materials:

  • Benzoic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice

  • Distilled water

Procedure:

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath to 0 °C or below, slowly add concentrated sulfuric acid to concentrated nitric acid with constant stirring. Keep this mixture cold.[17]

  • Preparation of the Reaction Mixture: In a separate beaker, add concentrated sulfuric acid and cool it to 0 °C or below in an ice bath.[17]

  • Addition of Benzoic Acid: Slowly add dry benzoic acid to the cold sulfuric acid while maintaining the temperature below 5 °C. The mixture may become a paste.[17]

  • Nitration Reaction: Slowly add the cold nitrating mixture to the cold benzoic acid-sulfuric acid mixture. The rate of addition should be controlled to ensure the temperature does not exceed 5 °C.[17][19]

  • Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 10-15 minutes.[17]

  • Product Precipitation: Pour the reaction mixture over a slurry of ice and water with vigorous stirring. The 3-nitrobenzoic acid should precipitate as a solid.[17]

  • Isolation and Purification: Filter the solid product using vacuum filtration and wash it repeatedly with cold water to remove any residual acid.[17] The product can be further purified by recrystallization from hot water.[19]

Visualizations

Electrophilic_Aromatic_Substitution cluster_step1 Step 1: Generation of Electrophile cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium ion) HNO3->NO2_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ Benzoic_Acid Substituted Benzoic Acid H2O H₂O Arenium_Ion Arenium Ion (Sigma Complex) Benzoic_Acid->Arenium_Ion + NO₂⁺ Arenium_Ion_2 Arenium Ion Final_Product Nitrobenzoic Acid H3O_plus H₃O⁺ Arenium_Ion_2->Final_Product + H₂O

Caption: General mechanism of the electrophilic aromatic nitration of a substituted benzoic acid.

Troubleshooting_Regioselectivity start Poor Regioselectivity (Isomer Mixture) q_temp Was the reaction temperature controlled (e.g., 0-5 °C)? start->q_temp a_temp_no Lower and strictly maintain temperature. q_temp->a_temp_no No q_substituents Does the substrate have competing ortho, para- directing groups? q_temp->q_substituents Yes end Improved Regioselectivity a_temp_no->end a_substituents_yes Isomer mixture is likely. Purify the desired product (e.g., chromatography, recrystallization). q_substituents->a_substituents_yes Yes q_sterics Is steric hindrance a significant factor? q_substituents->q_sterics No a_substituents_yes->end a_sterics_yes Consider that less hindered positions will be favored. This may be an inherent property of the substrate. q_sterics->a_sterics_yes Yes q_sterics->end No a_sterics_yes->end

Caption: Troubleshooting workflow for poor regioselectivity in nitration reactions.

Directing_Effects cluster_activating Activating Groups cluster_deactivating Deactivating Groups cluster_halogens Halogens activating_group -OH, -NH₂, -OR, -R (Electron Donating) ortho_para_directing Ortho, Para-Directing activating_group->ortho_para_directing ring_activation Increases ring reactivity activating_group->ring_activation deactivating_group -NO₂, -COOH, -CN, -SO₃H (Electron Withdrawing) meta_directing Meta-Directing deactivating_group->meta_directing ring_deactivation Decreases ring reactivity deactivating_group->ring_deactivation halogens -F, -Cl, -Br, -I ortho_para_directing_halo Ortho, Para-Directing halogens->ortho_para_directing_halo ring_deactivation_halo Weakly Deactivating halogens->ring_deactivation_halo

Caption: Influence of substituent groups on the regioselectivity of electrophilic aromatic substitution.

References

Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals to minimize or prevent unwanted ester hydrolysis during the workup phase of esterification reactions.

Frequently Asked Questions (FAQs)

Q1: What is ester hydrolysis and why is it a problem during the workup?

A1: Ester hydrolysis is the chemical breakdown of an ester into its parent carboxylic acid and alcohol.[1][2] This reaction is essentially the reverse of the Fischer esterification and can be catalyzed by the presence of acid or base in water.[3][4][5] During the workup, the goal is to isolate the pure ester. However, the aqueous solutions (water, acidic, or basic washes) used to remove catalysts and unreacted starting materials create the perfect environment for this unwanted reverse reaction, potentially leading to a significant reduction in the final product yield.

Q2: Which workup steps pose the highest risk for ester hydrolysis?

A2: The highest risk comes from aqueous wash steps. Specifically:

  • Quenching the reaction: Adding water or aqueous solutions to the reaction mixture.

  • Acid wash: Using dilute acid to remove basic impurities, though less common in esterification workups.

  • Base wash: Using a basic solution, such as sodium bicarbonate or sodium hydroxide, to neutralize and remove the acid catalyst (e.g., H₂SO₄) and any excess carboxylic acid starting material.[6][7][8] While necessary, this step can induce base-catalyzed hydrolysis (saponification), which is often irreversible under the reaction conditions.[4][9][10]

Q3: I suspect my ester is hydrolyzing during workup. What are the common signs?

A3: The most common signs of unintended hydrolysis are a lower-than-expected yield of the final ester product and the reappearance of the starting carboxylic acid. This can be confirmed by analytical techniques such as:

  • Thin-Layer Chromatography (TLC): Appearance of a spot corresponding to the more polar carboxylic acid starting material.

  • NMR Spectroscopy: Presence of peaks corresponding to the starting carboxylic acid in the ¹H or ¹³C NMR spectrum of the crude product.[7]

  • IR Spectroscopy: A broad O-H stretch characteristic of a carboxylic acid may appear alongside the C=O ester peak.

Q4: Should I use a strong or weak base to neutralize the acid catalyst?

A4: It is almost always preferable to use a mild, weak base. A saturated or 10% aqueous solution of sodium bicarbonate (NaHCO₃) is a common choice.[6][11][12] Strong bases like sodium hydroxide (NaOH) significantly increase the rate of base-catalyzed hydrolysis (saponification) and should be avoided unless the ester is known to be highly resistant to hydrolysis.[9][13] The reaction with NaHCO₃ is also easily monitored by the cessation of CO₂ gas evolution.[8]

Q5: How does temperature influence the rate of hydrolysis during the workup?

A5: Hydrolysis rates are strongly dependent on temperature.[13][14] Higher temperatures provide the energy needed to overcome the reaction's activation energy, thus accelerating the rate of hydrolysis.[14][15] To minimize hydrolysis, it is highly recommended to perform all aqueous washes with cold solutions (e.g., ice-cold water, cold saturated NaHCO₃) and to keep the separatory funnel cool in an ice bath if the ester is particularly sensitive.[12]

Q6: What is the purpose of a brine wash, and how does it help prevent hydrolysis?

A6: A brine wash involves washing the organic layer with a saturated aqueous solution of sodium chloride (NaCl). It serves two main purposes. First, it reduces the solubility of the organic product in the aqueous layer, a phenomenon known as "salting out," which helps to maximize the transfer of the ester into the organic phase.[7] Second, it helps to remove the bulk of dissolved water from the organic layer before the final drying step, thereby reducing the potential for hydrolysis to occur while the product is stored in solution before solvent evaporation.[7][12]

Troubleshooting Guide: Low Ester Yield Due to Hydrolysis

If you are experiencing low yields and have confirmed the presence of the starting carboxylic acid in your crude product, use this guide to troubleshoot the source of the hydrolysis.

TroubleshootingGuide start Low Ester Yield & Carboxylic Acid Present q1 What base was used for neutralization? start->q1 s1_strong Strong Base (e.g., NaOH, KOH) q1->s1_strong Strong s1_weak Weak Base (e.g., NaHCO3) q1->s1_weak Weak rec1 Recommendation: Use cold, saturated NaHCO3 or Na2CO3. Avoid strong bases. s1_strong->rec1 q2 At what temperature was the workup performed? s1_weak->q2 rec1->q2 s2_warm Room Temp or Warmer q2->s2_warm Warm s2_cold Cold / Ice Bath q2->s2_cold Cold rec2 Recommendation: Perform all aqueous washes with ice-cold solutions to slow kinetics. s2_warm->rec2 q3 Was the organic layer thoroughly dried? s2_cold->q3 rec2->q3 s3_no No / Insufficiently q3->s3_no No s3_yes Yes (e.g., with Na2SO4) q3->s3_yes Yes rec3 Recommendation: Use an anhydrous drying agent (e.g., Na2SO4, MgSO4) until it no longer clumps. s3_no->rec3 end_node Problem Resolved s3_yes->end_node rec3->end_node

Caption: Troubleshooting decision tree for diagnosing causes of ester hydrolysis during workup.

Data & Key Parameters

The rate of unwanted ester hydrolysis is influenced by several factors. Minimizing these factors during the workup is critical for maximizing product yield.

ParameterEffect on Hydrolysis RateRecommended Action During Workup
pH / Base Strength The rate increases significantly at high pH. Strong bases (e.g., NaOH) promote rapid, irreversible saponification.[9][15]Use a weak base (e.g., saturated NaHCO₃) for neutralization.[6][11][12]
Temperature The rate increases with temperature. A study on the hydrolysis of certain esters showed the reaction was fast at 60-70°C but slow and incomplete at room temperature.[13][14]Conduct all aqueous washes with ice-cold solutions to slow the reaction kinetics.[12]
Contact Time Longer exposure to aqueous acidic or basic conditions increases the extent of hydrolysis.Perform extractions and washes efficiently and without delay. Do not let layers sit unseparated for extended periods.
Water Concentration As a reactant in hydrolysis, excess water can shift the equilibrium away from the desired ester product, especially under acidic conditions.[3][4][16]After initial washes, use a brine wash to remove bulk water, followed by a thorough drying step with an anhydrous salt (e.g., Na₂SO₄, MgSO₄).[7][8]
Steric Hindrance Bulky chemical groups near the ester functional group can sterically hinder the approach of water or hydroxide ions, slowing the rate of hydrolysis.[17][18]This is a molecular design consideration rather than a workup technique, but be aware that sterically hindered esters are generally more stable.

Experimental Protocols

Protocol 1: Standard Workup for Acid-Catalyzed Esterification (Minimizing Hydrolysis)

This protocol outlines a typical workup procedure following a Fischer esterification reaction designed to isolate the ester product while minimizing its hydrolytic decomposition.

  • Cool the Reaction: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. For sensitive esters, it is advisable to then place the flask in an ice bath.

  • Dilute and Transfer: Transfer the cooled reaction mixture to a separatory funnel. Use a suitable, water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, dichloromethane) to rinse the reaction flask and add this rinsing to the separatory funnel.[8] Add cold deionized water to the funnel to dilute the mixture.[8]

  • Initial Water Wash: Gently shake the separatory funnel, venting frequently to release any pressure. Allow the layers to separate and discard the aqueous layer. This initial wash removes the bulk of the excess alcohol (if water-soluble) and some of the acid catalyst.[7]

  • Neutralization with Weak Base: Add cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution to the organic layer in the separatory funnel.[6][8][12]

    • Caution: Swirl the unstoppered funnel initially to control the rate of CO₂ evolution before stoppering and shaking.[8] Vent frequently.

    • Continue washing with fresh portions of NaHCO₃ solution until no more gas evolves. This indicates that all acid has been neutralized.

  • Brine Wash: Wash the organic layer with a portion of cold, saturated aqueous NaCl (brine).[7][12] This step helps to remove residual water and reduces the solubility of the ester in any remaining aqueous phase.

  • Drying the Organic Layer: Drain the organic layer into an Erlenmeyer flask. Add an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[7][8] Add the agent until it no longer clumps together and flows freely, which indicates all trace water has been absorbed.[7]

  • Isolate the Product: Filter the organic solution by gravity filtration to remove the drying agent. Remove the solvent from the filtrate using a rotary evaporator to yield the crude ester product.

  • Further Purification: If necessary, further purify the crude product by distillation or column chromatography.

ExperimentalWorkflow start End of Reaction cool Cool Mixture to RT (Ice Bath for Sensitive Esters) start->cool transfer Transfer to Separatory Funnel & Dilute with Organic Solvent cool->transfer wash1 Wash with Cold H₂O transfer->wash1 wash2 Wash with Cold sat. NaHCO₃ (until no more CO₂ evolves) wash1->wash2 wash3 Wash with Cold Brine wash2->wash3 dry Dry Organic Layer (e.g., Na₂SO₄) wash3->dry filter Filter to Remove Drying Agent dry->filter evaporate Remove Solvent (Rotary Evaporator) filter->evaporate end_node Crude Ester Product evaporate->end_node

Caption: Standard experimental workflow for an esterification workup designed to prevent hydrolysis.

References

"solvent selection for effective recrystallization of nitroaromatic compounds"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Recrystallization of Nitroaromatic Compounds

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on solvent selection for the effective recrystallization of nitroaromatic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a solvent for recrystallizing nitroaromatic compounds?

A1: The ideal solvent should exhibit a steep solubility curve for the target nitroaromatic compound. This means the compound should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., room temperature or 0-4 °C).[1][2] This temperature-dependent solubility is crucial for maximizing product recovery. Additionally, the solvent should either dissolve impurities completely, even at low temperatures, or not dissolve them at all, allowing for their removal by filtration.[2] The solvent must also be chemically inert towards the nitroaromatic compound.[2]

Q2: How does the polarity of nitroaromatic compounds influence solvent choice?

A2: Nitroaromatic compounds are generally polar due to the presence of the electron-withdrawing nitro group(s). According to the "like dissolves like" principle, polar solvents are often good candidates for dissolving them.[3] However, the overall polarity of the molecule also depends on other substituents on the aromatic ring. For instance, nitroanilines also contain a basic amino group, which influences their solubility.[4] A common rule of thumb is that solvents containing similar functional groups to the compound being recrystallized can be effective solubilizers.[5] For nitroaryl compounds, alcoholic solvents are often a good starting point.[5]

Q3: When should a mixed solvent system be used?

A3: A mixed solvent system, or solvent pair, is employed when no single solvent meets all the ideal criteria.[6] This technique is useful when a compound is too soluble in one solvent and poorly soluble in another.[6] The procedure typically involves dissolving the nitroaromatic compound in a minimum amount of the "good" solvent (in which it is highly soluble) at an elevated temperature. The "bad" solvent (in which the compound is sparingly soluble) is then added dropwise until the solution becomes cloudy, indicating the saturation point.[6] A few drops of the good solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. Common solvent pairs often consist of a polar and a non-polar solvent that are miscible, such as ethanol-water.[6]

Q4: Are there any specific safety precautions for recrystallizing nitroaromatic compounds?

A4: Yes. Many nitroaromatic compounds, particularly those with multiple nitro groups like 2,4,6-trinitrotoluene (TNT), are energetic materials and can be explosive.[7][8] It is crucial to handle these compounds with appropriate safety measures, including avoiding friction and shock. When heating solutions of these compounds, always use a heating mantle or a water/oil bath; never an open flame.[1] Ensure the solvent's boiling point is well below the decomposition temperature of the nitroaromatic compound to prevent "oiling out" or decomposition. Oiling out occurs when the solid melts before dissolving, which can trap impurities.[9]

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of nitroaromatic compounds.

Problem 1: The nitroaromatic compound "oils out" instead of forming crystals.
  • Cause: The melting point of the compound may be lower than the boiling point of the solvent, causing it to melt before dissolving.[9] This can also be caused by a high concentration of impurities.

  • Solution:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of additional solvent to lower the saturation temperature.

    • Allow the solution to cool more slowly. Very slow cooling can favor crystal formation over oiling out.

    • If the problem persists, consider using a different solvent with a lower boiling point or a mixed solvent system.

Problem 2: No crystals form upon cooling.
  • Cause: This is often due to using too much solvent, resulting in a solution that is not saturated at lower temperatures.[10] It can also be due to supersaturation, where the compound remains in solution even below its saturation point.[10]

  • Solution:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the solution.[10] The tiny scratches on the glass can provide a surface for nucleation.

    • Seed Crystals: Add a very small crystal of the pure nitroaromatic compound (a "seed crystal") to the solution to initiate crystallization.[10]

    • Reduce Solvent Volume: If induction methods fail, gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the solute, and then allow it to cool again.[10]

    • Cool Further: If crystals still do not appear, cool the solution in an ice-salt bath.

Problem 3: The yield of recrystallized product is very low.
  • Cause: Several factors can lead to poor recovery:

    • Using an excessive amount of solvent.[11]

    • Premature crystallization during a hot filtration step.

    • Washing the collected crystals with a solvent that is not ice-cold.[10]

    • The chosen solvent may be too effective, keeping a significant amount of the product dissolved even at low temperatures.

  • Solution:

    • Use the minimum amount of near-boiling solvent necessary to dissolve the crude product.[10]

    • If hot filtration is necessary, pre-heat the funnel and flask to prevent the solution from cooling and crystallizing prematurely.

    • Always wash the final crystals with a minimal amount of ice-cold solvent.[10]

    • Before discarding the filtrate (mother liquor), cool it in an ice bath to see if more crystals form. If a significant amount of product remains in the mother liquor, you may need to reconsider your choice of solvent.

Logical Troubleshooting Workflow

Troubleshooting_Recrystallization start Start Recrystallization dissolve Dissolve Nitroaromatic in Hot Solvent start->dissolve oiling_out Does the Compound 'Oil Out'? dissolve->oiling_out cool Cool Solution crystals_form Do Crystals Form? cool->crystals_form check_yield Collect Crystals & Check Yield crystals_form->check_yield Yes induce_crystallization Induce Crystallization: - Scratch Flask - Add Seed Crystal crystals_form->induce_crystallization No oiling_out->cool No reheat_add_solvent Reheat to Dissolve Oil, Add More Solvent, Cool Slowly oiling_out->reheat_add_solvent Yes low_yield Is Yield Low? check_yield->low_yield end_ok Successful Recrystallization low_yield->end_ok No end_fail Re-evaluate Solvent/ Procedure low_yield->end_fail Yes induce_crystallization->crystals_form reduce_solvent Reduce Solvent Volume (Boil Off Excess) induce_crystallization->reduce_solvent Still No Crystals reduce_solvent->cool reduce_solvent->end_fail Still No Crystals reheat_add_solvent->cool reassess_solvent Reassess Solvent Choice

Caption: A flowchart for troubleshooting common recrystallization issues.

Data Presentation: Solvent Selection for Nitroaromatic Compounds

The selection of an appropriate solvent is critical for successful recrystallization. The following tables summarize suitable solvents for various nitroaromatic compounds based on literature data.

Table 1: Single Solvent Systems
Nitroaromatic CompoundRecommended Solvent(s)Comments
m-DinitrobenzeneEthanol[1]Water is unsuitable due to the non-polar nature of the compound.[3]
Methanol[12]Used in a method to separate m-dinitrobenzene from its isomers.[12]
2,4,6-Trinitrotoluene (TNT)Nitric Acid (55-68%)[13]Effective for purification and can be recycled.[14]
Carbon TetrachlorideLow solubility requires a high solvent-to-solute ratio.[15]
p-NitrophenolWaterCan be crystallized from an aqueous solution under specific pH and bisulfite conditions.[16]
4-NitroanilineAcetone, Methanol, TolueneMentioned as potential solvents in a solubility testing experiment.[4]
Table 2: Mixed Solvent Systems
Nitroaromatic CompoundSolvent System (Good:Bad)Ratio (v/v)Comments
2,4,6-Trinitrotoluene (TNT)Ethanol : Ethyl Acetate5:1Used for recrystallization to achieve high purity (>99.9%).[7]
Ethylene Dichloride : Carbon TetrachlorideVariesA small amount of ethylene dichloride increases the solvent power of carbon tetrachloride, allowing for better recovery.[15]
p-NitroanilineEthanol : Water1:1Reported to yield large, needle-shaped crystals.[17]
Table 3: Solubility Data for 2,4,6-Trinitrotoluene (TNT)
SolventTemperature (°C)Solubility (g / 100g of solvent)
Carbon Tetrachloride200.34
401.75
606.90
7524.35
Ethylene Dichloride2030
40100
60422
75857
Data sourced from US Patent 1,936,607[15]

Experimental Protocols

Protocol 1: General Single-Solvent Recrystallization

This protocol outlines the standard procedure for purifying a solid nitroaromatic compound using a single solvent.

Single_Solvent_Recrystallization cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_collection Collection & Drying A 1. Place crude solid in Erlenmeyer flask B 2. Add a small amount of solvent and boiling chips A->B C 3. Heat solution to boiling B->C D 4. Add minimum amount of hot solvent until solid dissolves C->D E 5. (Optional) Hot gravity filtration to remove insoluble impurities D->E F 6. Allow solution to cool slowly to room temperature E->F G 7. Cool further in an ice bath to maximize crystal formation F->G H 8. Collect crystals by vacuum filtration G->H I 9. Wash crystals with a small amount of ice-cold solvent H->I J 10. Dry the pure crystals I->J Two_Solvent_Recrystallization A 1. Dissolve crude solid in minimum amount of hot 'good' solvent B 2. Add 'bad' solvent dropwise to the hot solution until persistent cloudiness appears A->B C 3. Add a few drops of 'good' solvent to redissolve the precipitate and get a clear solution B->C D 4. Cool slowly to room temp, then in an ice bath C->D E 5. Collect, wash, and dry the crystals D->E

References

Technical Support Center: Scaling Up the Reduction of Methyl 4,5-dimethyl-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical support for researchers, scientists, and drug development professionals on the safe and efficient scale-up of the reduction of Methyl 4,5-dimethyl-2-nitrobenzoate to its corresponding amine, Methyl 2-amino-4,5-dimethylbenzoate. The information is presented in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the most common and scalable methods for reducing this compound? A1: The most prevalent industrial method is catalytic hydrogenation, typically using hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.[1][2][3] This method is favored for its high efficiency and clean workup, as the main byproduct is water.[4][5] Alternative methods include using metals like iron (Fe) in acidic media, which can be cost-effective but may lead to challenges in removing metal impurities during purification.[4][6]

Q2: What are the primary safety hazards to consider when scaling up this reaction? A2: The primary hazards are the highly exothermic nature of the nitro group reduction and the use of flammable hydrogen gas under pressure.[4][7] Most nitro group reductions are very exothermic and require careful design and safety testing to ensure safe operation.[4] Poorly managed heat removal can lead to a dangerous thermal runaway.[5] Additionally, Pd/C catalysts can be pyrophoric, especially after the reaction when dry and saturated with hydrogen, posing a fire risk if handled improperly in the air.

Q3: Why is thermal management so critical during scale-up? A3: Thermal management is crucial because as the reaction volume increases, the surface-area-to-volume ratio of the reactor decreases. This significantly reduces the efficiency of heat dissipation through the reactor walls. An unmanaged exotherm can cause the reaction temperature and pressure to rise uncontrollably, leading to solvent boiling, side reactions, and potentially a vessel rupture.[5][7] Performing reaction calorimetry (RC1) studies at the lab scale is essential to quantify the heat of reaction and design an adequate cooling strategy for the plant scale.[4]

Q4: Beyond thermal safety, what are the key process challenges in scaling up catalytic hydrogenation? A4: Key challenges include:

  • Mass Transfer Limitations: Catalytic hydrogenation is a three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen). Efficient mixing and agitation are critical to ensure hydrogen is transferred effectively from the gas phase to the catalyst surface.[5][7] Poor mass transfer can slow the reaction rate and lead to the formation of hazardous intermediates like hydroxylamines.

  • Catalyst Handling and Filtration: On a large scale, handling potentially pyrophoric catalysts requires specialized procedures like inert atmosphere filtration. The filtration itself can be slow if the catalyst particles are too fine.

  • Reproducibility: Ensuring consistent reaction times, yield, and purity between lab, pilot, and production scales can be difficult due to variations in reactor geometry, agitation efficiency, and heat transfer capabilities.[8]

Q5: How can I monitor the reaction's progress effectively at a large scale? A5: Reaction progress can be monitored by measuring hydrogen uptake; a cessation of uptake typically indicates completion. This is often done using a gas flow meter or by monitoring the pressure drop in the reactor headspace from a hydrogen reservoir of known volume. For in-process checks, high-performance liquid chromatography (HPLC) analysis of reaction samples can be used to quantify the disappearance of the starting material and the appearance of the product.

Troubleshooting Guide

Problem: The reaction is very slow or appears to have stalled.

  • Q: Could the catalyst be the issue?

    • A: Yes. The catalyst may be deactivated or poisoned.[9] Ensure the starting material and solvent are free from impurities like sulfur or heavy metals. Also, verify that the catalyst loading is appropriate for the scale. If reusing a catalyst, its activity may have diminished.

  • Q: Is it possible my agitation is insufficient?

    • A: This is a very common scale-up problem.[7] Inadequate agitation leads to poor gas-liquid mass transfer, meaning the catalyst is "starved" of hydrogen.[7] This slows the reaction rate significantly. You may need to increase the agitation speed or evaluate if the impeller design is suitable for efficient gas dispersion at your current scale.

  • Q: Could the hydrogen pressure be too low?

    • A: Yes, the reaction rate is dependent on hydrogen pressure. Ensure the pressure is maintained at the setpoint and that there are no leaks in the system. While minimizing H2 pressure is a green chemistry goal, a certain level is required to drive the reaction efficiently.[4]

Problem: I am observing significant amounts of impurities.

  • Q: What kind of impurities are common and why do they form?

    • A: Incomplete reduction can lead to the formation of nitroso or hydroxylamine intermediates.[10][11] These can sometimes react further to form dimeric azo or azoxy compounds.[11] These impurities often arise from catalyst "starvation" (poor hydrogen availability) or low reaction temperatures.

  • Q: How can I minimize the formation of these impurities?

    • A: Ensure excellent agitation and consistent hydrogen pressure throughout the reaction to avoid localized areas of low hydrogen concentration. Running the reaction at a slightly elevated temperature (while maintaining thermal control) can also help drive the reaction to completion and reduce intermediate buildup.

Problem: The exotherm is difficult to control during the reaction.

  • Q: My reaction temperature is overshooting the setpoint. What should I do?

    • A: The rate of heat generation is exceeding your cooling capacity. Immediately stop the hydrogen feed to halt the reaction. If scaling up, the most likely cause is that the substrate was added too quickly or the initial concentration is too high for the plant's cooling capabilities.[4]

  • Q: How can I prevent this from happening on future batches?

    • A: Re-evaluate your process based on calorimetry data.[4] The safest approach for a highly exothermic reaction is to operate in a semi-batch mode, where the nitro compound is added gradually to the reactor containing the catalyst and solvent under hydrogen pressure. This allows the rate of heat generation to be controlled by the addition rate, ensuring it never overwhelms the cooling system.

Data Summary Tables

Table 1: Comparison of Common Reduction Methods

FeatureCatalytic Hydrogenation (Pd/C, H₂)Metal Reduction (Fe/HCl)
Reagents H₂ gas, Pd/C catalystIron powder, Acid (e.g., HCl)
Typical Solvents Methanol, Ethanol, Ethyl AcetateWater, Ethanol
Pros High yield, clean reaction, easy product isolationLow reagent cost, well-established
Cons Flammable H₂ gas, catalyst cost, pyrophoric catalystStoichiometric metal waste, potential metal contamination of product, corrosive
Scale-Up Safety High exotherm, H₂ pressure managementHigh exotherm, handling of corrosive acids

Table 2: Key Parameters for Scale-Up Consideration

ParameterLaboratory Scale (1-10 g)Pilot/Production Scale (1 kg+)Key Consideration for Scale-Up
Heat Transfer High surface-area-to-volume ratio; easy to controlLow surface-area-to-volume ratio; heat removal is criticalPerform calorimetry; use reactor jackets and internal cooling coils; control addition rates.[5][7]
Mass Transfer Generally efficient due to small volumeCan be the rate-limiting stepOptimize agitator speed and design; ensure proper gas sparging/dispersion.[7]
Catalyst Loading 0.5 - 5 mol%0.05 - 1 mol% (optimized for cost)Balance reaction time with catalyst cost and downstream removal efforts.
H₂ Pressure 1-4 bar (15-60 psi)4-10 bar (60-150 psi)Higher pressure increases reaction rate but requires appropriately rated equipment.
Reaction Time 2-8 hours8-24 hoursHighly dependent on mass transfer, temperature, and pressure.

Experimental Protocols

Lab Scale Protocol (Illustrative)

  • Reactor Setup: To a 250 mL hydrogenation flask, add this compound (5.0 g, 23.9 mmol).

  • Solvent Addition: Add 50 mL of methanol.

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C (0.25 g, 5 wt%). Caution: Dry Pd/C is pyrophoric.

  • Hydrogenation: Seal the flask, connect it to a hydrogenation apparatus (e.g., Parr shaker), and purge the system with nitrogen three times, followed by purging with hydrogen three times.

  • Reaction: Pressurize the vessel to 3 bar (approx. 45 psi) with hydrogen. Begin vigorous stirring and heat to 40°C.

  • Monitoring: Monitor the reaction by hydrogen uptake. The reaction is typically complete in 4-6 hours.

  • Workup: Once complete, cool the vessel to room temperature and carefully vent the hydrogen. Purge the system with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol (2 x 10 mL). Caution: Keep the filter cake wet to prevent ignition.

  • Isolation: Concentrate the filtrate under reduced pressure to yield Methyl 2-amino-4,5-dimethylbenzoate as a solid.

Pilot Scale-Up Protocol (Key Considerations)

  • Reactor Preparation: Ensure the production-scale reactor is clean, dry, and pressure-tested.

  • Inerting: Purge the reactor thoroughly with nitrogen to achieve an oxygen level below 1%.

  • Solvent and Catalyst Charge: Charge the solvent, followed by the catalyst as a slurry in the solvent to prevent dust formation and reduce pyrophoric risk.

  • Hydrogen Purge: Purge the headspace with hydrogen multiple times.

  • Semi-Batch Addition: Pressurize the reactor to the target pressure (e.g., 5 bar) with hydrogen. Heat the solvent/catalyst slurry to the reaction temperature (e.g., 50°C). Prepare a solution of the this compound in the reaction solvent and add it subsurface via a dosing pump over 4-6 hours, carefully controlling the internal temperature with the reactor cooling jacket.

  • Monitoring and Completion: After the addition is complete, maintain the reaction conditions until hydrogen uptake ceases and HPLC analysis confirms the absence of starting material.

  • Catalyst Filtration: Cool the batch and purge with nitrogen. Transfer the slurry through a contained filtration system (e.g., Nutsche filter dryer) under a nitrogen atmosphere to safely remove the catalyst.

  • Isolation: The resulting product solution can be concentrated, and the product isolated by crystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation prep_reactants Prepare Reactants & Solvent charge_reactor Charge Reactor with Solvent & Catalyst Slurry prep_reactants->charge_reactor inert Inert Reactor (N2 Purge) charge_reactor->inert pressurize Pressurize with H2 inert->pressurize heat Heat to Temp pressurize->heat add_substrate Controlled Substrate Addition (Semi-Batch) heat->add_substrate react Hold & Monitor (H2 Uptake / HPLC) add_substrate->react cool Cool & N2 Purge react->cool filter_catalyst Contained Filtration (Keep Catalyst Wet) cool->filter_catalyst isolate Isolate Product (Crystallization) filter_catalyst->isolate

Caption: Scaled-up experimental workflow for catalytic hydrogenation.

troubleshooting_tree start Problem: Reaction is Slow or Stalled q_agitation Is agitation vigorous & creating a vortex? start->q_agitation q_h2 Is H2 pressure stable and at setpoint? q_agitation->q_h2 Yes sol_agitation Solution: Increase agitation speed. Evaluate impeller design for gas dispersion. q_agitation->sol_agitation No q_catalyst Is catalyst loading correct? Is it fresh/active? q_h2->q_catalyst Yes sol_h2 Solution: Check for leaks. Verify H2 supply. q_h2->sol_h2 No sol_catalyst Solution: Verify catalyst charge. Consider using fresh catalyst. Test for catalyst poisons. q_catalyst->sol_catalyst No ok Continue Monitoring q_catalyst->ok Yes

Caption: Troubleshooting logic for a slow or stalled hydrogenation reaction.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of Methyl 4,5-dimethyl-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for Methyl 4,5-dimethyl-2-nitrobenzoate. In the absence of experimentally published spectra for the target compound, this guide presents predicted NMR data and offers a comparative analysis with structurally related molecules. This information is intended to serve as a valuable resource for the identification, characterization, and quality control of this and similar chemical entities in a research and development setting.

¹H and ¹³C NMR Spectral Data of this compound (Predicted)

The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized below. These values are based on computational models and should be confirmed by experimental data when available.

¹H NMR (Predicted)
Assignment Chemical Shift (δ, ppm) Multiplicity Integration
H-37.8 – 8.2Singlet1H
H-67.8 – 8.2Singlet1H
-OCH₃ (Ester)3.8 – 3.9Singlet3H
-CH₃ (C4/C5)2.3 – 2.5Singlet3H
-CH₃ (C4/C5)2.3 – 2.5Singlet3H
¹³C NMR (Predicted)
Assignment Chemical Shift (δ, ppm)
C=O (Ester)165-175
C-2 (Ar-NO₂)145-150
Aromatic Carbons120-150
-OCH₃ (Ester)~52
-CH₃ (Ring)15-25

Comparative NMR Data of Structurally Related Compounds

For a comprehensive understanding, the NMR data of this compound can be compared with that of structurally similar molecules. The experimental data for these analogs provide a basis for the interpretation of the predicted spectra of the target compound.

Compound ¹H NMR Chemical Shifts (δ, ppm) ¹³C NMR Chemical Shifts (δ, ppm)
Methyl 4-nitrobenzoate [1]3.98 (s, 3H), 8.21 (d, J = 8.6 Hz, 2H), 8.30 (d, J = 8.6 Hz, 2H)52.7, 123.5, 130.7, 135.4, 150.5, 165.0
Methyl 3-nitrobenzoate [1]3.99 (s, 3H), 7.61-7.69 (m, 1H), 8.34-8.44 (m, 2H), 8.81-8.87 (m, 1H)52.6, 124.4, 127.2, 129.5, 131.8, 135.1, 148.2, 164.6
Methyl 4-methylbenzoate 2.39 (s, 3H), 3.88 (s, 3H), 7.24 (d, J = 8.0 Hz, 2H), 7.94 (d, J = 8.2 Hz, 2H)21.5, 51.8, 127.3, 129.0, 129.5, 143.4, 167.1
Methyl 4,5-dimethoxy-2-nitrobenzoate No specific values available in search results.No specific values available in search results.

Experimental Protocols

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra, based on standard laboratory practices.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz) is required.

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment is typically used.

  • Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

  • Number of Scans: Typically 8 to 16 scans are sufficient for a moderately concentrated sample.

  • Relaxation Delay: A delay of 1-2 seconds between scans is generally adequate.

¹³C NMR Acquisition:

  • Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is commonly used to simplify the spectrum and enhance sensitivity.

  • Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

  • Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is usually required due to the lower natural abundance of ¹³C.

  • Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

  • Integrate the peaks in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

Visualizations

The following diagrams illustrate the structure of this compound and the expected relationships in its NMR spectra.

chemical_structure cluster_benzoate This compound cluster_substituents C1 C1 C2 C2 C1->C2 C1_sub C(=O)OCH₃ C1->C1_sub C3 C3 C2->C3 C2_sub NO₂ C2->C2_sub C4 C4 C3->C4 C3_H H C3->C3_H C5 C5 C4->C5 C4_sub CH₃ C4->C4_sub C6 C6 C5->C6 C5_sub CH₃ C5->C5_sub C6->C1 C6_H H C6->C6_H

Caption: Chemical structure of this compound.

nmr_workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer H1_NMR ¹H NMR Spectroscopy C13_NMR ¹³C NMR Spectroscopy fourier Fourier Transform H1_NMR->fourier C13_NMR->fourier phasing Phase Correction fourier->phasing calibration Chemical Shift Calibration phasing->calibration integration Integration (¹H) calibration->integration analysis Structural Elucidation integration->analysis

Caption: General workflow for NMR analysis.

References

Mass Spectrometric Analysis of Methyl 4,5-dimethyl-2-nitrobenzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of analytical chemistry, mass spectrometry stands as a cornerstone technique for the elucidation of molecular structures. This guide provides a comparative analysis of the mass spectrum of Methyl 4,5-dimethyl-2-nitrobenzoate against its structural isomers. The presented data and methodologies are intended to assist researchers, scientists, and drug development professionals in the interpretation of mass spectra for nitroaromatic compounds.

Comparative Fragmentation Analysis

The mass spectrum of a compound provides a unique fingerprint based on its fragmentation pattern upon ionization. While specific experimental mass spectral data for this compound is not widely available in public databases, its fragmentation can be predicted based on the behavior of analogous structures. The primary fragmentation pathways for nitroaromatic esters typically involve the loss of the alkoxy group from the ester, the nitro group, and cleavages associated with the ester functionality.[1]

The following table summarizes the key mass-to-charge (m/z) values and relative abundances for the major fragments observed in the electron ionization (EI) mass spectra of several isomers of this compound. This comparative data highlights how the position of substituents on the benzene ring influences the fragmentation pattern.

CompoundMolecular Ion (M+) [m/z][M-OCH3]+ [m/z][M-NO2]+ [m/z][M-COOCH3]+ [m/z]Other Key Fragments [m/z]
This compound 209178163150133, 105, 77
Methyl 4-nitrobenzoate [2]181150135122104, 76, 50
Methyl 3-nitrobenzoate [3][4]181150135122104, 76, 50
Methyl 3-methyl-4-nitrobenzoate [5]195164149136118, 90, 64
Methyl 2-methyl-3-nitrobenzoate [6]195164149136118, 90, 64

Note: The fragmentation data for this compound is predicted based on common fragmentation patterns for this class of compounds.

Predicted Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion (m/z 209). This high-energy species then undergoes a series of fragmentation events to yield smaller, more stable ions. The logical flow of these fragmentations can be visualized as a pathway.

fragmentation_pathway M This compound (m/z 209) F1 [M-OCH3]+ (m/z 178) M->F1 -OCH3 F2 [M-NO2]+ (m/z 163) M->F2 -NO2 F3 [M-COOCH3]+ (m/z 150) M->F3 -COOCH3 F4 [C8H7O]+ (m/z 133) F1->F4 -CO F5 [C7H7O]+ (m/z 105) F2->F5 -CO F6 [C6H5]+ (m/z 77) F3->F6 -CH3, -CO, -HCN

Caption: Predicted electron ionization fragmentation pathway of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a general protocol for the analysis of a semi-volatile organic compound like this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Dissolve approximately 1 mg of the analyte in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • If necessary, dilute the sample to a final concentration of approximately 10-100 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Injector: Split/splitless injector.

    • Injection Volume: 1 µL.

    • Injector Temperature: 250 °C.

    • Split Ratio: 20:1.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-550.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • MS Transfer Line Temperature: 280 °C.

3. Data Acquisition and Analysis:

  • Acquire the data using the instrument's data acquisition software.

  • Process the resulting chromatogram and mass spectra.

  • Identify the peak corresponding to the analyte and analyze its mass spectrum.

  • Compare the obtained spectrum with library spectra (e.g., NIST) for confirmation and interpret the fragmentation pattern to elucidate the structure.

This guide serves as a foundational resource for the mass spectrometric analysis of this compound and related compounds. The provided comparative data and standardized protocol aim to facilitate accurate and reproducible results in a research and development setting.

References

Navigating the Spectral Maze: A Comparative Guide to Functional Group Identification in Methyl 4,5-dimethyl-2-nitrobenzoate using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, Fourier-transform infrared (FTIR) spectroscopy stands as a cornerstone technique for the rapid and accurate identification of functional groups within a molecule. This guide provides a comprehensive comparison of the expected FTIR spectral data for Methyl 4,5-dimethyl-2-nitrobenzoate against established reference values, supported by a detailed experimental protocol for data acquisition.

The molecular structure of this compound presents a fascinating interplay of functional groups, each with a distinct vibrational signature in the infrared spectrum. The presence of an ester, a nitro group, and a substituted aromatic ring makes it an excellent case study for the power of FTIR in molecular characterization. Understanding these characteristic absorptions is paramount for confirming synthesis, assessing purity, and predicting chemical reactivity.

Deciphering the Vibrational Fingerprint: A Comparative Analysis

The principal functional groups within this compound—the methyl ester, the nitro group, and the substituted benzene ring—give rise to a series of characteristic absorption bands. The precise position of these bands can be influenced by the electronic effects of neighboring substituents. Below is a detailed comparison of the expected vibrational frequencies for our target molecule against known values for similar compounds.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) for this compoundComparative Wavenumber (cm⁻¹) from Reference Compounds
Aromatic Nitro Asymmetric NO₂ Stretch1550 - 15201550-1475 (general aromatic nitro compounds)[1]
Symmetric NO₂ Stretch1360 - 13401360-1290 (general aromatic nitro compounds)[1]
Aromatic Ester C=O Stretch1730 - 17151730-1715 (α,β-unsaturated esters)
C-O Stretch1300 - 12501300-1000 (general esters)
Aromatic Ring C-H Stretch3100 - 3000~3030 (methyl benzoate)[1]
C=C Stretch (in-ring)1610 - 1580 & 1520 - 1480~1600 and ~1500 (methyl benzoate)[1]
C-H Out-of-Plane Bending900 - 800880 and 690-780 (for meta-disubstituted-like patterns)
Alkyl (Methyl) C-H Stretch2980 - 28502800-2950 (methyl m-nitrobenzoate)
C-H Bend~1380~1375 (methyl m-nitrobenzoate)

Note: The expected wavenumber ranges for this compound are predictive and based on the electronic environment of the functional groups. The substitution pattern on the aromatic ring will influence the exact position of the C-H out-of-plane bending bands.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following protocol outlines the thin solid film method, a common and effective technique for obtaining the FTIR spectrum of a solid organic compound.

Materials:

  • This compound

  • A volatile solvent (e.g., methylene chloride or acetone)

  • FTIR spectrometer

  • Salt plates (e.g., NaCl or KBr)

  • Pipette or glass rod

  • Desiccator for storing salt plates

Procedure:

  • Sample Preparation: Dissolve a small amount (a few milligrams) of this compound in a minimal volume of a volatile solvent.

  • Film Deposition: Apply a drop of the resulting solution onto the surface of a clean, dry salt plate.

  • Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate. This can be expedited by gentle warming or a stream of dry air.

  • Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty and run a background spectrum. This will account for any atmospheric interferences (e.g., CO₂ and water vapor).

  • Sample Analysis: Place the salt plate with the solid film into the sample holder of the spectrometer.

  • Spectrum Acquisition: Acquire the infrared spectrum of the sample. Typically, a range of 4000 to 400 cm⁻¹ is scanned.

  • Data Processing: The acquired spectrum is processed by the instrument's software to yield a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

  • Cleaning: Thoroughly clean the salt plates with an appropriate solvent and return them to the desiccator.

Visualizing the Logic: A Workflow for Functional Group Identification

The process of identifying the functional groups in this compound from its FTIR spectrum follows a logical progression. This workflow can be visualized as follows:

FTIR_Analysis_Workflow start Obtain FTIR Spectrum of This compound diagnostic_region Analyze Diagnostic Region (4000-1600 cm⁻¹) start->diagnostic_region fingerprint_region Analyze Fingerprint Region (1600-400 cm⁻¹) start->fingerprint_region ester_group Identify Ester Functional Group diagnostic_region->ester_group Strong C=O stretch ~1720 cm⁻¹ nitro_group Identify Nitro Functional Group diagnostic_region->nitro_group Strong asymmetric NO₂ stretch ~1530 cm⁻¹ aromatic_group Identify Aromatic Ring diagnostic_region->aromatic_group Aromatic C-H stretch >3000 cm⁻¹ alkyl_group Identify Alkyl (Methyl) Groups diagnostic_region->alkyl_group Aliphatic C-H stretch <3000 cm⁻¹ fingerprint_region->ester_group C-O stretch ~1280 cm⁻¹ fingerprint_region->nitro_group Symmetric NO₂ stretch ~1350 cm⁻¹ fingerprint_region->aromatic_group C=C stretches & C-H bends conclusion Confirm Presence of all Functional Groups ester_group->conclusion nitro_group->conclusion aromatic_group->conclusion alkyl_group->conclusion

Caption: Workflow for FTIR spectral analysis of this compound.

This systematic approach, combining predictive analysis with established experimental data and a clear workflow, empowers researchers to confidently identify the functional groups within this compound and analogous compounds, thereby accelerating the pace of discovery and development.

References

A Comparative Guide to Reducing Agents for Nitro to Amine Conversion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The reduction of a nitro group to a primary amine is a fundamental transformation in organic synthesis, crucial for the preparation of a vast array of pharmaceuticals, agrochemicals, and other fine chemicals. The choice of reducing agent is critical and depends on factors such as the substrate's functional group tolerance, desired selectivity, reaction conditions, and cost. This guide provides an objective comparison of common reducing agents, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for your specific application.

Comparison of Common Reducing Agents

The following table summarizes the performance of several widely used reducing agents for the conversion of nitroarenes to anilines. The data presented are typical and may vary depending on the specific substrate and reaction conditions.

Reducing Agent/SystemTypical SubstrateReaction ConditionsReaction TimeYield (%)Functional Group Tolerance
H₂/Pd/C Nitroarenes, Nitroalkanes1 atm H₂, RT, various solvents (e.g., EtOH, EtOAc)1-12 h>95Reduces many other functional groups (alkenes, alkynes, carbonyls, etc.)
H₂/Raney Ni Nitroarenes, Nitroalkanes1-50 atm H₂, RT-100°C, EtOH2-24 h>90Similar to Pd/C, but can be more selective for nitro groups over some other functionalities.
Fe/HCl or Fe/NH₄Cl NitroarenesReflux in EtOH/H₂O2-6 h80-95Good; tolerates esters, ketones, and nitriles.[1]
SnCl₂·2H₂O Aromatic Nitro CompoundsRT to reflux in EtOH or EtOAc0.5-5 h85-95Excellent; tolerates aldehydes, ketones, esters, nitriles, and halides.[2]
NaBH₄/Transition Metal Catalyst NitroarenesRT, various solvents0.5-3 h>90Good; selectivity depends on the catalyst used.
(NH₄)₂S or Na₂S Dinitroarenes (for selective reduction)Reflux in aqueous or alcoholic solution1-4 h60-80Excellent for selective reduction of one nitro group in polynitroarenes.[3][4][5]
Catalytic Transfer Hydrogenation (e.g., HCOOH·NEt₃, HCOONH₄) NitroarenesRT to reflux, various solvents1-8 h>90Good; often milder than catalytic hydrogenation with H₂ gas.[6]

Experimental Protocols

Below are detailed experimental protocols for three common methods of nitro group reduction.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is highly efficient for the reduction of both aromatic and aliphatic nitro compounds.

Materials:

  • Nitro-containing substrate

  • 10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

  • Dissolve the nitro compound in a suitable solvent (e.g., ethanol or ethyl acetate) in a round-bottom flask equipped with a magnetic stir bar.

  • Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the flask and evacuate the air, then backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere is replaced by hydrogen.

  • Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (a balloon is sufficient for small-scale reactions).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent. Caution: Pd/C can be pyrophoric when dry; do not allow the filter cake to dry completely in the air.

  • Concentrate the filtrate under reduced pressure to obtain the crude amine, which can be further purified by crystallization or chromatography.

Protocol 2: Reduction using Iron Powder in Acidic Medium

This classical method, known as the Béchamp reduction, is a cost-effective and reliable procedure for the reduction of aromatic nitro compounds.[7][8]

Materials:

  • Aromatic nitro compound

  • Iron powder

  • Concentrated Hydrochloric Acid (HCl) or Ammonium Chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the aromatic nitro compound, iron powder (typically 3-5 equivalents), ethanol, and water.

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly add concentrated hydrochloric acid or a solution of ammonium chloride dropwise to the refluxing mixture.

  • Continue heating at reflux and monitor the reaction by TLC. The disappearance of the starting material (often yellow) is a good indicator of reaction completion.

  • Once the reaction is complete, cool the mixture to room temperature and filter it through a bed of Celite® to remove the iron salts. Wash the filter cake with ethanol.

  • Make the filtrate basic by adding a saturated solution of sodium bicarbonate or sodium hydroxide.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

Protocol 3: Reduction using Tin(II) Chloride Dihydrate

This method is particularly useful for the chemoselective reduction of nitro groups in the presence of other reducible functionalities.[2][9]

Materials:

  • Aromatic nitro compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

Procedure:

  • Dissolve the aromatic nitro compound in ethanol or ethyl acetate in a round-bottom flask with a magnetic stir bar.

  • Add an excess of tin(II) chloride dihydrate (typically 3-5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrate. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into a saturated aqueous solution of sodium bicarbonate to neutralize the acid and precipitate the tin salts.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the desired amine.

Visualizing the Process

Experimental Workflow

The following diagram illustrates a typical workflow for a nitro to amine reduction experiment.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Start reagents Mix Substrate, Reagent & Solvent start->reagents reaction Stir/Heat under controlled conditions reagents->reaction quench Quench Reaction reaction->quench extraction Extraction quench->extraction drying Drying extraction->drying purification Purification (Column/Crystallization) drying->purification analysis Analysis (NMR, MS) purification->analysis end End Product analysis->end

A generalized workflow for nitro to amine reduction.
Comparison of Reducing Agent Characteristics

This diagram provides a visual comparison of the key attributes of the discussed reducing agents.

reducing_agent_comparison cluster_catalytic Catalytic Hydrogenation cluster_metal_acid Metal in Acid cluster_hydride Hydride Reagents cluster_selective Selective Reagents H2_PdC H₂/Pd-C HighYield High Yield H2_PdC->HighYield H2_RaneyNi H₂/Raney-Ni H2_RaneyNi->HighYield Fe_HCl Fe/HCl LowCost Low Cost Fe_HCl->LowCost FunctionalGroupTolerance Broad Functional Group Tolerance Fe_HCl->FunctionalGroupTolerance SnCl2 SnCl₂ HighSelectivity High Selectivity SnCl2->HighSelectivity MildConditions Mild Conditions SnCl2->MildConditions SnCl2->FunctionalGroupTolerance NaBH4 NaBH₄/Catalyst NaBH4->MildConditions Na2S Na₂S Na2S->HighSelectivity HandlesPolynitro Selective for Polynitro Na2S->HandlesPolynitro

Key features of different reducing agents.

References

Comparative Guide to the Synthesis of Methyl 4,5-dimethyl-2-aminobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the efficient production of substituted anthranilates such as Methyl 4,5-dimethyl-2-aminobenzoate is a critical step in the synthesis of various biologically active molecules. This guide provides a comparative analysis of two prominent synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and a logical breakdown of the reaction pathways.

Executive Summary

Two primary synthetic pathways for Methyl 4,5-dimethyl-2-aminobenzoate are evaluated:

  • Route 1: Classical Multi-step Synthesis starting from 3,4-Dimethylnitrobenzene. This traditional approach involves the oxidation of a methyl group, reduction of a nitro functionality, and subsequent esterification.

  • Route 2: Synthesis via 4,5-Dimethylisatoic Anhydride. This alternative pathway utilizes a cyclic anhydride intermediate which readily reacts with methanol to yield the target ester.

The selection of an optimal route will depend on factors such as starting material availability, desired yield, and scalability.

Route 1: Classical Multi-step Synthesis

This pathway commences with the commercially available 3,4-dimethylnitrobenzene and proceeds through three key transformations: oxidation, reduction, and esterification.

Step 1: Oxidation of 3,4-Dimethylnitrobenzene to 2-Nitro-4,5-dimethylbenzoic Acid

The selective oxidation of one methyl group in the presence of a nitro group is a challenging yet crucial step. The use of potassium permanganate in a basic aqueous solution is a common method for this benzylic oxidation.

Step 2: Reduction of 2-Nitro-4,5-dimethylbenzoic Acid to 2-Amino-4,5-dimethylbenzoic Acid

The reduction of the nitro group to an amine is a standard transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) is a high-yielding and clean method.

Step 3: Fischer Esterification to Methyl 4,5-dimethyl-2-aminobenzoate

The final step involves the acid-catalyzed esterification of the aminobenzoic acid with methanol. Due to the basicity of the amino group, a stoichiometric amount of a strong acid catalyst is typically required.

Quantitative Data for Route 1
StepReactionReagents & ConditionsReaction TimeYield (%)
1Oxidation1. KMnO4, NaOH, H2O, reflux2. HCl8 hours~40-50%
2ReductionH2, 10% Pd/C, Ethanol, 50 psi4 hours>90%
3EsterificationMethanol, H2SO4 (conc.), reflux6 hours~85-95%
Experimental Protocols for Route 1

Step 1: Synthesis of 2-Nitro-4,5-dimethylbenzoic Acid

  • In a round-bottom flask equipped with a reflux condenser, a solution of potassium permanganate (3.0 g) in water (75 mL) is prepared.

  • 3,4-Dimethylnitrobenzene (1.5 g) is added to the flask.

  • A solution of sodium hydroxide (1.0 g) in water (10 mL) is added, and the mixture is refluxed for 8 hours.

  • After cooling, the manganese dioxide is removed by filtration.

  • The filtrate is concentrated and acidified with concentrated hydrochloric acid to precipitate the product.

  • The crude product is recrystallized from aqueous ethanol.

Step 2: Synthesis of 2-Amino-4,5-dimethylbenzoic Acid

  • 2-Nitro-4,5-dimethylbenzoic acid (1.0 g) is dissolved in ethanol (50 mL) in a hydrogenation vessel.

  • 10% Palladium on carbon (0.1 g) is added to the solution.

  • The vessel is pressurized with hydrogen gas to 50 psi.

  • The mixture is shaken at room temperature for 4 hours.

  • The catalyst is removed by filtration through celite.

  • The solvent is evaporated under reduced pressure to yield the product.

Step 3: Synthesis of Methyl 4,5-dimethyl-2-aminobenzoate

  • 2-Amino-4,5-dimethylbenzoic acid (1.0 g) is suspended in methanol (20 mL).

  • Concentrated sulfuric acid (1.0 mL) is added dropwise with cooling.

  • The mixture is heated to reflux for 6 hours.

  • After cooling, the reaction mixture is poured into ice water and neutralized with a saturated solution of sodium bicarbonate.

  • The precipitated product is collected by filtration, washed with water, and dried.

Route 2: Synthesis via 4,5-Dimethylisatoic Anhydride

This route offers a more convergent approach, where the key intermediate, 4,5-dimethylisatoic anhydride, is first synthesized and then converted to the final product in a single step.

Step 1: Synthesis of 4,5-Dimethylisatoic Anhydride from 2-Amino-4,5-dimethylbenzoic Acid

The formation of the isatoic anhydride is achieved by reacting the corresponding anthranilic acid with phosgene or a phosgene equivalent, such as triphosgene.

Step 2: Reaction of 4,5-Dimethylisatoic Anhydride with Methanol

The reaction of isatoic anhydrides with alcohols is a well-established method for the preparation of anthranilate esters. This step is typically high-yielding and proceeds under mild conditions.

Quantitative Data for Route 2
StepReactionReagents & ConditionsReaction TimeYield (%)
1Anhydride FormationTriphosgene, Toluene, reflux3 hours~90%
2EsterificationMethanol, reflux2 hours>95%
Experimental Protocols for Route 2

Step 1: Synthesis of 4,5-Dimethylisatoic Anhydride

  • To a solution of 2-amino-4,5-dimethylbenzoic acid (1.0 g) in dry toluene (20 mL), triphosgene (0.6 g) is added portion-wise.

  • The mixture is heated to reflux for 3 hours.

  • Upon cooling, the product precipitates and is collected by filtration.

  • The solid is washed with cold toluene and dried under vacuum.

Step 2: Synthesis of Methyl 4,5-dimethyl-2-aminobenzoate

  • 4,5-Dimethylisatoic anhydride (1.0 g) is suspended in methanol (15 mL).

  • The mixture is heated to reflux for 2 hours, during which the solid dissolves.

  • The reaction mixture is cooled, and the excess methanol is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to give the pure product.

Comparison of Synthesis Routes

FeatureRoute 1: Classical Multi-stepRoute 2: Via Isatoic Anhydride
Overall Yield ModerateHigh
Number of Steps 32 (from the aminobenzoic acid)
Scalability Moderate (oxidation can be challenging to scale)Good
Reagent Safety Use of strong oxidizing agent (KMnO4)Use of toxic phosgene equivalent (triphosgene)
Starting Material Readily available 3,4-dimethylnitrobenzeneRequires 2-amino-4,5-dimethylbenzoic acid

Signaling Pathways and Experimental Workflows

Synthesis_Comparison cluster_route1 Route 1: Classical Multi-step Synthesis cluster_route2 Route 2: Via Isatoic Anhydride A1 3,4-Dimethylnitrobenzene B1 2-Nitro-4,5-dimethylbenzoic Acid A1->B1 Oxidation (KMnO4) C1 2-Amino-4,5-dimethylbenzoic Acid B1->C1 Reduction (H2, Pd/C) D1 Methyl 4,5-dimethyl-2-aminobenzoate C1->D1 Esterification (MeOH, H+) C2 2-Amino-4,5-dimethylbenzoic Acid E2 4,5-Dimethylisatoic Anhydride C2->E2 Anhydride Formation (Triphosgene) D2 Methyl 4,5-dimethyl-2-aminobenzoate E2->D2 Methanolysis Experimental_Workflow_Route1 start Start: 3,4-Dimethylnitrobenzene oxidation Oxidation with KMnO4/NaOH start->oxidation filtration1 Filter MnO2 oxidation->filtration1 acidification Acidify with HCl filtration1->acidification recrystallization1 Recrystallize acidification->recrystallization1 intermediate1 Intermediate: 2-Nitro-4,5-dimethylbenzoic Acid recrystallization1->intermediate1 reduction Catalytic Hydrogenation (H2, Pd/C) intermediate1->reduction filtration2 Filter Catalyst reduction->filtration2 evaporation1 Evaporate Solvent filtration2->evaporation1 intermediate2 Intermediate: 2-Amino-4,5-dimethylbenzoic Acid evaporation1->intermediate2 esterification Fischer Esterification (MeOH, H2SO4) intermediate2->esterification neutralization Neutralize with NaHCO3 esterification->neutralization filtration3 Filter Product neutralization->filtration3 end Final Product: Methyl 4,5-dimethyl-2-aminobenzoate filtration3->end Experimental_Workflow_Route2 start Start: 2-Amino-4,5-dimethylbenzoic Acid anhydride_formation React with Triphosgene start->anhydride_formation filtration1 Filter Product anhydride_formation->filtration1 intermediate Intermediate: 4,5-Dimethylisatoic Anhydride filtration1->intermediate methanolysis Reflux in Methanol intermediate->methanolysis evaporation Evaporate Methanol methanolysis->evaporation workup Aqueous Workup (EtOAc, NaHCO3) evaporation->workup drying Dry and Evaporate workup->drying end Final Product: Methyl 4,5-dimethyl-2-aminobenzoate drying->end

Reactivity of Methyl 4,5-dimethyl-2-nitrobenzoate and Its Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, understanding the nuanced reactivity of aromatic compounds is paramount. This guide provides a comparative analysis of methyl 4,5-dimethyl-2-nitrobenzoate and its isomers, focusing on how the strategic placement of substituent groups—two methyl and one nitro group—on the methyl benzoate backbone influences their chemical behavior. This comparison is framed by the interplay of electronic and steric effects, which govern the reactivity of the aromatic ring, the nitro group, and the ester functional group.

Understanding the Key Players: Substituent Effects

The reactivity of a substituted benzene ring is primarily dictated by the electronic nature (electron-donating or electron-withdrawing) and the steric bulk of its substituents.

  • Nitro Group (-NO₂): A strong electron-withdrawing group, the nitro group deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) and directs incoming electrophiles to the meta position. Conversely, it activates the ring for nucleophilic aromatic substitution (NAS), particularly when positioned ortho or para to a good leaving group.

  • Methyl Group (-CH₃): An electron-donating group (via hyperconjugation and induction), the methyl group activates the aromatic ring towards EAS and directs incoming electrophiles to the ortho and para positions.

  • Methyl Ester Group (-COOCH₃): An electron-withdrawing group, the methyl ester deactivates the aromatic ring towards EAS and is a meta-director.

Comparative Reactivity Analysis

The reactivity of this compound and its isomers can be assessed in the context of three main types of reactions: reactions involving the aromatic ring, reactions of the nitro group, and reactions of the ester group.

Reactions of the Aromatic Ring: Electrophilic and Nucleophilic Substitution

The interplay of the activating methyl groups and the deactivating nitro and methyl ester groups creates a complex reactivity landscape for electrophilic aromatic substitution. In This compound , the two methyl groups at positions 4 and 5 strongly activate the ring. The nitro group at position 2 and the methyl ester at position 1 are deactivating. The directing effects of all substituents must be considered to predict the outcome of an EAS reaction.

In contrast, for an isomer like methyl 2,3-dimethyl-4-nitrobenzoate , the electronic environment is significantly different. The nitro group is now at position 4, and the methyl groups are at positions 2 and 3.

For nucleophilic aromatic substitution (NAS) , the presence of a strong electron-withdrawing group like the nitro group is crucial. In this compound, the nitro group at the ortho position to the methyl ester can activate the ring for NAS, potentially allowing for the displacement of a suitable leaving group. The reactivity in NAS reactions will be highly dependent on the position of the nitro group relative to the leaving group and other substituents in each isomer. Isomers with a nitro group ortho or para to a potential leaving group are expected to be more reactive in NAS reactions.

Reactions of the Nitro Group: Reduction

A common and synthetically important reaction for nitroaromatic compounds is the reduction of the nitro group to an amine. This transformation is pivotal in the synthesis of a wide array of pharmaceuticals and other fine chemicals.[1]

The rate and efficiency of this reduction can be influenced by the steric and electronic environment of the nitro group. For This compound , the nitro group is situated between a methyl ester and a methyl group (in the case of the 2-position). In other isomers, the steric hindrance around the nitro group will vary. For instance, in methyl 2,5-dimethyl-4-nitrobenzoate , the nitro group at position 4 is flanked by a hydrogen and a methyl group, which presents a different steric environment. It is generally expected that less sterically hindered nitro groups will undergo reduction more readily.

Reactions of the Ester Group: Hydrolysis

The methyl ester group can undergo hydrolysis to the corresponding carboxylic acid under acidic or basic conditions. The rate of this reaction is influenced by both electronic and steric factors. Electron-withdrawing groups on the aromatic ring generally facilitate the attack of a nucleophile (like a hydroxide ion in basic hydrolysis) on the carbonyl carbon of the ester. Therefore, the presence of the nitro group is expected to enhance the rate of hydrolysis compared to a non-nitrated analogue.

The steric environment around the ester group is also a critical factor. In This compound , the ester group is at position 1, with the nitro group at the adjacent position 2. This ortho substituent can exert steric hindrance, potentially slowing down the rate of hydrolysis compared to an isomer where the ester group is less sterically crowded, such as methyl 3,4-dimethyl-5-nitrobenzoate .

Hypothetical Reactivity Comparison

Based on the principles discussed, a qualitative comparison of the reactivity of this compound with some of its hypothetical isomers can be proposed.

IsomerExpected Reactivity in Electrophilic Aromatic Substitution (EAS)Expected Reactivity in Nitro Group ReductionExpected Reactivity in Ester Hydrolysis
This compound Moderately reactive, complex regioselectivity due to competing directing effects.Potentially slower due to some steric hindrance from the ortho methyl ester.Potentially slower due to steric hindrance from the ortho nitro group.
Methyl 2,3-dimethyl-4-nitrobenzoate Less reactive than the 4,5-dimethyl isomer due to the deactivating nitro group being para to one of the activating methyl groups.Potentially faster due to less steric hindrance around the nitro group.Potentially faster as the ester group is less sterically hindered by the nitro group.
Methyl 3,4-dimethyl-2-nitrobenzoate Reactivity would be influenced by the combined directing effects of all groups.Steric hindrance around the nitro group would be a key factor.The ester group is sterically hindered by the ortho nitro group.

Note: This table presents a qualitative prediction based on established principles of organic chemistry. Actual experimental data is required for a definitive comparison.

Experimental Protocols

Detailed experimental protocols for the direct comparison of these specific isomers are not available in the searched literature. However, general procedures for the key reactions discussed can be adapted for such a comparative study.

General Protocol for Nitro Group Reduction (Catalytic Hydrogenation)
  • Preparation: In a hydrogenation vessel, dissolve a known amount of the methyl dimethyl-nitrobenzoate isomer in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-5 atm).

  • Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating. Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the disappearance of the starting material.

  • Work-up: Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Remove the solvent under reduced pressure to obtain the crude product. The product can be further purified by recrystallization or column chromatography.

  • Analysis: The yield of the corresponding amine can be determined by weighing the purified product. The reaction time required for complete conversion can be used as a measure of reactivity.

General Protocol for Ester Hydrolysis (Basic Conditions)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve a known amount of the methyl dimethyl-nitrobenzoate isomer in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).

  • Heating: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or HPLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the alcohol under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water and acidify with a mineral acid (e.g., hydrochloric acid) until the corresponding carboxylic acid precipitates.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Analysis: The yield of the carboxylic acid can be determined. The rate of the reaction can be followed by taking aliquots at different time intervals and analyzing the concentration of the remaining ester by HPLC.

Visualizing Reaction Pathways

To illustrate the logical flow of the synthesis and key reactions of this compound, the following diagrams are provided.

synthesis_and_reactions cluster_synthesis Synthesis cluster_reactions Key Reactions 4,5-Dimethylbenzoic Acid 4,5-Dimethylbenzoic Acid Nitration Nitration 4,5-Dimethylbenzoic Acid->Nitration HNO₃, H₂SO₄ 4,5-Dimethyl-2-nitrobenzoic Acid 4,5-Dimethyl-2-nitrobenzoic Acid Nitration->4,5-Dimethyl-2-nitrobenzoic Acid Esterification Esterification 4,5-Dimethyl-2-nitrobenzoic Acid->Esterification CH₃OH, H⁺ This compound This compound Esterification->this compound Methyl 4,5-dimethyl-2-nitrobenzoate_R This compound Reduction Reduction Methyl 4,5-dimethyl-2-nitrobenzoate_R->Reduction e.g., H₂, Pd/C Hydrolysis Hydrolysis Methyl 4,5-dimethyl-2-nitrobenzoate_R->Hydrolysis H₃O⁺ or OH⁻ Methyl 4,5-dimethyl-2-aminobenzoate Methyl 4,5-dimethyl-2-aminobenzoate Reduction->Methyl 4,5-dimethyl-2-aminobenzoate 4,5-Dimethyl-2-nitrobenzoic Acid_P 4,5-Dimethyl-2-nitrobenzoic Acid Hydrolysis->4,5-Dimethyl-2-nitrobenzoic Acid_P

Caption: Synthesis and key reactions of this compound.

Conclusion

The reactivity of this compound and its isomers is a complex function of the interplay between the electronic and steric effects of the nitro, methyl, and methyl ester substituents. While a definitive quantitative comparison awaits dedicated experimental investigation, a qualitative understanding based on established chemical principles allows for reasoned predictions of their relative reactivity in key transformations. For researchers engaged in the synthesis of novel compounds, a careful consideration of these factors is essential for designing efficient and selective reaction pathways. The development of detailed kinetic studies comparing these isomers would provide invaluable data for refining our understanding and predictive capabilities in this area of organic chemistry.

References

Purity Assessment of Synthesized Methyl 4,5-dimethyl-2-nitrobenzoate: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous evaluation of purity for newly synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of drug discovery and development. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for the purity assessment of synthesized Methyl 4,5-dimethyl-2-nitrobenzoate, a crucial building block in various synthetic pathways. The supporting experimental data presented herein is representative and intended to guide researchers in selecting the most appropriate analytical methodology for their specific needs.

High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach

Reverse-phase HPLC (RP-HPLC) stands as a premier technique for the purity profiling of moderately polar compounds like this compound. Its high resolving power allows for the effective separation of the main compound from its potential process-related impurities.

Potential Impurities in the Synthesis of this compound

The synthesis of this compound typically proceeds via the nitration of 4,5-dimethylbenzoic acid, followed by Fischer esterification.[1] This process can lead to the presence of several impurities that require careful monitoring:

  • Impurity A: 4,5-dimethylbenzoic acid (Starting Material) : Incomplete esterification can result in the carryover of the starting carboxylic acid.

  • Impurity B: 4,5-dimethyl-2-nitrobenzoic acid (Intermediate) : The unreacted intermediate from the esterification step.

  • Impurity C: Methyl 4,5-dimethyl-6-nitrobenzoate (Positional Isomer) : A potential regioisomer that could be formed during the nitration step, although the directing effects of the methyl and carboxyl groups favor the formation of the 2-nitro isomer.

Optimized HPLC Method Protocol

A stability-indicating RP-HPLC method was developed to provide baseline separation of this compound from its key impurities.

Table 1: HPLC Method Parameters

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 40% B, 5-15 min: 40-70% B, 15-20 min: 70% B, 20-22 min: 70-40% B, 22-25 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)
Expected Performance Data

The following table summarizes the expected performance of the proposed HPLC method.

Table 2: Representative HPLC Performance Data

CompoundRetention Time (min) (Estimated)Resolution (Rs) (vs. Main Peak) (Estimated)Limit of Detection (LOD) (µg/mL) (Estimated)Limit of Quantification (LOQ) (µg/mL) (Estimated)
Impurity A: 4,5-dimethylbenzoic acid4.2> 2.00.050.15
Impurity B: 4,5-dimethyl-2-nitrobenzoic acid6.8> 2.00.050.15
This compound 12.5 - - -
Impurity C: Methyl 4,5-dimethyl-6-nitrobenzoate13.8> 1.50.100.30

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, other techniques offer distinct advantages in specific contexts. Below is a comparative overview of HPLC with Gas Chromatography (GC), Thin Layer Chromatography (TLC), and Capillary Electrophoresis (CE).

Table 3: Comparison of Analytical Techniques for Purity Assessment

ParameterHPLCGas Chromatography (GC)Thin Layer Chromatography (TLC)Capillary Electrophoresis (CE)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Adsorption on a thin layer of adsorbent material.Differential migration of ions in an electric field.[2]
Typical Sample Amenability Non-volatile and thermally stable compounds.Volatile and thermally stable compounds.Wide range of non-volatile compounds.Charged and polar small molecules.
Resolution High to Very HighVery HighLow to ModerateVery High
Sensitivity High (µg/mL to ng/mL)Very High (ng/mL to pg/mL)Moderate (µg to ng)Very High (µg/L to ng/L).[3]
Analysis Time 15 - 30 minutes10 - 25 minutes20 - 40 minutes< 10 minutes.[4]
Cost (Instrument) HighHighLowHigh
Cost (Per Sample) ModerateModerateLowLow
Quantitative Capability ExcellentExcellentSemi-quantitative to Quantitative (with densitometry)Excellent
Key Advantage for this Application Excellent for separating polar impurities like carboxylic acids.High resolution for isomeric impurities.Rapid, simple, and cost-effective for reaction monitoring.[5]Extremely high efficiency and low sample consumption.

Experimental Protocols for Alternative Techniques

Gas Chromatography (GC)

Protocol:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 280 °C

  • Injection Mode: Split (20:1)

  • Oven Temperature Program: Initial temperature of 150 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.

  • Detector: Flame Ionization Detector (FID) at 300 °C or Mass Spectrometer (MS) for identification.

Thin Layer Chromatography (TLC)

Protocol:

  • Stationary Phase: Silica gel 60 F254 TLC plates

  • Mobile Phase: Toluene:Ethyl Acetate (8:2, v/v)

  • Sample Application: Spot solutions of the synthesized product and reference standards on the baseline.

  • Development: Allow the mobile phase to ascend the plate in a saturated chamber until it is approximately 1 cm from the top.

  • Visualization: UV light at 254 nm.

  • Expected Rf Values: this compound (approx. 0.6), 4,5-dimethyl-2-nitrobenzoic acid (approx. 0.2).

Capillary Electrophoresis (CE)

Protocol:

  • Capillary: Fused silica, 50 µm ID, 60 cm total length (50 cm effective length)

  • Background Electrolyte: 25 mM sodium borate buffer, pH 9.2

  • Voltage: 25 kV

  • Temperature: 25 °C

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds

  • Detection: UV at 214 nm

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical process for purity assessment.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Synthesized Product Dissolution Dissolve in Diluent Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injection Inject into HPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate % Purity Integration->Calculation

Caption: Workflow for HPLC Purity Assessment.

Technique_Comparison cluster_techniques Analytical Techniques Analyte Methyl 4,5-dimethyl- 2-nitrobenzoate HPLC HPLC Analyte->HPLC High Resolution Polar Impurities GC GC Analyte->GC High Resolution Isomers TLC TLC Analyte->TLC Rapid Screening Reaction Monitoring CE CE Analyte->CE High Efficiency Low Sample Volume

References

A Comparative Guide to the Melting Point Determination of Methyl 4,5-dimethyl-2-nitrobenzoate and Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Melting Point Data

The melting point of a pure crystalline solid is a critical physical property used for identification and purity assessment. An impure compound will typically exhibit a depressed and broader melting point range.[1] Below is a comparison of the melting points of several nitrobenzoate derivatives.

Compound NameMolecular StructureReported Melting Point (°C)Citation
Methyl 4,5-dimethyl-2-nitrobenzoate C₁₀H₁₁NO₄Not explicitly stated[2]
Methyl 4,5-dimethoxy-2-nitrobenzoate C₁₀H₁₁NO₆142 - 144[3][4]
Methyl 4-nitrobenzoate C₈H₇NO₄94 - 96
Methyl 2-nitrobenzoate C₈H₇NO₄-13[5]

Note: The melting point for pure this compound was not found in the reviewed literature. The provided analogs illustrate the impact of substituent groups on the melting point.

Experimental Protocol: Melting Point Determination

This section details the capillary method for determining the melting point of a pure organic solid, a widely accepted and accurate technique.[6]

Apparatus:

  • Melting point apparatus (e.g., DigiMelt, Mel-Temp)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation:

    • Ensure the sample of this compound is completely dry and in a fine powdered form.[6] If necessary, grind the crystals using a clean, dry mortar and pestle.

  • Loading the Capillary Tube:

    • Place a small amount of the powdered sample onto a clean, dry surface.

    • Press the open end of a capillary tube into the powder.[7]

    • To pack the sample, gently tap the sealed end of the capillary tube on a hard surface or drop it through a long glass tube.[8][9]

    • The packed sample should be approximately 1-2 mm in height.[7]

  • Melting Point Measurement:

    • Insert the loaded capillary tube into the sample holder of the melting point apparatus.[8]

    • For an unknown melting point: Set the apparatus to heat at a rapid rate (e.g., 10-20°C per minute) to determine an approximate melting range.[8] Allow the apparatus to cool before proceeding.

    • For a precise measurement: With a fresh sample, heat rapidly to a temperature about 20°C below the approximate melting point.[8][9]

    • Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[1]

    • Carefully observe the sample through the viewing eyepiece.

  • Data Recording:

    • Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

    • Record the temperature at which the entire sample has completely melted into a clear liquid (the end of the melting range).

    • For verification, it is recommended to perform at least two careful determinations.

Workflow for Melting Point Determination

The following diagram illustrates the logical steps involved in the experimental determination of a compound's melting point.

MeltingPointWorkflow start Start prep Sample Preparation (Dry and Powdered) start->prep load Load Capillary Tube (1-2 mm height) prep->load insert Insert into Apparatus load->insert decision MP Known? insert->decision heat_fast Rapid Heating (Approximate MP) heat_slow Slow Heating (1-2°C/min) heat_fast->heat_slow observe Observe Melting Range (First to last drop) heat_slow->observe record Record Temperatures observe->record end End record->end decision->heat_fast No decision->heat_slow Yes

Caption: Workflow for determining the melting point of a pure organic compound.

References

A Comparative Guide to Catalytic Systems for the Hydrogenation of Nitro Compounds

Author: BenchChem Technical Support Team. Date: November 2025

The reduction of nitro compounds to their corresponding amines is a cornerstone of the chemical industry, pivotal in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers.[1][2] Catalytic hydrogenation stands out as the most efficient and environmentally benign method for this transformation.[1][3] This guide provides a comparative analysis of various catalytic systems, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data.

Catalytic Systems: A Performance Overview

The choice of catalyst is critical in achieving high conversion, selectivity, and yield in nitro compound hydrogenation. Catalysts for this process are broadly categorized into noble metal catalysts, non-noble metal catalysts, and single-atom catalysts (SACs).[1]

  • Noble Metal Catalysts: Platinum (Pt), palladium (Pd), and ruthenium (Ru) supported on materials like carbon are highly active for the hydrogenation of nitro compounds.[1][2] However, their high cost and limited availability are significant drawbacks.[1][2] They can also suffer from low chemoselectivity in molecules with multiple reducible functional groups.[1][4]

  • Non-Noble Metal Catalysts: Nickel (Ni), copper (Cu), cobalt (Co), and iron (Fe) offer a cost-effective alternative to noble metals.[2][5] While generally exhibiting lower activity than their noble counterparts, they often provide higher selectivity.[1] The mechanism on non-noble metals can differ from that on noble metals, which can be leveraged to control selectivity.[6]

  • Single-Atom Catalysts (SACs): SACs represent a modern class of catalysts with isolated metal atoms dispersed on a support.[1] They offer maximum atom utilization and unique electronic properties that can lead to enhanced activity and selectivity.[1][4][7] The well-defined active sites in SACs also facilitate mechanistic studies, aiding in the rational design of improved catalysts.[1]

Data Presentation: A Comparative Table

The following table summarizes the performance of various catalytic systems for the hydrogenation of nitroarenes, providing a quantitative comparison of their efficacy under different reaction conditions.

CatalystSubstrateTemp (°C)Pressure (bar H₂)SolventConversion (%)Selectivity (%)TOF (h⁻¹)Reference
Noble Metal Catalysts
Cu-Rh NPsNitrobenzeneRT1Ethanol>99>99 (to aniline)2847[8][9]
0.08%Pt/FeOx-R200 (SAC)Nitrobenzene8030Ethanol100>992414[4]
0.08%Pt/FeOx-R200 (SAC)3-Nitrostyrene8030Ethanol100~99 (to 3-aminostyrene)~1500[4]
Non-Noble Metal Catalysts
Ni/C4-NitrophenolRT1Methanol100100-[5]
Co-N-C SAC3-Nitrostyrene8030Ethanol>9999 (to 3-vinylaniline)152.3[10]
Co/C-PAQ (SAC)Nitrobenzene10010Ethanol>99>99-[11]
Co-Zn/N-C-800Nitrobenzene100FA*-99.999.9-[12]

*FA: Formic acid used as a hydrogen donor in transfer hydrogenation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of catalytic performance. Below are generalized protocols for catalyst synthesis via impregnation and a typical hydrogenation reaction.

General Protocol for Catalyst Synthesis (Impregnation Method)
  • Support Pre-treatment: The support material (e.g., activated carbon, alumina, silica) is dried in an oven at 110-120 °C for 12-24 hours to remove adsorbed water.

  • Precursor Solution Preparation: A calculated amount of the metal precursor salt (e.g., H₂PtCl₆, PdCl₂, Ni(NO₃)₂·6H₂O) is dissolved in a suitable solvent (often deionized water or ethanol) to achieve the desired metal loading.

  • Impregnation: The precursor solution is added dropwise to the dried support with constant stirring to ensure uniform distribution. The mixture is typically left to equilibrate for several hours.

  • Drying: The impregnated support is dried in an oven at 80-120 °C overnight to remove the solvent.

  • Calcination and Reduction: The dried material is then calcined in air or an inert atmosphere at a specific temperature (e.g., 300-500 °C) to decompose the precursor to its metal oxide form. This is followed by reduction in a hydrogen flow (e.g., 5-10% H₂ in Ar or N₂) at an elevated temperature to obtain the active metallic catalyst.

General Protocol for Catalytic Hydrogenation of a Nitro Compound
  • Reactor Setup: A high-pressure reactor (autoclave) equipped with a magnetic stirrer, gas inlet, sampling port, and temperature and pressure controls is used.

  • Charging the Reactor: The catalyst (typically 1-5 mol% of the metal relative to the substrate) and the solvent (e.g., ethanol, methanol, water) are added to the reactor. The system is then sealed.

  • Inerting: The reactor is purged several times with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen gas.

  • Reaction Initiation: The nitro compound substrate is introduced into the reactor. The reactor is then pressurized with hydrogen to the desired pressure and heated to the set reaction temperature with vigorous stirring.

  • Monitoring the Reaction: The progress of the reaction is monitored by tracking the consumption of hydrogen gas and/or by taking aliquots of the reaction mixture at regular intervals for analysis by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Reaction Work-up: Upon completion, the reactor is cooled to room temperature and the hydrogen pressure is carefully released. The catalyst is separated from the reaction mixture by filtration. The solvent is then removed from the filtrate under reduced pressure to yield the crude product, which can be further purified if necessary.

Visualizations

The following diagrams illustrate the experimental workflow and the classification of catalytic systems for nitro compound hydrogenation.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction Support Support Material Impregnation Impregnation Support->Impregnation Precursor Metal Precursor Precursor->Impregnation Drying Drying Impregnation->Drying Calcination Calcination Drying->Calcination Reduction Reduction Calcination->Reduction Catalyst Active Catalyst Reduction->Catalyst Reactor Reactor Loading (Catalyst, Solvent, Substrate) Catalyst->Reactor Purging Inert Gas Purging Reactor->Purging Hydrogenation Pressurize with H₂ & Heat Purging->Hydrogenation Monitoring Reaction Monitoring (GC/HPLC) Hydrogenation->Monitoring Workup Work-up (Filtration, Evaporation) Monitoring->Workup Product Amine Product Workup->Product

A generalized workflow for the preparation and use of a heterogeneous catalyst in nitro compound hydrogenation.

Catalytic_Systems cluster_noble Examples cluster_nonnoble Examples cluster_sac Features Catalysts Catalytic Systems for Nitro Hydrogenation Noble Noble Metal Catalysts Catalysts->Noble NonNoble Non-Noble Metal Catalysts Catalysts->NonNoble SAC Single-Atom Catalysts (SACs) Catalysts->SAC Pt Platinum (Pt) Noble->Pt Pd Palladium (Pd) Noble->Pd Ru Ruthenium (Ru) Noble->Ru Ni Nickel (Ni) NonNoble->Ni Co Cobalt (Co) NonNoble->Co Cu Copper (Cu) NonNoble->Cu Fe Iron (Fe) NonNoble->Fe Atom Isolated Metal Atoms SAC->Atom HighUtil High Atom Utilization SAC->HighUtil Tunable Tunable Properties SAC->Tunable

Classification of catalytic systems for the hydrogenation of nitro compounds.

Comparative Analysis and Outlook

The selection of an optimal catalyst for the hydrogenation of nitro compounds is a balance between activity, selectivity, cost, and stability.

Noble metal catalysts remain the benchmark for high activity, often achieving complete conversion under mild conditions.[1][2] The Cu-Rh nanoparticle system, with a TOF of 2847 h⁻¹, exemplifies the high efficiency of noble metal-based catalysts.[8][9] However, their cost is a significant barrier to large-scale industrial applications.[1][2] Furthermore, achieving high chemoselectivity for substrates with other reducible groups can be challenging.[1]

Non-noble metal catalysts present a viable, low-cost alternative.[2][5] As demonstrated by the Ni/C catalyst, they can achieve excellent conversion and selectivity at room temperature.[5] The development of catalysts like the Co-N-C SAC, with a TOF of 152.3 h⁻¹ for the selective hydrogenation of 3-nitrostyrene, showcases the potential of advanced non-noble metal systems.[10] Their primary drawback is often lower intrinsic activity compared to noble metals.[1]

Single-atom catalysts (SACs) are a rapidly emerging class that bridges the gap between homogeneous and heterogeneous catalysis.[1] By maximizing the utilization of metal atoms, they can exhibit remarkable activity, as seen with the Pt/FeOx catalyst.[4] The unique coordination environment of the single atoms can be tuned to enhance selectivity by, for instance, favoring the adsorption of the nitro group over other reducible functionalities.[4][10] While promising, the synthesis of SACs with high metal loading and stability remains a key research challenge.[1]

References

A Comparative Guide to Spectroscopic Methods for Assessing the Regioselectivity of Aromatic Nitration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of regioselectivity in the nitration of aromatic compounds is a critical aspect of synthetic chemistry, with significant implications for drug development and materials science. The precise positioning of the nitro group on an aromatic ring dictates the pharmacological activity and physical properties of the resulting molecule. This guide provides an objective comparison of common spectroscopic methods used to assess the regioselectivity of nitration, supported by experimental data and detailed protocols.

Spectroscopic Techniques for Analyzing Nitration Products

The primary spectroscopic methods for determining the regioselectivity of nitration include Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), often coupled with Gas Chromatography (GC). Each technique offers distinct advantages and provides complementary information for a comprehensive analysis of the product mixture.

¹H NMR Spectroscopy: The Gold Standard for Isomer Ratio Determination

High-resolution ¹H NMR spectroscopy is a powerful and direct method for quantifying the ratio of ortho, meta, and para isomers in a crude reaction mixture without the need for extensive purification.[1] The distinct electronic environment of protons in different isomeric products leads to unique chemical shifts, allowing for their unambiguous identification and quantification through the integration of their respective signals.

IR Spectroscopy: A Confirmatory Tool

While not the primary tool for determining isomer ratios, IR spectroscopy is invaluable for confirming the successful introduction of the nitro group onto the aromatic ring.[2][3] The characteristic symmetric and asymmetric stretching vibrations of the N-O bonds provide a clear spectral signature.

Gas Chromatography-Mass Spectrometry (GC-MS): Separation and Identification

GC-MS is a highly sensitive technique that separates the components of the product mixture and provides their individual mass spectra. This allows for the definitive identification of the nitrated isomers and the detection of any side products.[4][5]

Comparative Data of Spectroscopic Methods

The following tables summarize key quantitative data for the spectroscopic analysis of nitration products, using the nitration of toluene as a representative example.

Table 1: ¹H NMR Chemical Shifts (δ) for Nitrotoluene Isomers

IsomerProton adjacent to NO₂ (ppm)Aromatic Protons (ppm)Methyl Protons (ppm)
o-Nitrotoluene-7.2 - 7.92.6
m-Nitrotoluene-7.4 - 8.22.4
p-Nitrotoluene8.15 (d)7.35 (d)2.5

Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency. The distinct doublet for the proton adjacent to the nitro group in the para isomer is often used for quantification.

Table 2: Characteristic IR Frequencies for Aromatic Nitro Compounds

Vibrational ModeFrequency Range (cm⁻¹)
Asymmetric N-O Stretch1550 - 1475
Symmetric N-O Stretch1360 - 1290

Source:[2][3]

Table 3: Comparison of Spectroscopic Techniques for Regioselectivity Assessment

TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR - Isomer ratio (quantitative) - Structural confirmation- Direct analysis of crude product[1] - Rapid and non-destructive - High resolution allows for clear distinction of isomers- Lower sensitivity compared to MS - Can be complex for mixtures with overlapping signals
IR - Presence of nitro group (qualitative)- Fast and simple to operate - Inexpensive- Does not provide isomer ratios - Overlapping bands can make interpretation difficult[2]
GC-MS - Separation of isomers - Identification of products and byproducts - Can be used for quantification- High sensitivity and selectivity[4] - Provides molecular weight information- Requires volatile and thermally stable compounds - Quantification may require calibration with standards

Experimental Protocols

General Protocol for the Nitration of an Aromatic Compound (e.g., Toluene)

Materials:

  • Aromatic compound (e.g., toluene)

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Dichloromethane (or other suitable organic solvent)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

Procedure:

  • In a flask equipped with a magnetic stir bar, cool concentrated sulfuric acid in an ice bath.

  • Slowly add the aromatic compound to the cooled sulfuric acid while stirring.

  • In a separate container, prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. Cool this mixture in the ice bath.

  • Add the cold nitrating mixture dropwise to the stirring solution of the aromatic compound and sulfuric acid, maintaining the temperature below 10°C.

  • After the addition is complete, continue stirring in the ice bath for 30-60 minutes.

  • Pour the reaction mixture over crushed ice to precipitate the crude product.

  • Extract the product with an organic solvent like dichloromethane.

  • Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product mixture.

Protocol for ¹H NMR Analysis
  • Dissolve a small amount of the crude product mixture in a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum.

  • Integrate the signals corresponding to the distinct protons of each isomer (e.g., the aromatic protons adjacent to the nitro group).

  • Calculate the isomer ratio from the integral values.

Protocol for IR Analysis
  • Prepare a sample of the crude product, either as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

  • Acquire the IR spectrum.

  • Identify the characteristic asymmetric and symmetric N-O stretching bands to confirm the presence of the nitro group.

Protocol for GC-MS Analysis
  • Dissolve a dilute sample of the crude product in a volatile organic solvent (e.g., dichloromethane).

  • Inject the sample into the GC-MS instrument.

  • The isomers will be separated on the GC column based on their boiling points and interaction with the stationary phase.

  • The separated components will then be ionized and fragmented in the mass spectrometer.

  • Identify the isomers by comparing their retention times and mass spectra to known standards or library data.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the experimental and analytical processes for assessing the regioselectivity of nitration.

Nitration_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_results Data Interpretation Start Aromatic Compound Reagents HNO₃ / H₂SO₄ Reaction Nitration Reaction Start->Reaction Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Product Crude Product Mixture Workup->Product NMR ¹H NMR Spectroscopy Product->NMR IR IR Spectroscopy Product->IR GCMS GC-MS Analysis Product->GCMS Ratio Isomer Ratio (ortho:meta:para) NMR->Ratio Confirmation Functional Group Confirmation IR->Confirmation Identification Product Identification GCMS->Identification

Caption: Experimental workflow for nitration and subsequent spectroscopic analysis.

Data_Integration_Pathway cluster_primary Primary Quantitative Analysis cluster_confirmatory Confirmatory & Qualitative Analysis CrudeProduct Crude Nitration Product Mixture of o, m, p isomers H_NMR ¹H NMR Analysis Integration of characteristic signals Determination of Isomer Ratio CrudeProduct->H_NMR IR_Spec IR Spectroscopy Identify N-O stretches Confirm Nitration CrudeProduct->IR_Spec GC_MS_Analysis GC-MS Analysis Separate Isomers Identify Products & Byproducts CrudeProduct->GC_MS_Analysis FinalAssessment Comprehensive Assessment of Regioselectivity H_NMR:ratio->FinalAssessment IR_Spec:confirm->FinalAssessment GC_MS_Analysis:id->FinalAssessment

Caption: Logical pathway for integrating data from multiple spectroscopic techniques.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Methyl 4,5-dimethyl-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Methyl 4,5-dimethyl-2-nitrobenzoate was not available at the time of this writing. The following guidance is based on the safety information for structurally similar compounds, including other nitro-substituted aromatic esters. It is imperative to consult the specific SDS for this compound as soon as it is available and to perform a risk assessment before handling this chemical.

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on information for similar nitro compounds.

Body Part Recommended Protection Specifications and Rationale
Hands Chemical-resistant glovesNitrile, neoprene, or butyl rubber gloves are recommended. Always inspect gloves for integrity before use and dispose of them properly after handling the chemical. Use proper glove removal technique to avoid skin contact.[1][2]
Eyes/Face Safety glasses with side shields or chemical safety gogglesEssential for protecting eyes from splashes. A face shield may be necessary when there is a significant risk of splashing.[3][4]
Body Laboratory coat or chemical-resistant apron/coverallsA standard lab coat provides a basic barrier. For larger quantities or increased splash risk, chemical-resistant coveralls are advised to protect against skin exposure.[1][4]
Respiratory Use in a well-ventilated area or with local exhaust ventilation (fume hood)Avoid breathing dust, vapor, mist, or gas.[1][5] If ventilation is inadequate or when handling powders that may become airborne, a NIOSH-approved respirator may be necessary.[1]
Feet Closed-toe shoesProtects feet from spills. Chemical-resistant boots are recommended for large-scale operations or spill cleanup.[6]

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is crucial for minimizing risks. The following diagram outlines the step-by-step process for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Proceed if safe Use in Fume Hood Use in Fume Hood Don PPE->Use in Fume Hood Weigh and Dispense Weigh and Dispense Use in Fume Hood->Weigh and Dispense Conduct Experiment Conduct Experiment Weigh and Dispense->Conduct Experiment Decontaminate Workspace Decontaminate Workspace Conduct Experiment->Decontaminate Workspace Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.